H-Phg-OH
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-amino-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUNAGUHMKGQNY-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801022916 | |
| Record name | L-Phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2935-35-5, 69-91-0 | |
| Record name | L-Phenylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2935-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylglycine, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002935355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, .alpha.-amino-, (.alpha.S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-(+)-α-phenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | α-phenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLGLYCINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I753R0XI6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to D-Phenylglycine (H-Phg-OH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-(-)-α-Phenylglycine (H-Phg-OH) is a non-proteinogenic α-amino acid of significant importance in the pharmaceutical and fine chemical industries. Its unique structure, featuring a phenyl group directly attached to the α-carbon, imparts specific stereochemical properties that are leveraged in the synthesis of numerous active pharmaceutical ingredients (APIs). Most notably, it serves as a crucial chiral building block for the side chains of several semi-synthetic β-lactam antibiotics, including ampicillin and cephalexin, enhancing their oral bioavailability.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, analytical techniques, and biological significance of D-Phenylglycine, serving as a technical resource for professionals in research and drug development.
Chemical Structure and Identification
D-Phenylglycine is the (R)-enantiomer of phenylglycine. The presence of the bulky phenyl group restricts the conformational freedom of the molecule compared to proteinogenic amino acids like phenylalanine, which possess a methylene spacer.[2]
-
IUPAC Name: (2R)-2-amino-2-phenylacetic acid[3]
-
Common Synonyms: H-D-Phg-OH, D-(-)-alpha-Phenylglycine, (R)-(-)-2-Phenylglycine, D-2-Phenylglycine[3][4]
-
Molecular Formula: C₈H₉NO₂[4]
Physicochemical and Spectroscopic Properties
The properties of D-Phenylglycine are summarized in the table below. It is a white crystalline solid with limited solubility in water, a high melting point, and specific optical activity due to its chiral nature.[6][7][8]
Table 1: Physicochemical Properties of D-Phenylglycine
| Property | Value | Reference(s) |
| Physical State | White crystalline powder | [6][8] |
| Melting Point | >300 °C (decomposes) | [6] |
| Density | 1.2 g/cm³ (at 20 °C) | [6] |
| Water Solubility | 0.3 g / 100 mL | [7] |
| Other Solubilities | Sparingly soluble in aqueous acid.[7] Better solubility in polar organic solvents like methanol and ethanol.[8] | |
| pKa (Predicted) | 1.94 ± 0.10 | [6][7] |
| LogP | -1.76 (at 20 °C) | [7] |
| Specific Rotation [α]D | -156° (c=1, 1N HCl) | [4][6] |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the amino and carboxylic acid functional groups. Data is available from various sources.[3][9][10] A study on matrix-isolated phenylglycine identified conformers stabilized by N–H···O=C and O–H···N intramolecular hydrogen bonds.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectra in H₂O typically show signals for the aromatic protons around 7.4-7.5 ppm and the α-proton around 4.3 ppm.[2][12] 13C NMR and 2D NMR data are also available for detailed structural elucidation.[3][13]
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectra show a characteristic top peak at m/z 106.[3][14] Various other mass spectrometry techniques (GC-MS, LC-MS, MS/MS) have been used for its characterization.[2]
Synthesis and Manufacturing
The industrial production of D-Phenylglycine is critical for the pharmaceutical industry. Methods focus on achieving high enantiomeric purity.
Common Synthesis Routes
-
Strecker Synthesis: A classical and versatile method starting from benzaldehyde, ammonia, and cyanide to form the racemic α-aminonitrile, which is subsequently hydrolyzed to racemic phenylglycine.[5][15] Asymmetric variations using chiral auxiliaries have been developed to produce the D-enantiomer with high diastereoselectivity.[16][17]
-
Resolution of Racemic Phenylglycine: This is a common industrial approach where the synthesized DL-phenylglycine is resolved into its constituent enantiomers using chiral resolving agents or enzymatic methods.[7]
-
Chemoenzymatic Synthesis: Modern approaches combine chemical synthesis with biocatalysis. A notable example is a one-pot reaction coupling the Strecker synthesis of racemic phenylglycinonitrile with a highly (R)-specific nitrilase enzyme that selectively hydrolyzes the (R)-nitrile to (R)-phenylglycine, achieving a dynamic kinetic resolution.[18][19]
Experimental Protocol: Asymmetric Strecker Synthesis (Conceptual)
This protocol outlines the key steps for an asymmetric Strecker synthesis using a chiral auxiliary, based on published methodologies.[16][17]
-
Imine Formation: A chiral amine (e.g., (S)-1-(4-methoxyphenyl)ethylamine) is reacted with benzaldehyde in a suitable solvent (e.g., methanol) to form the corresponding chiral imine in situ.
-
Cyanide Addition: A cyanide source, such as sodium cyanide or trimethylsilyl cyanide (TMSCN), is added to the reaction mixture. The chiral auxiliary directs the nucleophilic attack of the cyanide ion to one face of the imine, preferentially forming one diastereomer of the α-aminonitrile.
-
Crystallization-Induced Asymmetric Transformation: In many cases, the desired diastereomer is less soluble and crystallizes out of the solution. This shifts the equilibrium between the diastereomers in solution towards the formation of the precipitating isomer, leading to a high yield and diastereomeric excess (>99:1).[16]
-
Hydrolysis and Auxiliary Removal: The purified diastereomerically pure α-aminonitrile is then subjected to harsh acidic hydrolysis (e.g., refluxing in 6 M HCl).[17] This step simultaneously hydrolyzes the nitrile group to a carboxylic acid and cleaves the chiral auxiliary, which can be recovered.
-
Isolation: The final product, D-Phenylglycine hydrochloride, is isolated after workup and can be neutralized to obtain the free amino acid.
Workflow for Chemoenzymatic Synthesis of D-Phenylglycine
The following diagram illustrates a modern, efficient workflow combining chemical and enzymatic steps.
Caption: Chemoenzymatic one-pot synthesis of D-Phenylglycine.[18][19]
Analysis and Quality Control
Ensuring the chemical purity and, critically, the enantiomeric purity of D-Phenylglycine is paramount for its use in pharmaceuticals.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for analysis.
-
Purity Analysis: Reversed-phase HPLC with a C18 column can be used to determine chemical purity. A typical mobile phase might consist of a methanol/water or acetonitrile/water mixture with a buffer or acid additive like formic acid, with UV detection around 260 nm.[20][21]
-
Chiral Separation: Enantiomeric excess (ee) is determined using a chiral stationary phase (CSP). Columns based on phenylglycine derivatives or cyclodextrins are common.[22][23] This allows for the separation and quantification of the D- and L-enantiomers.
-
Experimental Protocol: Chiral HPLC Analysis (General)
-
Column: Chiral Stationary Phase column (e.g., Regis Phenylglycine or similar).[22]
-
Mobile Phase: A mixture of a polar organic solvent (e.g., methanol or ethanol) and an aqueous buffer (e.g., phosphate or perchlorate solution).[19] The exact ratio is optimized for baseline separation.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detector set to a wavelength where phenylglycine absorbs (e.g., 254-260 nm).[20]
-
Sample Preparation: Dissolve a precise amount of the D-Phenylglycine sample in the mobile phase or a compatible solvent to a known concentration (e.g., 0.1-0.5 mg/mL).[21]
-
Injection: Inject a small volume (e.g., 10-20 µL) onto the column.
-
Analysis: The retention times for the (R)- and (S)-enantiomers will differ. Integrate the peak areas for each enantiomer to calculate the enantiomeric excess using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] * 100.
Biological Role and Significance
While not incorporated into proteins via ribosomal synthesis, phenylglycine and its hydroxylated derivatives are found in a variety of peptide-based natural products, particularly those produced by microorganisms.[2]
Role in Natural Products
Phenylglycine-type amino acids are assembled into complex peptides by large, multimodular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs).[24] They are key components of glycopeptide antibiotics (e.g., vancomycin family) and other bioactive peptides.[2]
Biosynthesis Pathway of L-Phenylglycine
The biosynthesis of L-Phenylglycine has been characterized in bacteria such as Streptomyces pristinaespiralis.[24][25] It begins with phenylpyruvate, a precursor derived from the shikimate pathway.
Caption: Biosynthesis of L-Phg from phenylpyruvate in microorganisms.[1][24][25]
An artificial pathway to produce D-Phenylglycine has also been engineered in E. coli by combining enzymes like hydroxymandelate synthase (HmaS), hydroxymandelate oxidase (Hmo), and a stereoinverting aminotransferase (HpgAT).[26]
Applications in Drug Development
The primary application of D-Phenylglycine is as a key intermediate in pharmaceutical manufacturing.
-
β-Lactam Antibiotics: It forms the acylamino side chain in penicillins (e.g., ampicillin) and cephalosporins (e.g., cephalexin, cefadroxil). This side chain is crucial for the antibacterial activity and oral absorption of these drugs.[1][6]
-
Chiral Synthesis: As an optically pure compound, it is used as a chiral auxiliary or a starting material for the asymmetric synthesis of other complex molecules, ensuring the production of the desired enantiomer of a drug, which is critical for efficacy and safety.[6][26]
-
Peptide Synthesis: It is used in the synthesis of therapeutic peptides and peptidomimetics, where its constrained structure can induce specific secondary structures or improve stability against enzymatic degradation.[3]
References
- 1. Heterologous pathway for the production of L-phenylglycine from glucose by E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Phenylglycine | C8H9NO2 | CID 3866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenylglycine, D- | C8H9NO2 | CID 70134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-2-Phenylglycine | 875-74-1 [chemicalbook.com]
- 5. Phenylglycine - Wikipedia [en.wikipedia.org]
- 6. D(-)-alpha-Phenylglycine [chembk.com]
- 7. D-2-Phenylglycine CAS#: 875-74-1 [m.chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. D-2-Phenylglycine(875-74-1) IR Spectrum [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210) [hmdb.ca]
- 13. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (R)-(-)-2-Phenylglycine [webbook.nist.gov]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 19. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Phenylglycine & Phenylalanine Analyzed with HPLC - AppNote [mtc-usa.com]
- 22. 1-731221-300 - HPLC-Säule D-Phenylglycine, 5 µm, 10,0 x 250 mm | Analytics-Shop [analytics-shop.com]
- 23. HPLC-DAD evidence of the oscillatory chiral conversion of phenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 25. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of (S)-2-Amino-2-phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Amino-2-phenylacetic acid, also known as (S)-phenylglycine, is a crucial non-proteinogenic amino acid. It serves as a vital chiral building block in the pharmaceutical industry, notably in the synthesis of semi-synthetic β-lactam antibiotics like ampicillin and cephalexin[1][2]. The stereochemistry at the α-carbon is critical for the biological activity of these drugs, making the enantioselective synthesis of the (S)-enantiomer a topic of significant interest. This guide provides a comprehensive overview of the primary synthesis pathways for (S)-2-Amino-2-phenylacetic acid, including chemoenzymatic methods, asymmetric synthesis, and classical resolution techniques.
Chemoenzymatic Synthesis Pathways
Chemoenzymatic approaches combine the efficiency of chemical synthesis with the high selectivity of biocatalysis to produce enantiopure compounds. These methods are often favored for their mild reaction conditions and high enantiomeric excess (ee).
Dynamic Kinetic Resolution via Nitrilase
A prominent chemoenzymatic route involves the Strecker synthesis of racemic 2-amino-2-phenylacetonitrile from benzaldehyde, cyanide, and ammonia, followed by an enzymatic kinetic resolution.[1][3] Dynamic kinetic resolution is particularly advantageous as it allows for the in-situ racemization of the undesired enantiomer, theoretically enabling a 100% yield of the desired product.
A study has demonstrated a one-pot synthesis combining the Strecker synthesis with a nitrilase from Pseudomonas fluorescens EBC191.[1][3] By optimizing the reaction conditions to a mildly alkaline pH (around 9.5), the formation of racemic phenylglycinonitrile is maximized, and the in-situ racemization of the (S)-nitrile to the (R)-nitrile is facilitated. Subsequent hydrolysis by an (R)-specific nitrilase variant yields (R)-phenylglycine with high enantiomeric excess. Conversely, the use of an (S)-specific nitrilase or subsequent enzymatic steps can be tailored for the production of (S)-phenylglycine or its derivatives.[3][4]
Experimental Protocol: Chemoenzymatic Synthesis of Phenylglycine Nitrile
-
Reaction Mixture: A 1 ml reaction mixture is prepared in a sealed 2 ml glass vessel containing 150 mM KCN in 500 mM ammonium acetate/NH₄OH buffer (pH 9.5) at 40°C.[3]
-
Initiation: The reaction is initiated by the addition of 50 mM benzaldehyde.
-
Reaction Conditions: The mixture is stirred vigorously (1,500 rpm) for 120 minutes to facilitate the formation of racemic phenylglycinonitrile.[3]
-
Enzymatic Conversion: Following the chemical synthesis, resting cells of Escherichia coli overexpressing a specific nitrilase variant are added directly to the reaction mixture for the enantioselective hydrolysis of the nitrile.[3]
Quantitative Data: Chemoenzymatic Synthesis
| Method | Starting Materials | Key Enzyme | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Dynamic Kinetic Resolution | Benzaldehyde, KCN, NH₃ | Nitrilase from P. fluorescens | (R)-Phenylglycine | up to 81% | ≥ 95% | [1][3] |
Logical Relationship: Dynamic Kinetic Resolution
Caption: Chemoenzymatic synthesis via Strecker reaction and dynamic kinetic resolution.
Multi-Enzyme Cascade from L-Phenylalanine
Another innovative enzymatic approach utilizes a multi-enzyme cascade to convert biobased L-phenylalanine into L-phenylglycine (the L-enantiomer corresponds to the S-configuration).[5] This pathway involves a series of enzymatic reactions, often engineered into a single microbial host like E. coli.
One such cascade involves:
-
L-amino acid deaminase (LAAD)
-
Hydroxymandelate synthase (HmaS)
-
(S)-mandelate dehydrogenase (SMDH)
-
An aminotransferase (AT) or a leucine dehydrogenase (LeuDH)[5]
Initial attempts with an endogenous aminotransferase were found to be rate-limiting due to the accumulation of benzoylformic acid.[5] The substitution with leucine dehydrogenase from Bacillus cereus significantly improved the conversion rate.[5]
Experimental Workflow: Multi-Enzyme Cascade
Caption: Four-step enzymatic cascade for (S)-phenylglycine synthesis.
Quantitative Data: Multi-Enzyme Cascade
| Starting Material | Key Enzymes | Product | Conversion Rate | Reference |
| 40 mM L-Phenylalanine | LAAD, HmaS, SMDH, LeuDH | (S)-Phenylglycine | 99.9% | [5] |
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the desired enantiomer, often through the use of chiral catalysts or auxiliaries.
Asymmetric Strecker Synthesis
The Strecker synthesis can be rendered asymmetric by using a chiral amine or a chiral catalyst. A practical approach involves a three-component Strecker reaction using a chiral auxiliary like (S)-1-(4-methoxyphenyl)ethylamine.[6] This method leads to the formation of diastereomeric α-aminonitriles, where one diastereomer can be selectively crystallized and isolated in high diastereomeric purity. Subsequent hydrolysis of the nitrile and cleavage of the chiral auxiliary yields the enantiopure (S)-α-arylglycine.[6]
Another strategy employs (R)-phenylglycine amide as a chiral auxiliary, which can induce a crystallization-induced asymmetric transformation, leading to a single diastereomer in high yield and diastereomeric ratio.[7]
Experimental Protocol: Asymmetric Strecker Synthesis with Chiral Auxiliary
-
Reaction Mixture: (S)-1-(4-methoxyphenyl)-ethylamine hydrochloride (3.00 mmol) and NaCN (3.15 mmol) are dissolved in H₂O (4 mL).[6]
-
Addition of Aldehyde: MeOH (4 mL) and the corresponding aryl-aldehyde (3.00 mmol) are added to the mixture.
-
Reaction Conditions: The mixture is stirred for 16 hours.
-
Isolation: The reaction is diluted with H₂O (10 mL), and the resulting solid (the major (S,S)-α-aminonitrile diastereomer) is collected by filtration.[6]
-
Hydrolysis: The isolated aminonitrile is heated in 6 M aqueous HCl at 90°C for 3-4 hours to yield the (S)-α-arylglycine hydrochloride.[6]
Quantitative Data: Asymmetric Strecker Synthesis
| Aldehyde | Chiral Auxiliary | Product | Diastereomeric Ratio (dr) | Reference |
| Substituted Benzaldehydes | (S)-1-(4-methoxyphenyl)ethylamine | (S,S)-α-aminonitriles | >95:5 | [6] |
| Pivaldehyde | (R)-phenylglycine amide | (S)-tert-leucine | >99/1 (for aminonitrile) | [7] |
Signaling Pathway: Asymmetric Induction in Strecker Synthesis
Caption: Asymmetric Strecker synthesis using a chiral auxiliary.
Classical Resolution
Classical resolution involves the separation of a racemic mixture into its constituent enantiomers. While this method has the inherent disadvantage of a maximum 50% yield for the desired enantiomer (unless the undesired enantiomer is racemized and recycled), it remains a widely used technique in industrial processes.
Diastereomeric Salt Formation
This is the most common method for chiral resolution.[8] It involves reacting the racemic 2-amino-2-phenylacetic acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[8] After separation, the desired enantiomer is recovered by removing the resolving agent.
Common resolving agents for amino acids include chiral acids like (+)-tartaric acid or chiral bases like brucine.[2][8] For the resolution of DL-phenylglycine esters, (+)-tartaric acid has been effectively used to selectively crystallize the (+)-hermitartrate salt of the D-phenylglycine ester.[2]
Experimental Workflow: Classical Resolution
Caption: Classical resolution via diastereomeric salt formation.
Conclusion
The synthesis of enantiomerically pure (S)-2-Amino-2-phenylacetic acid is a well-established field with multiple viable pathways. Chemoenzymatic methods, particularly those employing dynamic kinetic resolution, offer elegant and efficient routes with high enantioselectivity and yield. Asymmetric synthesis, through the use of chiral auxiliaries in the Strecker reaction, provides direct access to the desired enantiomer. While classical resolution via diastereomeric salt formation is a more traditional approach, it remains relevant, especially in large-scale industrial production. The choice of synthesis pathway will depend on factors such as cost, scalability, desired purity, and environmental considerations. For drug development professionals, understanding these diverse synthetic strategies is crucial for the efficient and sustainable production of this key pharmaceutical intermediate.
References
- 1. frontiersin.org [frontiersin.org]
- 2. US3887606A - Process for the preparation of DL-phenylglycine esters - Google Patents [patents.google.com]
- 3. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 4. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 5. A Four-Step Enzymatic Cascade for Efficient Production of L-Phenylglycine from Biobased L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties of D-Phenylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Phenylglycine is a non-proteinogenic α-amino acid that serves as a critical chiral building block in the synthesis of numerous pharmaceuticals.[1][2] Its unique structural and physicochemical properties are fundamental to its utility in drug design and development, particularly in the synthesis of semi-synthetic penicillins and cephalosporins.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of D-Phenylglycine, detailed experimental protocols for their determination, and logical workflows to guide researchers in their analyses.
Core Physicochemical Properties
The key physicochemical characteristics of D-Phenylglycine are summarized in the table below, providing a quick reference for researchers. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₂ | [1][3] |
| Molecular Weight | 151.16 g/mol | [3][5] |
| Appearance | White crystalline powder or crystals | [1][3] |
| Melting Point | >300 °C (decomposes) | [1][3] |
| Solubility in Water | 0.3 g/100 mL | [3][6] |
| Solubility in Other Solvents | Soluble in aqueous acid and lye; sparingly soluble in alcohol. | [3] |
| pKa (predicted) | 1.94 ± 0.10 | [3][6] |
| Optical Activity ([α]20/D) | -155° to -158° (c=1 in 1 M HCl) | [3][6] |
| LogP | -1.76 at 20°C | [3][6] |
| Density | 1.2 g/cm³ (at 20°C) | [3][6] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of D-Phenylglycine are outlined below. These protocols are based on standard analytical techniques for amino acids.
Determination of Aqueous Solubility
Principle: The gravimetric method is a common and straightforward technique for determining the solubility of a compound in a specific solvent. It involves creating a saturated solution, separating the undissolved solid, and quantifying the dissolved solute by evaporating the solvent and weighing the residue.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of D-Phenylglycine to a known volume of deionized water in a sealed container (e.g., a screw-cap vial).
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.
-
-
Separation of Undissolved Solid:
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.
-
-
Quantification of Dissolved Solute:
-
Transfer the clear supernatant to a pre-weighed, dry container.
-
Evaporate the solvent completely under reduced pressure or in a drying oven at a temperature that does not cause decomposition of D-Phenylglycine.
-
Once the solvent is fully evaporated, re-weigh the container with the dried D-Phenylglycine residue.
-
-
Calculation:
-
The solubility is calculated as the mass of the dissolved D-Phenylglycine divided by the volume of the solvent used.
-
A logical workflow for this experimental protocol is depicted in the following diagram.
Caption: Workflow for Determining Aqueous Solubility of D-Phenylglycine.
Determination of pKa by Titration
Principle: The pKa values of an amino acid can be determined by acid-base titration.[7] By titrating a solution of the amino acid with a strong base (e.g., NaOH) and monitoring the pH, a titration curve can be generated. The pKa values correspond to the pH at the midpoints of the buffering regions.
Methodology:
-
Preparation of D-Phenylglycine Solution:
-
Prepare a solution of D-Phenylglycine of known concentration (e.g., 0.1 M) in deionized water.
-
-
Titration Setup:
-
Place a known volume of the D-Phenylglycine solution in a beaker with a magnetic stir bar.
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Immerse the pH electrode in the D-Phenylglycine solution and record the initial pH.
-
-
Titration with NaOH:
-
Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Add the NaOH solution in small, precise increments (e.g., 0.2 mL).
-
After each addition, stir the solution to ensure it is homogeneous and record the pH.
-
Continue the titration until the pH has risen significantly (e.g., to pH 12).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa of the carboxylic acid group (pKa₁) is the pH at the point where half of the first equivalent of NaOH has been added.
-
The pKa of the amino group (pKa₂) is the pH at the point where one and a half equivalents of NaOH have been added.
-
The following diagram illustrates the logical steps for pKa determination.
Caption: Workflow for pKa Determination of D-Phenylglycine by Titration.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of D-Phenylglycine.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of D-Phenylglycine will show characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the aromatic ring (C-H and C=C stretching).[5][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the signals in the NMR spectrum can be used to confirm the structure of D-Phenylglycine.[5][10][11][12]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of D-Phenylglycine and to study its fragmentation patterns. The molecular ion peak in the mass spectrum will correspond to the molecular weight of the compound.[5]
Biological Context: Relationship to Glycine Signaling
D-Phenylglycine is a derivative of glycine, which is an important neurotransmitter in the central nervous system. Glycine acts as an inhibitory neurotransmitter, primarily in the spinal cord and brainstem. It is also known to be an allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, a type of ionotropic glutamate receptor crucial for synaptic plasticity and memory formation.[3] The structural similarity of D-Phenylglycine to glycine suggests potential interactions with these neurochemical pathways, a concept that is relevant in drug development.
The following diagram illustrates the high-level relationship between glycine, NMDA receptors, and potential neuronal signaling.
Caption: Simplified concept of glycine's role in NMDA receptor modulation.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of D-Phenylglycine, along with standardized experimental protocols for their determination. The data and methodologies presented herein are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important chiral intermediate. A thorough understanding of these properties is fundamental to the successful application of D-Phenylglycine in the synthesis of novel and effective pharmaceuticals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Phenylglycine - Wikipedia [en.wikipedia.org]
- 3. D(-)-alpha-Phenylglycine [chembk.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Phenylglycine, D- | C8H9NO2 | CID 70134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. D-2-Phenylglycine | 875-74-1 [chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. D-2-Phenylglycine(875-74-1) IR Spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210) [hmdb.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. spectrabase.com [spectrabase.com]
H-Phg-OH in Organic Solvents: A Technical Guide to Solubility and Synthesis Pathways
For researchers, scientists, and drug development professionals, understanding the solubility and synthesis of D-α-Phenylglycine (H-Phg-OH) is critical for its application in pharmaceutical development, particularly as a key building block for semi-synthetic penicillins and cephalosporins. This in-depth technical guide provides a comprehensive overview of this compound's solubility in organic solvents, details relevant experimental protocols, and visualizes key synthetic pathways.
Solubility of this compound: A Complex Profile
Generally, this compound is characterized as being sparingly soluble in water, with a reported value of 0.3 g/100 mL[1]. Its solubility in organic solvents is influenced by the solvent's polarity, hydrogen bonding capacity, and the zwitterionic nature of the amino acid.
Qualitative Solubility Observations:
-
Alcohols: Sources indicate that this compound is "practically insoluble in alcohol"[1]. This suggests low solubility in common alcoholic solvents like methanol, ethanol, and propanol.
-
Aprotic Solvents: While specific data is scarce, it is generally understood that amino acids have limited solubility in nonpolar, aprotic solvents. However, some solubility might be achieved in more polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are known to dissolve a variety of organic compounds.
Quantitative Data on a Derivative:
A study on the solubility of D-phenylglycine methyl ester hydrochloride, a derivative of this compound, provides some quantitative measure of how the molecule interacts with various solvents. While not a direct measure of this compound solubility, it offers valuable comparative data.
| Solvent/Mixture | Temperature (°C) | Molar Solubility (x 10^3) |
| Methanol | 25 | 1.85 |
| Ethanol | 25 | 0.82 |
| 1-Propanol | 25 | 0.45 |
| Water | 25 | 15.6 |
| Methanol (0.5) + Water (0.5) | 25 | 8.72 |
| Ethanol (0.5) + Water (0.5) | 25 | 6.21 |
Note: Data extracted from a study on D-phenylglycine methyl ester hydrochloride and should be considered as an indicator of relative solubility trends.
Experimental Protocols for Solubility Determination
For researchers seeking to determine the precise solubility of this compound in specific organic solvents, the following experimental protocols are commonly employed for amino acids.
1. Gravimetric Method:
This is a straightforward and widely used method for determining the solubility of a solid in a liquid.
-
Principle: A saturated solution of the solute in the solvent is prepared at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.
-
Procedure:
-
An excess amount of this compound is added to the organic solvent of interest in a sealed container.
-
The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
The suspension is allowed to settle, and a known volume of the clear supernatant is carefully withdrawn using a calibrated pipette.
-
The withdrawn solution is transferred to a pre-weighed container.
-
The solvent is evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried this compound is achieved.
-
The solubility is calculated as the mass of the dissolved this compound per volume of the solvent.
-
2. Spectroscopic Method:
This method is particularly useful for compounds that have a chromophore, allowing for concentration determination via UV-Vis spectroscopy.
-
Principle: A calibration curve of absorbance versus concentration for the solute in the specific solvent is first established. The concentration of the solute in a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the organic solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a calibration curve of absorbance versus concentration.
-
Prepare a saturated solution of this compound in the same solvent at a constant temperature, as described in the gravimetric method.
-
After reaching equilibrium, filter the solution to remove any undissolved solid.
-
Measure the absorbance of the clear saturated solution.
-
Use the calibration curve to determine the concentration of this compound in the saturated solution, which represents its solubility.
-
Biosynthetic Pathways of D-Phenylglycine
The enzymatic synthesis of D-Phenylglycine offers a green and stereospecific alternative to chemical methods. Two key biosynthetic pathways are highlighted below.
1. Biosynthesis from L-Phenylalanine:
This pathway involves a three-enzyme cascade to convert L-phenylalanine into D-phenylglycine.
2. Chemoenzymatic Synthesis from Benzaldehyde:
This process combines a chemical step (Strecker synthesis) with an enzymatic resolution to produce enantiomerically pure D-Phenylglycine.
References
An In-depth Technical Guide on the Natural Occurrence and Biosynthesis of Phenylglycines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylglycines are a class of non-proteinogenic α-amino acids that serve as crucial building blocks for a variety of biologically active natural products, most notably peptide antibiotics. This technical guide provides a comprehensive overview of the natural sources of phenylglycines, their biosynthetic pathways, and detailed experimental methodologies for their study. The primary focus is on phenylglycine (Phg), 4-hydroxyphenylglycine (Hpg), and 3,5-dihydroxyphenylglycine (Dpg), which are integral components of several clinically important drugs.
Natural Occurrence of Phenylglycines
Phenylglycine and its hydroxylated derivatives are predominantly found in secondary metabolites produced by microorganisms, particularly bacteria belonging to the order Actinomycetales, and to a lesser extent, in fungi and plants.[1][2][3][4][5] These amino acids are key constituents of non-ribosomally synthesized peptides, which exhibit a broad range of biological activities.[6][7][8]
In Microbial Metabolites
The most significant natural sources of phenylglycines are peptide antibiotics. These complex molecules are assembled by large multienzyme complexes called non-ribosomal peptide synthetases (NRPSs).[1][6][7][8][9]
-
Pristinamycin I : Produced by the bacterium Streptomyces pristinaespiralis, this antibiotic contains one residue of L-phenylglycine.[1][2][6][10] Pristinamycin is a mixture of two components, pristinamycin I and pristinamycin II, which are co-produced in a ratio of approximately 30:70.[1][11]
-
Vancomycin : This glycopeptide antibiotic, produced by Amycolatopsis orientalis, is a heptapeptide that incorporates two residues of (R)-4-hydroxyphenylglycine and one residue of (S)-3,5-dihydroxyphenylglycine.[9][12][13]
-
Teicoplanin : Another clinically important glycopeptide antibiotic, produced by Actinoplanes teichomyceticus, is a complex of several related compounds. The core structure of teicoplanin contains 4-hydroxyphenylglycine and 3,5-dihydroxyphenylglycine residues.[14]
In Plants
While less common, some phenylglycine derivatives have been isolated from plants. For instance, the non-proteinogenic amino acid m-carboxyphenylglycine has been found in the bulbs of Iris tingitana.[1]
Quantitative Abundance of Phenylglycines in Natural Products
The quantitative contribution of phenylglycine residues to the total mass of the antibiotic molecules is significant. The following table summarizes the calculated mass percentages of phenylglycine derivatives in selected antibiotics based on their molecular weights.
| Antibiotic | Phenylglycine Derivative | Molecular Weight of Antibiotic ( g/mol ) | Number of Residues | Molecular Weight of Phenylglycine Derivative ( g/mol ) | Mass Percentage (%) |
| Pristinamycin IA | L-Phenylglycine | 866.96[5][6][13][15] | 1 | 151.16[7][16][17] | 17.43 |
| Vancomycin | 4-Hydroxyphenylglycine | 1449.25[2][11][18][19][20] | 2 | 167.16[9][21][22][23] | 23.07 |
| 3,5-Dihydroxyphenylglycine | 1 | 183.16[3][4][8][12] | |||
| Teicoplanin A2-2 | 4-Hydroxyphenylglycine | 1879.7[10][][25][26][27] | 2 | 167.16[9][21][22][23] | 26.83 |
| 3,5-Dihydroxyphenylglycine | 2 | 183.16[3][4][8][12] |
Biosynthesis of Phenylglycines
The biosynthetic pathways of phenylglycine, 4-hydroxyphenylglycine, and 3,5-dihydroxyphenylglycine have been elucidated and involve a series of enzymatic reactions. These pathways are typically encoded by gene clusters found in the producing microorganisms.[1][2]
Biosynthesis of Phenylglycine (Phg)
The biosynthesis of L-phenylglycine in Streptomyces pristinaespiralis is proposed to start from the primary metabolite phenylpyruvate.[1][21][] The pathway involves a set of five enzymes encoded by the pgl gene cluster (pglA-E).
Biosynthesis of 4-Hydroxyphenylglycine (Hpg)
The biosynthesis of L-4-hydroxyphenylglycine begins with the shikimate pathway intermediate, prephenate.[1] The pathway involves four key enzymes.
Biosynthesis of 3,5-Dihydroxyphenylglycine (Dpg)
The biosynthesis of 3,5-dihydroxyphenylglycine follows a distinct pathway that utilizes acetyl-CoA and is initiated by a type III polyketide synthase, DpgA.[1]
Experimental Protocols
This section provides an overview of key experimental methodologies for the study of phenylglycine biosynthesis.
General Workflow for Enzyme Characterization
The characterization of enzymes involved in phenylglycine biosynthesis typically follows a standardized workflow.
References
- 1. Pristinamycin | C71H84N10O17 | CID 11979535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vancomycin | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. (R,S)-3,5-DHPG | Hello Bio [hellobio.com]
- 5. Pristinamycin ia(9ci) | C45H54N8O10 | CID 102601810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pristinamycin IA | Antibiotic | P-gp | TargetMol [targetmol.com]
- 7. L-Phenylglycine | 2935-35-5 [chemicalbook.com]
- 8. (S)-3,5-Dihydroxyphenylglycine | C8H9NO4 | CID 443586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Teicoplanin A2-2 | C88H97Cl2N9O33 | CID 16198036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Vancomycin 盐酸盐 - Vancomycin 盐酸盐 [sigmaaldrich.com]
- 12. 3,5-Dihydroxyphenylglycine | C8H9NO4 | CID 108001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Pristinamycin [drugfuture.com]
- 16. L-Phenylglycine | C8H9NO2 | CID 99291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. calpaclab.com [calpaclab.com]
- 18. Vancomycin [drugfuture.com]
- 19. Vancomycin Hydrochloride | C66H76Cl3N9O24 | CID 6420023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Vancomycin - Wikipedia [en.wikipedia.org]
- 21. 4-Hydroxyphenylglycine | C8H9NO3 | CID 92143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. (S)-4-hydroxyphenylglycine | C8H9NO3 | CID 40634452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. 4-Hydroxyphenylglycine | CAS No- 122-87-2 | Simson Pharma Limited [simsonpharma.com]
- 25. bioaustralis.com [bioaustralis.com]
- 26. scbt.com [scbt.com]
- 27. Teicoplanin A 2 | C90H99Cl2N9O34 | CID 16132315 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of L-Phenylglycine (H-Phg-OH): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the non-proteinogenic amino acid L-Phenylglycine (H-Phg-OH). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to support research and development activities in fields such as medicinal chemistry, pharmacology, and materials science.
Spectroscopic Data Summary
The following tables summarize the essential quantitative data obtained from the spectroscopic analysis of L-Phenylglycine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data for L-Phenylglycine
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.49 - 7.42 | m | 3H, Aromatic (meta- & para-H) |
| 7.39 - 7.37 | m | 2H, Aromatic (ortho-H) |
| 5.15 | s | 1H, α-H |
Data sourced from the Human Metabolome Database (HMDB).
Table 2: 13C NMR Spectroscopic Data for L-Phenylglycine
| Chemical Shift (ppm) | Assignment |
| 173.5 | C=O (Carboxylic acid) |
| 135.2 | Aromatic C (quaternary) |
| 129.5 | Aromatic CH |
| 129.0 | Aromatic CH |
| 127.8 | Aromatic CH |
| 58.5 | α-C |
Note: These are typical chemical shift values for the functional groups present in L-Phenylglycine and may vary slightly based on experimental conditions.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for L-Phenylglycine
| Wavenumber (cm-1) | Intensity | Assignment |
| 3400-2500 | Strong, Broad | O-H stretch (Carboxylic acid) and N-H stretch (Amine) |
| 3030 | Medium | Aromatic C-H stretch |
| 1710-1680 | Strong | C=O stretch (Carboxylic acid) |
| 1600-1450 | Medium-Strong | N-H bend (Amine) and Aromatic C=C stretch |
| 1410-1395 | Medium | O-H bend (Carboxylic acid) |
| 1300-1200 | Strong | C-O stretch (Carboxylic acid) |
| 740-700 & 690-650 | Strong | Aromatic C-H out-of-plane bend |
Data compiled from characteristic infrared absorption frequencies of functional groups.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for L-Phenylglycine
| Parameter | Value |
| Molecular Formula | C8H9NO2 |
| Molecular Weight | 151.16 g/mol |
| Exact Mass | 151.0633 u |
| [M+H]+ (Precursor Ion) | 152.0706 m/z |
| Major Fragment Ions (Expected) | 106.0651 m/z ([M+H-HCOOH]+), 79.0542 m/z ([C6H5N]+), 77.0386 m/z ([C6H5]+) |
Precursor ion m/z obtained from PubChem.[1] Fragmentation pattern is based on typical fragmentation of amino acids.
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.
NMR Spectroscopy (1H and 13C)
-
Sample Preparation:
-
Approximately 5-25 mg of L-Phenylglycine is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6). For quantitative 1H NMR, a known amount of an internal standard (e.g., TSP, DSS) is added.
-
The sample is transferred to a 5 mm NMR tube.
-
The sample is vortexed to ensure homogeneity and centrifuged to pellet any undissolved solids.
-
-
Instrumentation and Data Acquisition:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.
-
The probe is tuned to the respective frequencies for 1H and 13C nuclei.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
For 1H NMR, a standard single-pulse experiment is typically performed. Key parameters include a 30° or 90° pulse angle, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For 13C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise through the Nuclear Overhauser Effect (NOE). Typical parameters include a 30° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is generally required compared to 1H NMR due to the low natural abundance of 13C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of finely ground L-Phenylglycine is mixed with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
The mixture is thoroughly ground to a fine powder to ensure homogeneous dispersion of the sample.
-
The powdered mixture is transferred to a pellet die.
-
The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a transparent or translucent pellet.
-
-
Instrumentation and Data Acquisition:
-
A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
A background spectrum of a pure KBr pellet or an empty sample compartment is recorded.
-
The sample pellet is placed in the sample holder in the path of the IR beam.
-
The spectrum is typically recorded in the mid-IR range (4000-400 cm-1) with a resolution of 4 cm-1. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
A stock solution of L-Phenylglycine is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.
-
The stock solution is serially diluted to create calibration standards and quality control samples.
-
For analysis from a complex matrix (e.g., plasma), a protein precipitation step using an agent like acetonitrile or trichloroacetic acid is performed, followed by centrifugation. The supernatant is then diluted for injection.
-
-
Instrumentation and Data Acquisition:
-
A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source is used.
-
Chromatography: A reversed-phase C18 column or a HILIC column is typically used for separation. The mobile phase usually consists of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: The ESI source is operated in positive ion mode. A full scan (MS1) is performed to identify the precursor ion ([M+H]+ at m/z 152.0706). A product ion scan (MS2) of the precursor ion is then performed to obtain the fragmentation pattern. This is achieved through collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Caption: Relationship between Molecular Properties and Spectroscopic Data.
References
Unveiling the Solid-State Architecture of Phenylglycine: A Technical Guide to its Crystal Structure Analysis
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure of phenylglycine, a non-proteinogenic amino acid of significant interest to researchers, scientists, and drug development professionals. Phenylglycine and its derivatives are crucial chiral building blocks in the synthesis of various pharmaceuticals. Understanding its three-dimensional structure at the atomic level is paramount for controlling solid-state properties, optimizing drug formulation, and ensuring therapeutic efficacy. This document outlines the crystallographic parameters of D-, L-, and DL-phenylglycine, details the experimental protocols for their determination, and presents a visual workflow for crystal structure analysis.
Crystallographic Data of Phenylglycine Enantiomers and Racemate
The crystal structures of the enantiomerically pure and racemic forms of phenylglycine have been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below. These data provide a quantitative basis for comparing the packing arrangements and intermolecular interactions within their respective crystal lattices.
Table 1: Crystallographic Data for D-(-)-Phenylglycine
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.81 |
| b (Å) | 7.69 |
| c (Å) | 15.65 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 4 |
| V (ų) | 698.8 |
Table 2: Crystallographic Data for L-(+)-Phenylglycine
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.81 |
| b (Å) | 7.69 |
| c (Å) | 15.65 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 4 |
| V (ų) | 698.8 |
Table 3: Crystallographic Data for DL-Phenylglycinium Chloride
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.303 |
| b (Å) | 11.005 |
| c (Å) | 21.447 |
| α (°) | 90 |
| β (°) | 97.88 |
| γ (°) | 90 |
| Z | 8 |
| V (ų) | 1723.7 |
Note: Data for DL-Phenylglycinium Chloride is presented as the hydrochloride salt, as comprehensive data for the neutral racemate is less commonly reported in this form.[1]
Experimental Protocols
The determination of the crystal structure of phenylglycine involves a series of well-defined experimental procedures. These protocols are crucial for obtaining high-quality crystals and accurate diffraction data.
Recrystallization for Single Crystal Growth
High-quality single crystals are a prerequisite for single-crystal X-ray diffraction.[2] Recrystallization is a common technique used to obtain crystals of sufficient size and quality.[3][4]
Objective: To grow single crystals of D-, L-, or DL-phenylglycine suitable for X-ray diffraction analysis.
Materials and Equipment:
-
Phenylglycine (enantiomerically pure or racemic)
-
Solvent (e.g., water, ethanol, or a mixture)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Filter paper
-
Crystallization dish
-
Microscope
Procedure:
-
Solvent Selection: Choose a solvent in which phenylglycine has high solubility at elevated temperatures and low solubility at room temperature.[5] Water or aqueous ethanol mixtures are often suitable.
-
Dissolution: Dissolve the phenylglycine powder in a minimum amount of the chosen solvent in an Erlenmeyer flask by gently heating and stirring.[3]
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Slow Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the growth of large, well-ordered crystals.[3][5]
-
Crystal Harvesting: Once crystals have formed, they can be carefully harvested from the mother liquor using filtration.
-
Drying: The harvested crystals should be dried under ambient conditions or in a desiccator.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7]
Objective: To collect diffraction data from a single crystal of phenylglycine to determine its unit cell parameters, space group, and atomic coordinates.
Materials and Equipment:
-
Single crystal of phenylglycine
-
Goniometer head with a mounting loop
-
Single-crystal X-ray diffractometer (equipped with an X-ray source, goniometer, and detector)
-
Cryostream (for low-temperature data collection)
-
Computer with data collection and processing software
Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil).
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by the detector at different orientations.[2]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure using direct methods or Patterson methods. The resulting structural model is then refined to obtain the final atomic coordinates and other crystallographic parameters.[2]
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for characterizing the crystalline nature of a bulk sample and identifying its polymorphic form.[8]
Objective: To obtain a powder diffraction pattern for a polycrystalline sample of phenylglycine to confirm its phase purity and identify the crystalline form.
Materials and Equipment:
-
Powdered sample of phenylglycine
-
Sample holder
-
Powder X-ray diffractometer (with an X-ray source, goniometer, and detector)
-
Computer with data analysis software
Procedure:
-
Sample Preparation: A small amount of the finely ground phenylglycine powder is packed into a sample holder.
-
Data Collection: The sample holder is placed in the diffractometer. The sample is irradiated with a monochromatic X-ray beam over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded by the detector.
-
Data Analysis: The resulting powder diffraction pattern (a plot of intensity versus 2θ) is analyzed. The positions and intensities of the diffraction peaks are characteristic of a specific crystalline phase and can be compared to reference patterns to identify the polymorph.
Visualizing the Crystallographic Workflow and Analysis
To better illustrate the process of crystal structure analysis and the relationships between different crystalline forms of phenylglycine, the following diagrams have been generated using the DOT language.
References
- 1. D-2-Phenylglycine | 875-74-1 [chemicalbook.com]
- 2. L-Phenylglycine | C8H9NO2 | CID 99291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. 2-Phenylglycine [webbook.nist.gov]
- 6. Research Portal [iro.uiowa.edu]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of Non-Proteinogenic Amino Acids in Modern Drug Discovery: A Technical Guide to Phenylglycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-proteinogenic amino acids (NPAAs) represent a significant expansion of the chemical toolbox available for peptide-based drug design and development. By moving beyond the 20 canonical amino acids, researchers can introduce novel functionalities, enhance pharmacokinetic profiles, and improve the therapeutic efficacy of peptide drug candidates. This technical guide focuses on the biological significance and practical application of Phenylglycine (Phg), a prominent NPAA. We delve into its structural contributions to bioactive peptides, its role in enhancing stability and potency, and provide detailed experimental protocols for its incorporation and analysis. Furthermore, this guide presents key quantitative data in a comparative format and utilizes visualizations to elucidate the biosynthetic pathway of Phg and the mechanism of action of Phg-containing antibiotics.
Introduction: Expanding the Amino Acid Alphabet
The 20 proteinogenic amino acids, encoded by the universal genetic code, form the fundamental building blocks of proteins and peptides in most living organisms. However, nature's repertoire is far more extensive, with hundreds of non-proteinogenic amino acids (NPAAs) found in various organisms, from bacteria and fungi to plants.[1] These NPAAs are not incorporated into proteins via the ribosomal machinery but are often synthesized through specialized metabolic pathways and integrated into a diverse array of natural products, including many clinically significant antibiotics.[2][3]
The incorporation of NPAAs into peptide therapeutics has emerged as a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability, low oral bioavailability, and rapid clearance.[4][5] By introducing unique side chains, stereochemistry, and backbone conformations, NPAAs can impart desirable physicochemical properties, leading to improved drug-like characteristics.
Phenylglycine (Phg), a non-proteinogenic alpha-amino acid with a phenyl group directly attached to the α-carbon, is a prime example of an NPAA that has garnered significant attention in medicinal chemistry.[6] Its rigid structure and aromatic side chain contribute to the conformational stability of peptides, influencing their binding affinity and biological activity.[7] This guide will explore the multifaceted biological roles of Phg and provide a technical framework for its application in contemporary drug discovery.
Biological Roles and Therapeutic Significance of Phenylglycine (Phg)
The biological importance of Phenylglycine is most prominently observed in its presence within the structure of several potent, naturally occurring antibiotics. Its incorporation is not merely a passive structural element but an active contributor to the molecule's therapeutic efficacy.
A Key Component of Glycopeptide and Lipopeptide Antibiotics
Phenylglycine and its hydroxylated derivatives, such as 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg), are integral components of glycopeptide antibiotics like vancomycin and teicoplanin.[3][7] In these molecules, the rigid structure of the phenylglycine residues is crucial for maintaining the cup-shaped conformation necessary for binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls.[7] This binding event sterically hinders the transglycosylation and transpeptidation steps of cell wall biosynthesis, leading to bacterial cell death. The aromatic side chains of the Phg residues also participate in the cross-linking of the peptide backbone, further rigidifying the structure and enhancing its binding affinity.[7]
Enhancing Peptide Stability and Potency
The incorporation of Phenylglycine into synthetic peptides can significantly enhance their resistance to proteolytic degradation. The unnatural structure of Phg is not readily recognized by many common proteases, thus increasing the peptide's half-life in biological fluids.[8][9] This increased stability is a critical factor in developing peptides as viable therapeutic agents.
Furthermore, the conformational constraints imposed by the Phg residue can pre-organize the peptide into a bioactive conformation, leading to higher binding affinity for its target receptor and, consequently, increased potency.[10] The rigid nature of the Phg backbone reduces the entropic penalty upon binding, contributing to a more favorable binding free energy.
Chiral Auxiliary in Asymmetric Synthesis
Beyond its direct incorporation into therapeutic agents, Phenylglycine also serves as a valuable chiral auxiliary in the asymmetric synthesis of other chiral molecules.[11][12] The inherent chirality of Phg can be used to control the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically pure compounds, which is often a critical requirement for pharmaceutical applications.
Quantitative Data on Phenylglycine and its Derivatives
The following tables summarize key quantitative data related to the synthesis and biological activity of Phenylglycine and peptides containing this non-proteinogenic amino acid.
| Parameter | Value | Organism/System | Reference |
| Enzymatic Synthesis of L-Phenylglycine | |||
| Initial Substrate (L-Phenylalanine) | 40 mM | Recombinant E. coli | [13] |
| Final Product (L-Phenylglycine) | 39.97 ± 3.84 mM | Recombinant E. coli | [13] |
| Conversion Rate | 99.9% | Recombinant E. coli | [13] |
| Biological Activity of Vancomycin and its Analogs | |||
| Vancomycin MIC against MRSA | 1.139 - 1.501 mg/L | Methicillin-Resistant Staphylococcus aureus | [14] |
| Vancomycin MIC against VISA | 4-8 µg/ml | Vancomycin-Intermediate Staphylococcus aureus | [15] |
| Vancomycin Derivative MIC against MRSA | 4 µg/mL | Methicillin-Resistant Staphylococcus aureus | [2] |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing methodology.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis, purification, and analysis of Phenylglycine-containing peptides.
Solid-Phase Peptide Synthesis (SPPS) of a Phenylglycine-Containing Peptide
This protocol outlines the manual Fmoc-based solid-phase synthesis of a hypothetical peptide containing a Phenylglycine residue.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-protected amino acids (including Fmoc-Phg-OH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, including the Fmoc-Phg-OH residue.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and wash with cold ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
RP-HPLC Purification of a Phenylglycine-Containing Peptide
Equipment and Reagents:
-
Preparative RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).
-
Injection and Gradient Elution: Inject the peptide solution onto the column and elute with a linear gradient of increasing Solvent B concentration (e.g., 5-65% Solvent B over 60 minutes).[16][17]
-
Fraction Collection: Collect fractions corresponding to the major peptide peak, as detected by UV absorbance at 214 nm and 280 nm.[17]
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a fluffy white powder.
Mass Spectrometry Analysis of a Phenylglycine-Containing Peptide
Equipment:
-
Electrospray ionization (ESI) or Matrix-assisted laser desorption/ionization (MALDI) mass spectrometer
Procedure:
-
Sample Preparation: Dissolve the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).
-
Mass Determination: Infuse the sample into the mass spectrometer and acquire the mass spectrum to determine the molecular weight of the peptide.[5][18]
-
Tandem Mass Spectrometry (MS/MS): For sequence confirmation, perform MS/MS analysis. Select the parent ion of the peptide and fragment it to generate a series of b- and y-ions. The mass difference between consecutive ions corresponds to the mass of a specific amino acid residue, confirming the peptide sequence.[19]
Enzymatic Assay for Phenylglycine Biosynthesis
This protocol describes a general method for assaying the activity of an enzyme involved in the biosynthesis of Phenylglycine, for example, a transaminase.
Materials:
-
Purified transaminase enzyme
-
Phenylpyruvate (substrate)
-
An amino donor (e.g., L-glutamate)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
HPLC system for product detection
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the buffer, phenylpyruvate, amino donor, and PLP.
-
Enzyme Addition: Initiate the reaction by adding the purified transaminase enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a specific time period.
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., HCl) or by heat inactivation.
-
Product Analysis: Analyze the reaction mixture by RP-HPLC to quantify the amount of Phenylglycine produced. A standard curve of known Phenylglycine concentrations should be used for accurate quantification.[20]
-
Enzyme Activity Calculation: Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.
Visualizations: Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate key biological processes involving Phenylglycine.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Item - Minimum inhibitory concentration (MIC, µg/mL) of vancomycin-magainin peptide derivatives. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Protein–peptide complex crystallization: a case study on the ERK2 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 7. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 10. Effects of Replacing a Central Glycine Residue in GLP-1 on Receptor Affinity and Signaling Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic Assay Protocols - Creative Enzymes [creative-enzymes.com]
- 13. A Four-Step Enzymatic Cascade for Efficient Production of L-Phenylglycine from Biobased L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vancomycin MIC Distribution among Methicillin-Resistant Staphylococcus Aureus. Is Reduced Vancomycin Susceptibility Related To MIC Creep? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. protocols.io [protocols.io]
- 18. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 20. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Verification of H-Phg-OH Molecular Weight and Formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight and chemical formula of H-Phg-OH (L-Phenylglycine) and details the standard experimental protocols for their verification. This document is intended to serve as a practical resource for researchers engaged in the characterization of small molecules in drug discovery and development.
Core Data of this compound
This compound, chemically known as L-Phenylglycine, is a non-proteinogenic amino acid. Accurate determination of its molecular weight and formula is fundamental for its use in research and pharmaceutical applications.
Chemical Identity
| Identifier | Value |
| Chemical Name | L-Phenylglycine |
| Synonyms | This compound, (S)-2-Amino-2-phenylacetic acid |
| CAS Number | 2935-35-5[1][2][3][4][5] |
Molecular Formula and Weight
The elemental composition and corresponding molecular weight of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₈H₉NO₂[1][2][3][4][6] |
| Molecular Weight | 151.16 g/mol [1][3][4][7] |
| Exact Mass | 151.0633 g/mol [1] |
Experimental Protocols for Verification
The verification of the molecular weight and formula of a compound like this compound involves a multi-technique approach to ensure accuracy. The primary methods employed are mass spectrometry, elemental analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Workflow for Molecular Weight and Formula Verification
The logical flow for the comprehensive characterization of this compound is depicted below.
References
- 1. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 2. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. quora.com [quora.com]
- 5. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]
- 6. study.com [study.com]
- 7. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Thermal Stability and Decomposition of H-Phg-OH (L-Phenylglycine)
Introduction
This compound, also known as L-Phenylglycine, is a non-proteinogenic α-amino acid with the chemical formula C8H9NO2.[1] It serves as a crucial building block in the synthesis of various pharmaceuticals and other biologically active molecules. Understanding its thermal stability and decomposition profile is of paramount importance for drug development professionals, as it influences manufacturing processes, formulation strategies, and storage conditions. This technical guide provides a comprehensive overview of the available data on the thermal behavior of this compound, including insights from related amino acids to build a complete picture.
While direct and detailed experimental data specifically for this compound is limited in the public domain, this guide synthesizes the existing information and draws logical comparisons with structurally similar amino acids, namely glycine and phenylalanine, to provide a robust understanding of its expected thermal properties.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H9NO2 | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Appearance | White solid/powder | |
| Melting Point | >300 °C (lit.); 302 °C (dec.) (lit.); 290 °C (subl.) (lit.) |
The reported melting points suggest that this compound likely decomposes at or near its melting temperature, a common characteristic for many amino acids.[2][3][4]
Thermal Analysis of this compound and Related Amino Acids
Comparative Thermal Analysis Data
The following table summarizes the thermal decomposition data for glycine and key information for phenylalanine, which can be used to infer the behavior of this compound.
| Amino Acid | Onset of Decomposition (°C) | Peak Decomposition Temperature (°C) | Key Gaseous Products | Heat of Decomposition (kJ/mol) | Reference |
| Glycine | ~215-260 | 250 | NH3, H2O, CO2, HNCO, CO, HCN | -72.1 (endothermic) | [2][3][5][6] |
| Phenylalanine | Not specified | Not specified | NH3, H2O, CO2, CO, HNCO, HCN, Toluene, Benzeneethanamine | Not specified | [7] |
Based on this comparative data, it is anticipated that this compound will undergo endothermic decomposition at elevated temperatures, likely in the range of 250-300°C. The decomposition is expected to be a complex process involving multiple steps and the evolution of various gaseous products.
Experimental Protocols
Detailed methodologies for the key experiments used to assess thermal stability are provided below. These protocols are based on standard procedures for the analysis of amino acids and other organic compounds.[2][3][8][9]
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: A small amount of this compound powder (typically 1-10 mg) is accurately weighed and placed into an inert sample pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Rate: The sample is heated at a constant rate, typically 10 °C/min, over a temperature range of ambient to 600 °C or higher.
-
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass loss at different temperature intervals. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature. This can identify melting, crystallization, and decomposition events and determine the enthalpy changes associated with these processes.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small amount of this compound powder (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum or other inert sample pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen) with a constant purge rate.
-
Heating Program: The sample and reference are heated at a constant rate, typically 10 °C/min, over a desired temperature range (e.g., from ambient to above the decomposition temperature).
-
-
Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) peaks. The peak temperature and the area under the peak (enthalpy change) are determined for each thermal event. For decomposition, this is typically an endothermic process.[2][3]
Visualization of Experimental Workflow and Decomposition Pathway
Experimental Workflow for Thermal Analysis
The following diagram illustrates the typical workflow for the thermal analysis of a solid sample like this compound.
References
- 1. L-Phenylglycine | C8H9NO2 | CID 99291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermogravimetric Analysis – Wisconsin Centers for Nanoscale Technology – UW–Madison [wcnt.wisc.edu]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-Phg-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. Phenylglycine (Phg) is a valuable non-proteinogenic amino acid found in various biologically active natural products and synthetic peptides.[1][2] Its unique stereochemical and conformational properties can significantly influence peptide structure and function. This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of peptides containing L-Phenylglycine using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. A primary challenge in utilizing Fmoc-Phg-OH is its propensity for racemization during both the coupling and Fmoc-deprotection steps.[3][4][5][6] These protocols are designed to minimize this side reaction, ensuring the synthesis of peptides with high chiral purity.
Core Concepts in Fmoc-SPPS
Fmoc-based SPPS is the most widely used method for peptide synthesis.[7] The process involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[8][9] The synthesis cycle consists of four main steps:
-
Fmoc-Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[10][][12]
-
Washing: Thorough washing of the resin to remove the deprotection reagent and byproducts.[13]
-
Amino Acid Coupling: Activation of the carboxyl group of the incoming Fmoc-amino acid and its reaction with the newly liberated N-terminal amine of the resin-bound peptide to form a peptide bond.[8]
-
Washing: Removal of excess reagents and byproducts before the next cycle.[13]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and any permanent side-chain protecting groups are removed, typically with a strong acid cocktail (e.g., trifluoroacetic acid).[9][13]
Challenges with Fmoc-Phg-OH: Racemization
The α-proton of phenylglycine is particularly acidic, making it susceptible to epimerization under the basic conditions of both Fmoc deprotection and coupling during SPPS.[4] Studies have shown that racemization can occur during both steps, with the base-catalyzed coupling of Fmoc-Phg-OH being a critical step for epimerization.[3][4][5][6] Therefore, careful selection of coupling reagents and bases is crucial to maintain the stereochemical integrity of the Phenylglycine residue.
Experimental Protocols
The following protocols provide a general guideline for manual Fmoc-SPPS. Automated synthesizers can also be programmed with similar parameters.
Protocol 1: Resin Selection and Swelling
-
Resin Selection: Choose a resin based on the desired C-terminal functionality of the peptide.[8]
-
Wang Resin: For C-terminal carboxylic acids.
-
Rink Amide Resin: For C-terminal amides.
-
2-Chlorotrityl Chloride (2-CTC) Resin: For protected C-terminal carboxylic acids, allowing for milder cleavage conditions.[13]
-
-
Resin Swelling:
-
Place the desired amount of resin (typically 0.1-0.5 mmol scale) in a reaction vessel.
-
Add a suitable solvent to swell the resin. For polystyrene-based resins like Wang or Rink Amide, use dichloromethane (DCM) or DMF.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[14]
-
After swelling, drain the solvent.
-
Protocol 2: First Amino Acid Loading (Example with Wang Resin)
-
Dissolve the first Fmoc-amino acid (3-5 equivalents relative to resin loading capacity) in a minimal amount of DMF.
-
Add a coupling reagent such as HCTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Alternatively, for more acid-sensitive resins like 2-CTC, pre-activation may not be necessary. Dissolve the Fmoc-amino acid in DCM with DIPEA.
-
Add the activated amino acid solution to the swelled resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
To cap any unreacted sites, add a solution of 10% acetic anhydride and 10% DIPEA in DMF and react for 30 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
Protocol 3: Standard Fmoc-SPPS Cycle (for non-Phg residues)
-
Fmoc-Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.[12]
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling:
-
In a separate vessel, dissolve the next Fmoc-amino acid (3-5 equivalents), a coupling reagent (e.g., HCTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Monitoring (Optional):
-
Perform a Kaiser test or Chloranil test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Protocol 4: Optimized Coupling of Fmoc-Phg-OH to Minimize Racemization
This protocol is critical for maintaining the chiral purity of the Phenylglycine residue.
-
Fmoc-Deprotection: Perform the deprotection as described in Protocol 3.
-
Washing: Thoroughly wash the resin with DMF.
-
Fmoc-Phg-OH Coupling:
-
In a separate vessel, dissolve Fmoc-Phg-OH (3 equivalents).
-
Add one of the recommended coupling reagent/base combinations from the table below.
-
Add the activation solution to the resin immediately.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to ensure complete coupling.
Data Presentation: Reagents for Minimizing Phenylglycine Racemization
| Coupling Reagent | Base | Solvent | Diastereomeric Purity Achieved | Reference |
| DMTMM-BF4 | NMM | DMF | 71% | [3][5][6] |
| DEPBT | TMP or DMP | DMF | >97% | [4][15] |
| COMU | TMP or DMP | DMF | >97% | [4][15] |
DMTMM-BF4: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate; NMM: N-Methylmorpholine; DEPBT: 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one; TMP: 2,4,6-Trimethylpyridine; DMP: 2,6-Dimethylpyridine; COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate.
Protocol 5: Peptide Cleavage and Deprotection
-
After the final Fmoc deprotection and washing, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. The composition may vary depending on the amino acid side-chain protecting groups present in the peptide.
-
Add the cleavage cocktail to the resin in a fume hood.
-
Gently agitate the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether several times.
-
Dry the peptide pellet under vacuum.
Protocol 6: Peptide Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.
-
The diastereomeric purity of Phg-containing peptides should be assessed by chiral chromatography or NMR spectroscopy.
Visualizations
Diagram 1: General Workflow of Fmoc Solid-Phase Peptide Synthesis
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Diagram 2: Logical Flow for Optimized Fmoc-Phg-OH Coupling
Caption: Decision logic for coupling Fmoc-Phg-OH during SPPS.
Applications of Phenylglycine-Containing Peptides
Peptides incorporating Phenylglycine have shown significant potential in various therapeutic areas. The phenyl group can engage in π-π stacking and hydrophobic interactions within protein binding pockets, often leading to enhanced binding affinity and specificity.
-
Anti-Cancer Agents: Phenylglycine-containing peptides have been designed to target anti-apoptotic proteins, such as the BIR3 domain of XIAP (X-linked inhibitor of apoptosis protein), inducing apoptosis in cancer cells.[3][6]
-
Antibiotics: Phenylglycine and its hydroxylated derivatives are components of several glycopeptide antibiotics, including vancomycin and ristocetin.[1] These residues are often crucial for the conformational integrity and biological activity of the antibiotics.
-
Enzyme Inhibitors: The unique structural constraints imposed by Phenylglycine can be exploited to design potent and selective enzyme inhibitors.
-
Neurological Applications: Phenylglycine derivatives have been investigated as antagonists of metabotropic glutamate receptors, which are implicated in various neurological disorders.[16]
The synthesis of high-purity Phenylglycine-containing peptides, as enabled by the protocols herein, is a critical step in the exploration and development of these promising therapeutic agents.
References
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. peptide.com [peptide.com]
- 16. Phenylglycine - Wikipedia [en.wikipedia.org]
Application of H-Phg-OH and Its Derivatives in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of H-Phg-OH (D-Phenylglycine) and its derivatives as chiral auxiliaries in asymmetric synthesis. The following sections detail two key applications: the asymmetric Strecker synthesis of α-amino acids using (R)-phenylglycine amide and the enantioselective synthesis of β-substituted piperidines via alkylation of phenylglycinol-derived oxazolopiperidone lactams.
Asymmetric Strecker Synthesis of α-Amino Acids using (R)-Phenylglycine Amide as a Chiral Auxiliary
(R)-Phenylglycine amide serves as an effective chiral auxiliary in the diastereoselective Strecker reaction, enabling the synthesis of enantiomerically enriched α-amino acids. A notable feature of this method is the utilization of a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the desired product and resulting in high diastereoselectivity and yield.[1][2][3] This approach offers a practical one-pot synthesis of α-amino nitriles, which can then be converted to the corresponding α-amino acids.
Application Example: Synthesis of (S)-tert-Leucine
A prominent application of this methodology is the synthesis of (S)-tert-leucine, a non-proteinogenic amino acid of significant interest in pharmaceutical development. The key step involves the Strecker reaction between pivaldehyde and (R)-phenylglycine amide, followed by a series of transformations to yield the final product with high enantiomeric purity.[1][4]
Quantitative Data Summary
| Step | Reactants | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |
| 1. Asymmetric Strecker Reaction | (R)-Phenylglycine amide HCl, Pivaldehyde, NaCN in H₂O/MeOH | (R,S)-α-Amino nitrile | 93 | > 99/1 | - | [1] |
| 2. Hydrolysis of Nitrile | (R,S)-α-Amino nitrile, conc. H₂SO₄ | (R,S)-Diamide | high | - | - | [1] |
| 3. Removal of Phenylacetamide Group | (R,S)-Diamide, H₂ (2 atm), Pd/C | (S)-tert-Leucine amide | 90 | - | - | [1] |
| 4. Hydrolysis of Amide | (S)-tert-Leucine amide, 6 N HCl | (S)-tert-Leucine | 86 | - | >98 | [1] |
| Overall | (R)-Phenylglycine amide to (S)-tert-Leucine | (S)-tert-Leucine | ~73 | - | >98 | [2][4] |
Experimental Workflow: Asymmetric Strecker Synthesis of (S)-tert-Leucine
Workflow for the synthesis of (S)-tert-Leucine.
Detailed Experimental Protocol: Synthesis of (S)-tert-Leucine [1]
Step 1: Asymmetric Strecker Synthesis of (R,S)-α-Amino Nitrile
-
To a solution of (R)-phenylglycine amide hydrochloride (1.0 eq) and pivaldehyde (1.0 eq) in a mixture of water and methanol, add a 30% aqueous solution of sodium cyanide (1.05 eq) dropwise at room temperature.
-
Stir the resulting mixture vigorously at room temperature for 24-48 hours.
-
The desired (R,S)-α-amino nitrile will precipitate out of the solution as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the diastereomerically pure product.
Step 2: Hydrolysis to (R,S)-Diamide
-
Dissolve the (R,S)-α-amino nitrile (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Stir the mixture at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the (R,S)-diamide.
Step 3: Hydrogenolysis to (S)-tert-Leucine Amide
-
Dissolve the (R,S)-diamide (1.0 eq) in a suitable solvent such as methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (2 atm) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain (S)-tert-leucine amide.
Step 4: Hydrolysis to (S)-tert-Leucine
-
Reflux a solution of (S)-tert-leucine amide (1.0 eq) in 6 N hydrochloric acid for 6-8 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and adjust the pH to the isoelectric point of tert-leucine (approx. pH 6) using a suitable base (e.g., 1 M NaOH).
-
The product will precipitate. Collect the solid by filtration, wash with cold water and ethanol, and dry to afford (S)-tert-leucine.
Enantioselective Synthesis of β-Substituted Piperidines using Phenylglycinol-Derived Chiral Auxiliaries
(R)-Phenylglycinol is a versatile chiral building block for the synthesis of complex molecules, including alkaloids.[5][6] Phenylglycinol-derived oxazolopiperidone lactams serve as excellent chiral auxiliaries for the stereoselective alkylation at the α-position to the carbonyl group, leading to the formation of enantiopure β-substituted piperidines.[1] The rigid bicyclic structure of the lactam controls the facial selectivity of the enolate alkylation.
Application Example: Stereoselective Alkylation of an (R)-Phenylglycinol-Derived Lactam
The enolate generated from the bicyclic lactam undergoes highly diastereoselective alkylation, providing a straightforward route to 3-alkylpiperidine precursors. The chiral auxiliary can be subsequently removed to yield the desired enantiopure piperidine derivative.
Quantitative Data Summary for a Representative Alkylation
| Lactam Substrate | Alkylating Agent | Base | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| (R)-Phenylglycinol-derived oxazolopiperidone | Methyl Iodide | LiHMDS | 3-Methyl-substituted lactam | ~80-90 | >95:5 | [1] |
| (R)-Phenylglycinol-derived oxazolopiperidone | Benzyl Bromide | LiHMDS | 3-Benzyl-substituted lactam | ~80-90 | >95:5 | [1] |
Experimental Workflow: Stereoselective Alkylation of a Phenylglycinol-Derived Lactam
Workflow for the alkylation of a phenylglycinol-derived lactam.
Detailed Experimental Protocol: General Procedure for Alkylation of (R)-Phenylglycinol-Derived Oxazolopiperidone Lactam [1]
-
Dissolve the (R)-phenylglycinol-derived oxazolopiperidone lactam (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of lithium hexamethyldisilazide (LiHMDS) (1.1 eq) in THF to the cooled lactam solution.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkylated lactam.
-
The chiral auxiliary can be subsequently removed through reductive cleavage (e.g., using LiAlH₄ or other reducing agents) to yield the corresponding enantiopure piperidine derivative.
References
- 1. Alkylation of phenylglycinol-derived oxazolopiperidone lactams. Enantioselective synthesis of beta-substituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Alkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. Enantioselective Synthesis of β-Substituted Piperidines - The Journal of Organic Chemistry - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Brief, efficient and highly diastereoselective synthesis of (±)-pumiliotoxin C based on the generation of an octahydroquinoline precursor via a four-component reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Protocol for Incorporating Phenylglycine into Peptide Chains: Application Notes for Researchers
For researchers, scientists, and drug development professionals, the incorporation of the non-proteinogenic amino acid Phenylglycine (Phg) into peptide chains presents both significant opportunities and considerable synthetic challenges. Phenylglycine-containing peptides are of increasing interest in medicinal chemistry due to their diverse pharmaceutical applications, including their role as building blocks in antimicrobial peptides and inhibitors for various viral proteases.[1] This document provides detailed application notes and protocols for the successful incorporation of Phenylglycine into peptide chains, addressing common challenges and offering evidence-based solutions.
A primary hurdle in the synthesis of Phenylglycine-containing peptides is the propensity of the α-proton to epimerize, particularly during solid-phase peptide synthesis (SPPS).[2][3] This racemization can lead to diastereomeric impurities that are difficult to separate and can significantly impact the biological activity of the final peptide. This protocol outlines optimized methods to mitigate this issue and ensure the stereochemical integrity of the peptide.
Key Challenges in Phenylglycine Incorporation
The main challenge associated with incorporating Phenylglycine is the increased acidity of its benzylic α-proton, which makes it susceptible to racemization under the basic conditions often employed in peptide synthesis.[2] This issue is particularly pronounced during two key steps of Fmoc-based Solid-Phase Peptide Synthesis (SPPS):
-
Fmoc-Deprotection: The use of piperidine for Fmoc group removal can lead to epimerization.[4]
-
Coupling: The base-catalyzed activation and coupling of the Fmoc-Phg-OH residue is a critical step where significant racemization can occur.[2][4]
Recommended Protocols for Phenylglycine Incorporation
To address the challenge of racemization, specific reagents and conditions are recommended for the incorporation of Phenylglycine. The following protocols are designed for Fmoc-based SPPS, the most common method for peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol is optimized to minimize epimerization during the incorporation of Phenylglycine.
1. Resin Selection and Loading:
-
Resin: Rink Amide resin is a suitable choice for the synthesis of peptide amides.[1]
-
Loading: The first amino acid is loaded onto the resin according to standard protocols. If Phenylglycine is not the C-terminal residue, a standard coupling procedure can be used for the initial loading.
2. Fmoc-Deprotection:
-
Reagent: A solution of 20% piperidine in N,N-dimethylformamide (DMF).
-
Procedure:
-
Treat the resin-bound peptide with the 20% piperidine/DMF solution.
-
Agitate for 5-10 minutes.
-
Drain the resin.
-
Repeat the treatment with fresh 20% piperidine/DMF solution for 5-10 minutes.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
-
3. Phenylglycine Coupling (Critical Step):
-
Recommended Coupling Reagents and Bases: To minimize racemization, the use of specific coupling reagents in combination with sterically hindered bases is crucial. The combinations of DEPBT with TMP or COMU with DMP have been shown to significantly reduce epimerization.[2]
-
Procedure:
-
Pre-activate the Fmoc-Phenylglycine-OH (3.0 equivalents relative to resin loading).
-
Dissolve Fmoc-Phg-OH and the chosen coupling reagent (3.0 equivalents) in DMF.
-
Add the appropriate sterically hindered base (4.0 equivalents).
-
Immediately add the activation mixture to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF.
-
4. Subsequent Amino Acid Couplings:
-
Follow standard Fmoc-SPPS protocols for the coupling of subsequent amino acids.
5. Cleavage and Deprotection:
-
Reagent: A standard cleavage cocktail, such as a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v), can be used.[5]
-
Procedure:
-
Treat the dried peptidyl resin with the cleavage cocktail for 2-3 hours.
-
Filter to separate the resin.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
6. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
Solution-Phase Peptide Synthesis
While SPPS is more common, solution-phase synthesis can also be employed.[6][7] Protecting groups are essential to ensure specific amide bond formation.[6]
1. Protection of Functional Groups:
-
Protect the N-terminus of Phenylglycine (e.g., with a Boc or Fmoc group).
-
Protect the C-terminus of the preceding amino acid (e.g., as a methyl or benzyl ester).
2. Coupling Reaction:
-
Coupling Reagents: Reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole) can be used to minimize racemization.[8]
-
Procedure:
-
Dissolve the protected amino acids in a suitable organic solvent (e.g., dichloromethane or DMF).
-
Add the coupling reagent and additive.
-
Stir the reaction mixture at room temperature until completion.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
3. Deprotection and Purification:
-
Selectively deprotect the N- or C-terminus to allow for further chain elongation.
-
Purify the dipeptide intermediate by chromatography or recrystallization.
-
Repeat the coupling and deprotection steps to build the peptide chain.
-
Perform a final deprotection step to remove all protecting groups.
-
Purify the final peptide.
Quantitative Data on Phenylglycine Incorporation
The success of Phenylglycine incorporation is highly dependent on the chosen methodology. The following table summarizes key quantitative data from studies on this process.
| Method | Coupling Reagent/Base | Racemization/Epimerization Level | Diastereomeric Purity | Reference |
| Microwave-assisted SPPS | DMTMM-BF(4)/NMM | 29% LLLDL impurity | 71% | [4] |
| Fmoc-SPPS | DEPBT/TMP | Negligible | High | [2] |
| Fmoc-SPPS | COMU/DMP | Negligible | High | [2] |
Visualizing the Workflow and Key Considerations
To further clarify the process, the following diagrams illustrate the general workflow for solid-phase peptide synthesis and the critical decision points for incorporating Phenylglycine.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 4. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
H-Phg-OH as a Chiral Auxiliary: Application Notes and Protocols for Asymmetric Synthesis
Introduction
D-α-Phenylglycine (H-Phg-OH) and its derivatives are highly effective and widely utilized chiral auxiliaries in asymmetric organic synthesis. Their rigid phenyl group provides a well-defined steric environment, enabling high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. This attribute, combined with their commercial availability and the relative ease of their attachment and removal, makes them invaluable tools for researchers in academia and the pharmaceutical industry. These auxiliaries are instrumental in establishing key stereocenters in complex molecules, contributing significantly to the synthesis of enantiomerically pure pharmaceuticals and natural products.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in several key asymmetric transformations, including the Strecker synthesis, aldol reactions, Michael additions, and Diels-Alder reactions.
General Workflow
The application of this compound as a chiral auxiliary generally follows a three-step sequence:
-
Attachment of the Chiral Auxiliary: The chiral auxiliary is coupled to a prochiral substrate. For carboxylic acid derivatives, this typically involves the formation of an amide bond. For reactions involving aldehydes or ketones, the corresponding imine or enamine is formed.
-
Diastereoselective Reaction: The key bond-forming reaction is carried out, wherein the chiral auxiliary directs the approach of the incoming reagent, leading to the formation of one diastereomer in preference to the other.
-
Removal of the Chiral Auxiliary: The auxiliary is cleaved from the product to yield the desired enantiomerically enriched compound and to allow for the recovery and recycling of the auxiliary.
Caption: General workflow for asymmetric synthesis using this compound.
Application 1: Asymmetric Strecker Synthesis of α-Amino Acids
The asymmetric Strecker synthesis is a powerful method for the preparation of α-amino acids. The use of (R)-phenylglycine amide as a chiral auxiliary allows for a highly diastereoselective reaction, often enhanced by a crystallization-induced asymmetric transformation, leading to nearly diastereomerically pure α-amino nitriles.[1]
Mechanism:
The reaction proceeds through the formation of an imine between the aldehyde and the chiral auxiliary. The nucleophilic addition of cyanide to the imine is directed by the bulky phenyl group of the auxiliary. In many cases, one of the resulting diastereomeric α-amino nitriles is significantly less soluble and crystallizes from the reaction mixture. This shifts the equilibrium in solution, where the dissolved diastereomers can interconvert through the reversible formation of the imine, ultimately leading to a high yield of the single, crystalline diastereomer.[1]
Caption: Mechanism of the asymmetric Strecker synthesis.
Quantitative Data:
| Aldehyde | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Pivaldehyde | Water | 70 | 24 | 93 | >99:1 | [1] |
| 3,4-Dimethoxyphenylacetone | MeOH/H₂O (6:1) | RT | 96 | 76 | >99:1 |
Experimental Protocol:
Synthesis of (R,S)-N-(1-Cyano-2,2-dimethylpropyl)-(R)-phenylglycinamide:
To a stirred suspension of (R)-phenylglycine amide hydrochloride (1.0 eq) and pivaldehyde (1.0 eq) in water, a solution of sodium cyanide (1.05 eq) in water is added dropwise at room temperature. The mixture is then heated to 70 °C and stirred for 24 hours. During this time, the product precipitates as a white solid. The reaction mixture is cooled to room temperature, and the solid is collected by filtration, washed with water, and dried under vacuum to afford the diastereomerically pure α-amino nitrile.
Removal of the Auxiliary to obtain (S)-tert-Leucine:
The α-amino nitrile is dissolved in methanol and subjected to hydrogenolysis in the presence of a catalytic amount of Pd/C under a hydrogen atmosphere (2 atm). After completion of the reaction, the catalyst is filtered off, and the solvent is evaporated. The resulting amide is then hydrolyzed by heating in 6 N HCl at 100 °C. After cooling, the solution is concentrated, and the resulting (S)-tert-leucine is isolated.
Application 2: Asymmetric Aldol Reaction
Oxazolidinones derived from D-phenylglycinol (the reduction product of D-phenylglycine) are excellent chiral auxiliaries for asymmetric aldol reactions. The N-acyl oxazolidinone provides a platform for the generation of a chiral enolate, which then reacts with an aldehyde in a highly diastereoselective manner.
Mechanism:
The N-acyloxazolidinone is deprotonated with a strong base to form a Z-enolate, which is chelated to the Lewis acidic metal center (e.g., Boron or Titanium). The bulky phenyl group of the auxiliary blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face. This controlled approach, often rationalized by the Zimmerman-Traxler transition state model, leads to the formation of the syn-aldol product with high diastereoselectivity.
Caption: Mechanism of the asymmetric aldol reaction.
Quantitative Data:
| N-Acyl Group | Aldehyde | Lewis Acid | Diastereoselectivity (syn:anti) | Yield (%) | Reference |
| Propionyl | Isovaleraldehyde | Bu₂BOTf | >99:1 | 85-95 | [2] |
| Acetyl | Benzaldehyde | TiCl₄ | 95:5 | 80-90 | [2] |
Experimental Protocol:
Synthesis of the N-Propionyl Oxazolidinone from D-Phenylglycinol:
D-Phenylglycinol is reacted with diethyl carbonate in the presence of a catalytic amount of potassium carbonate to yield the corresponding oxazolidinone. The oxazolidinone is then acylated with propionyl chloride in the presence of a base like triethylamine to afford the N-propionyl derivative.
Asymmetric Aldol Reaction:
To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane at 0 °C is added dibutylboron triflate (1.1 eq), followed by the dropwise addition of diisopropylethylamine (1.2 eq). The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C. The aldehyde (1.5 eq) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 buffer, followed by methanol and hydrogen peroxide. The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
Application 3: Asymmetric Michael Addition
Chiral oxazolidinones derived from D-phenylglycinol are also effective in directing asymmetric Michael additions. The N-enoyl oxazolidinone acts as a Michael acceptor, and the chiral auxiliary controls the facial selectivity of the nucleophilic attack.
Mechanism:
The Lewis acid-activated N-enoyl oxazolidinone adopts a conformation where the phenyl group of the auxiliary shields one face of the double bond. The nucleophile then adds to the less hindered face of the β-carbon, leading to the formation of the 1,4-adduct with high diastereoselectivity.
Caption: Mechanism of the asymmetric Michael addition.
Quantitative Data:
| N-Enoyl Group | Nucleophile | Lewis Acid | Diastereoselectivity | Yield (%) | Reference |
| Acryloyl | Bu₂CuLi | - | >95:5 | 80-90 | [3] |
| Crotonyl | Me₂CuLi | BF₃·OEt₂ | 90:10 | 75-85 | [3] |
Experimental Protocol:
Asymmetric Michael Addition of a Gilman Reagent:
To a solution of the N-crotonyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added a solution of lithium dimethylcuprate (Me₂CuLi) (1.5 eq) in THF. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Application 4: Asymmetric Diels-Alder Reaction
N-Acryloyl oxazolidinones derived from D-phenylglycinol can serve as chiral dienophiles in asymmetric Diels-Alder reactions. The chiral auxiliary effectively controls the endo/exo selectivity and the facial selectivity of the cycloaddition.
Mechanism:
The N-acryloyl oxazolidinone, upon coordination with a Lewis acid, adopts a rigid conformation where the phenyl group of the auxiliary blocks one face of the dienophile. The diene then approaches from the less hindered face, typically in an endo fashion, to give the corresponding cycloadduct with high diastereoselectivity.
Caption: Mechanism of the asymmetric Diels-Alder reaction.
Quantitative Data:
| Diene | Lewis Acid | endo:exo | Diastereoselectivity | Yield (%) | Reference |
| Cyclopentadiene | Et₂AlCl | >95:5 | >90:10 | 85-95 | [2] |
| Isoprene | TiCl₄ | 90:10 | 85:15 | 70-80 | [2] |
Experimental Protocol:
Asymmetric Diels-Alder Reaction with Cyclopentadiene:
To a solution of the N-acryloyl oxazolidinone (1.0 eq) in anhydrous dichloromethane at -78 °C is added diethylaluminum chloride (1.1 eq) dropwise. The mixture is stirred for 15 minutes, and then freshly cracked cyclopentadiene (3.0 eq) is added. The reaction is stirred at -78 °C for 3 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is warmed to room temperature, and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Removal of the Chiral Auxiliary
A key advantage of this compound and its derivatives is the variety of methods available for their removal under mild conditions, which preserves the stereochemical integrity of the newly formed chiral center.
Common Cleavage Methods:
-
Hydrolysis:
-
Basic: Lithium hydroxide (LiOH) in a mixture of THF and water is commonly used to hydrolyze the amide bond, yielding the carboxylic acid.
-
Acidic: Strong acids like HCl or H₂SO₄ can also be used for hydrolysis.
-
-
Reductive Cleavage:
-
Lithium borohydride (LiBH₄): Reduces the amide to the corresponding primary alcohol.
-
Catalytic Hydrogenolysis: For phenylglycine amide, catalytic hydrogenation with Pd/C can cleave the auxiliary.
-
-
Transamination/Esterification:
-
Reaction with sodium methoxide in methanol can yield the methyl ester of the product.
-
General Protocol for Basic Hydrolysis:
The substrate-auxiliary adduct is dissolved in a 3:1 mixture of THF and water. Lithium hydroxide (2-4 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The THF is removed under reduced pressure, and the aqueous solution is acidified with HCl. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are dried and concentrated to yield the chiral carboxylic acid. The water-soluble chiral auxiliary can often be recovered from the aqueous layer.
References
Application Notes and Protocols for Enzymatic Resolution of DL-Phenylglycine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic resolution of DL-Phenylglycine, a critical process for obtaining enantiomerically pure D- and L-phenylglycine, which are essential building blocks in the pharmaceutical industry for the synthesis of various drugs, including β-lactam antibiotics.[1] The methods described herein utilize the high selectivity of enzymes, offering environmentally friendly and efficient alternatives to conventional chemical resolution techniques.
Introduction to Enzymatic Resolution Methods
The production of single-enantiomer pharmaceuticals is of paramount importance as the biological activity of a chiral drug often resides in only one of its enantiomers, while the other may be inactive or even exhibit toxicity. Enzymatic kinetic resolution is a powerful strategy that leverages the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. This document details three primary enzymatic approaches for the resolution and production of enantiopure phenylglycine:
-
Aminoacylase-Catalyzed Hydrolysis of N-Acetyl-DL-Phenylglycine: This classic method involves the enantioselective hydrolysis of the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-phenylglycine intact for subsequent separation and hydrolysis.
-
Penicillin G Acylase-Catalyzed Hydrolysis: This method utilizes the ability of Penicillin G Acylase (PGA) to selectively hydrolyze an acylated derivative of L-phenylglycine.
-
Multi-Enzyme Cascade for Enantiopure Phenylglycine Synthesis: This approach involves the de novo synthesis of a specific phenylglycine enantiomer from a prochiral precursor using a series of enzymatic reactions within a whole-cell biocatalyst.
Method 1: Aminoacylase-Catalyzed Resolution of N-Acetyl-DL-Phenylglycine
This method is based on the enantioselective hydrolysis of N-acetyl-L-phenylglycine by an aminoacylase, yielding L-phenylglycine and unreacted N-acetyl-D-phenylglycine. The two products can then be separated based on their different chemical properties. The N-acetyl-D-phenylglycine can be subsequently hydrolyzed chemically to yield D-phenylglycine.
Data Presentation
| Parameter | Value | Reference |
| Enzyme | Aminoacylase I (e.g., from Aspergillus oryzae) | [2] |
| Substrate | N-acetyl-DL-phenylalanine | [2] |
| Optimal pH | 7.0 - 8.0 | [2] |
| Optimal Temperature | 37°C - 50°C | [2] |
| Co-factor (optional) | CoCl₂·6H₂O | [2] |
| Typical Conversion | ~50% (for complete L-enantiomer conversion) | [2] |
Experimental Protocols
Protocol 1.1: General Enzymatic Resolution of N-acetyl-DL-phenylalanine [2]
Materials:
-
N-acetyl-DL-phenylalanine
-
Aminoacylase (e.g., from Aspergillus oryzae)
-
Phosphate buffer (0.1 M, pH 7.5)
-
Cobalt (II) chloride hexahydrate (CoCl₂·6H₂O) (optional, may enhance activity)
-
Sodium hydroxide (NaOH) solution (2 N)
-
Hydrochloric acid (HCl) for pH adjustment
-
Ethyl acetate
Procedure:
-
Substrate Preparation: Dissolve N-acetyl-DL-phenylalanine in 0.1 M phosphate buffer (pH 7.5) to the desired concentration (e.g., 100 mM). Gently heat the solution if necessary to aid dissolution, then cool to the reaction temperature. Adjust the pH back to 7.5 with NaOH if needed.
-
Enzyme Preparation: Prepare a stock solution of aminoacylase in cold phosphate buffer. The optimal enzyme concentration should be determined empirically. If using, add CoCl₂ to a final concentration of 0.1-1 mM.
-
Enzymatic Reaction: Add the aminoacylase solution to the substrate solution. Incubate the reaction mixture at the optimal temperature (e.g., 37°C) with gentle agitation.
-
Monitoring the Reaction: Monitor the progress of the reaction by periodically taking samples and analyzing for the formation of L-phenylalanine using a suitable analytical method such as HPLC. The reaction is typically stopped when approximately 50% conversion is achieved, indicating the complete hydrolysis of the L-enantiomer.
-
Reaction Termination: Terminate the reaction by heating the mixture to denature the enzyme or by adjusting the pH to a value that inactivates the enzyme. If using an immobilized enzyme, it can be simply filtered out.
-
Product Separation: a. Adjust the pH of the reaction mixture to ~2.0 with HCl. b. Extract the mixture multiple times with ethyl acetate. The N-acetyl-D-phenylalanine will partition into the organic phase. c. The aqueous phase contains the L-phenylalanine product.
-
Isolation of D-Phenylglycine: The N-acetyl-D-phenylalanine from the organic phase can be recovered by solvent evaporation and then hydrolyzed (e.g., by acid catalysis) to yield D-phenylglycine.
Protocol 1.2: Immobilization of Aminoacylase in Calcium Alginate Beads [2]
Materials:
-
Aminoacylase solution
-
Sodium alginate
-
Calcium chloride (CaCl₂) solution (e.g., 0.2 M)
-
Phosphate buffer (pH 7.0)
Procedure:
-
Alginate-Enzyme Mixture: Prepare a 2% (w/v) sodium alginate solution in phosphate buffer. Add the aminoacylase solution to the alginate solution and mix gently to ensure homogeneity.
-
Bead Formation: Extrude the alginate-enzyme mixture dropwise into a stirred solution of 0.2 M CaCl₂. Insoluble calcium alginate beads will form instantly, entrapping the enzyme.
-
Curing: Allow the beads to harden in the CaCl₂ solution for at least 1 hour.
-
Washing: Collect the beads by filtration and wash them thoroughly with phosphate buffer to remove any unbound enzyme and excess reagents.
-
Storage: Store the immobilized enzyme beads in buffer at 4°C until use.
Visualization
Caption: Workflow for the enzymatic resolution of N-Acetyl-DL-Phenylglycine.
Method 2: Penicillin G Acylase (PGA) Catalyzed Resolution
Immobilized Penicillin G Acylase (PGA) can be effectively used for the kinetic resolution of DL-phenylglycine derivatives. This method typically involves the enantioselective hydrolysis of an acylated form of L-phenylglycine.
Data Presentation
| Parameter | Value | Reference |
| Enzyme | Immobilized Penicillin G Acylase (IMEPGA) | [1] |
| Substrate | L-phenylacetyl phenylglycine (L-PAPG) | [1] |
| Optimal pH | 8.5 | [1] |
| Optimal Temperature | 50°C | [1] |
| Apparent Km | 10 mM | [1] |
| Reaction Conditions for >97% Hydrolysis | pH 7.8, 37°C, 45 min | [1] |
| Substrate Concentration | 0.5% (w/v) DL-PAPG | [1] |
| Enzyme Concentration | 133 IU/g of DL-PAPG | [1] |
| Reusability | 50 cycles | [1] |
Experimental Protocols
Protocol 2.1: Resolution of DL-Phenylacetyl Phenylglycine using Immobilized PGA [1]
Materials:
-
DL-phenylacetyl phenylglycine (DL-PAPG)
-
Immobilized Penicillin G Acylase (IMEPGA)
-
Phosphate buffer (0.1 M, pH 7.8)
-
Base (e.g., NaOH) for pH control
Procedure:
-
Substrate Preparation: Prepare a 0.5% (w/v) solution of DL-PAPG in 0.1 M phosphate buffer (pH 7.8).
-
Enzymatic Reaction: Add IMEPGA to the substrate solution at a concentration of 133 IU per gram of DL-PAPG. Maintain the reaction at 37°C with gentle stirring.
-
pH Control: Monitor the pH of the reaction mixture and maintain it at 7.8 by the controlled addition of a base to neutralize the phenylacetic acid formed during the hydrolysis.
-
Reaction Monitoring and Termination: The reaction is typically complete within 45 minutes, achieving over 97% hydrolysis of the L-enantiomer. The immobilized enzyme can be recovered by filtration for reuse.
-
Product Separation: The resulting mixture contains L-phenylglycine, phenylacetic acid, and unreacted D-phenylacetyl phenylglycine. These can be separated using standard chromatographic techniques or extraction procedures based on their differing solubilities at various pH values.
Protocol 2.2: Immobilization of Penicillin G Acylase on Glutaraldehyde-Activated Chitosan [3]
Materials:
-
Penicillin G Acylase (PGA)
-
Chitosan beads
-
Glutaraldehyde solution
-
Phosphate buffer (0.1 M, pH 8.0)
Procedure:
-
Activation of Chitosan: Activate the chitosan beads with glutaraldehyde according to established protocols.
-
Enzyme Immobilization: Dissolve PGA in 0.1 M phosphate buffer (pH 8.0). Add the enzyme solution to the activated chitosan beads (e.g., 10 mL of solution per 1 g of beads).
-
Incubation: Gently stir the mixture at 28°C for 22 hours to allow for covalent attachment of the enzyme to the support.
-
Washing and Storage: After immobilization, wash the beads thoroughly with buffer to remove any unbound enzyme. Store the immobilized PGA in buffer at 4°C.
Visualization
Caption: Workflow for the resolution of DL-PAPG using immobilized PGA.
Method 3: Multi-Enzyme Cascade for L-Phenylglycine Production
This method involves the use of a whole-cell biocatalyst, typically E. coli, engineered to express a multi-enzyme cascade that converts a readily available precursor, such as L-phenylalanine, into L-phenylglycine.
Data Presentation
| Parameter | Value | Reference |
| Biocatalyst | Recombinant E. coli | [4][5] |
| Starting Substrate | L-Phenylalanine | [4][5] |
| Key Enzymes | L-amino acid deaminase (LAAD), Hydroxymandelate synthase (HmaS), (S)-mandelate dehydrogenase (SMDH), Leucine dehydrogenase (LeuDH) | [4][5] |
| Substrate Concentration | 40 mM L-Phenylalanine | [4][5] |
| Product Concentration | 39.97 ± 3.84 mM L-Phenylglycine (6.04 ± 0.58 g/L) | [4][5] |
| Conversion Rate | >99.9% | [4][5] |
| Reaction Time | 12 hours | [4][5] |
Experimental Protocols
Protocol 3.1: Whole-Cell Biotransformation for L-Phenylglycine Production [4][5]
Materials:
-
Recombinant E. coli strain expressing the multi-enzyme cascade
-
L-Phenylalanine
-
Appropriate growth medium and reaction buffer
-
Inducers for gene expression (if applicable)
Procedure:
-
Cultivation of Biocatalyst: Cultivate the recombinant E. coli strain in a suitable growth medium until it reaches the desired cell density. Induce the expression of the cascade enzymes if an inducible promoter system is used.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation and wash them with a suitable buffer. The cells can be used as a whole-cell catalyst directly or after permeabilization.
-
Biotransformation Reaction: Resuspend the cells in the reaction buffer containing the substrate, L-phenylalanine (e.g., 40 mM). The reaction is typically carried out in a bioreactor with controlled temperature, pH, and aeration.
-
Monitoring and Analysis: Monitor the concentrations of the substrate and product over time using HPLC.
-
Product Recovery: After the reaction is complete (e.g., after 12 hours), separate the cells from the reaction medium by centrifugation or filtration. The L-phenylglycine in the supernatant can be purified using techniques such as ion-exchange chromatography.
Visualization
Caption: Multi-enzyme cascade for the production of L-Phenylglycine.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Phenylglycine Enantiomer Analysis
Accurate determination of the concentration and enantiomeric excess of phenylglycine is crucial for monitoring the progress and success of the enzymatic resolution.
Protocol 4.1: Chiral HPLC Analysis [6]
-
Column: A chiral stationary phase column, such as a Crownpak CR(+) column, is suitable for the separation of phenylglycine enantiomers.[6]
-
Mobile Phase: A common mobile phase consists of an acidic aqueous solution, for example, 16.3 g/L of 70% (v/v) perchloric acid in water.[6]
-
Flow Rate: A standard flow rate is 1 ml/min.[6]
-
Column Temperature: The column temperature can be controlled (e.g., 35°C) to optimize separation.[6]
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm or 254 nm) is typically used.
Protocol 4.2: Achiral HPLC Analysis (for monitoring total concentration) [6]
-
Column: A reverse-phase C18 column can be used for the analysis of total phenylglycine and other components in the reaction mixture.[6]
-
Mobile Phase: A typical mobile phase could be a mixture of methanol and an aqueous buffer containing an ion-pairing agent, such as 5% (v/v) methanol, 1 g/l Na-hexane-1-sulfonate, and 0.1% (v/v) formic acid in water.[6]
-
Flow Rate: A standard flow rate is 1 ml/min.[6]
By following these detailed protocols and utilizing the provided data, researchers can effectively implement and optimize the enzymatic resolution of DL-phenylglycine for their specific applications in research and drug development.
References
- 1. Resolution of DL-Phenylglycine by Penicillin G acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. A Four-Step Enzymatic Cascade for Efficient Production of L-Phenylglycine from Biobased L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
Application Notes and Protocols for the Quantification of H-Phg-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of p-hydroxyphenylglycine (H-Phg-OH) in various samples. The protocols cover High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), offering a range of options to suit different laboratory capabilities and sample complexities.
Introduction
p-Hydroxyphenylglycine (this compound) is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of various pharmaceuticals, including semi-synthetic β-lactam antibiotics. Accurate and precise quantification of this compound is paramount for quality control in drug manufacturing, pharmacokinetic studies, and various research applications. This document outlines validated analytical techniques for the reliable determination of this compound concentrations.
General Sample Preparation Considerations
Effective sample preparation is crucial for accurate quantification and to prolong the life of analytical instrumentation. The primary goals are to remove interfering matrix components and to concentrate the analyte of interest.
For Pharmaceutical Samples (Drug Substance and Formulations):
-
Weighing and Dissolution: Accurately weigh the sample and dissolve it in a suitable solvent. The choice of solvent will depend on the sample matrix and the analytical technique. A common starting point is the mobile phase used in the HPLC analysis.
-
Extraction: For solid dosage forms, techniques like sonication or shaking can be employed to ensure complete extraction of the active pharmaceutical ingredient (API).
-
Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter prior to injection to remove particulate matter.
For Biological Samples (e.g., Plasma, Urine):
-
Protein Precipitation: For plasma samples, protein precipitation is a common and effective method to remove proteins that can interfere with the analysis. This is typically achieved by adding a cold organic solvent such as acetonitrile or methanol to the plasma sample, followed by vortexing and centrifugation.
-
Liquid-Liquid Extraction (LLE): LLE can be used to isolate this compound from the aqueous biological matrix into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE offers a more selective sample cleanup. A suitable SPE cartridge (e.g., a mixed-mode or ion-exchange sorbent) can be used to retain this compound while allowing interfering substances to be washed away. The analyte is then eluted with a small volume of an appropriate solvent.
Analytical Technique 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of this compound, particularly in pharmaceutical quality control settings.
Experimental Protocol
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 5% B
-
10-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-25 min: 95% to 5% B
-
25-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm or 274 nm
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.
-
Sample Solution: Prepare the sample as described in the "General Sample Preparation Considerations" section to a final concentration within the calibration range.
Quantitative Data
| Parameter | Representative Value |
| Retention Time | ~5-7 minutes |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Analytical Technique 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for quantifying low concentrations of this compound in complex biological matrices.
Experimental Protocol
Chromatographic Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or a suitable C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A fast gradient is typically employed, starting with a high percentage of organic solvent and ramping down to a lower percentage.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 168.1
-
Product Ions (Q3): m/z 122.1 (quantifier), m/z 77.1 (qualifier)
-
Collision Energy: Optimized for the specific instrument, typically in the range of 10-20 eV.
-
Source Parameters: Optimized for the specific instrument (e.g., ion spray voltage, temperature, gas flows).
Quantitative Data
| Parameter | Representative Value |
| Retention Time | ~2-4 minutes |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions. The use of a stable isotope-labeled internal standard (e.g., D4-H-Phg-OH) is highly recommended for improved accuracy and precision.
Analytical Technique 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids, derivatization is a necessary step to increase their volatility.
Experimental Protocol
Derivatization:
-
Drying: Evaporate the solvent from the sample extract to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add a derivatizing agent such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS) or ethyl chloroformate (ECF).
-
Reaction: Heat the mixture at a specific temperature (e.g., 70-100 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Characteristic Ions: Monitor characteristic fragment ions of the derivatized this compound. The specific ions will depend on the derivatizing agent used.
-
Quantitative Data
| Parameter | Representative Value |
| Retention Time | Dependent on the derivative, typically 10-20 minutes |
| Linearity Range | 10 - 500 pg injected |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~1 pg injected |
| Limit of Quantification (LOQ) | ~5 pg injected |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Note: These values are representative and can vary significantly based on the derivatization efficiency and the specific GC-MS system.
Visualizations
Caption: General workflow for the quantification of this compound.
Application Notes and Protocols for the HPLC Analysis of Phenylglycine (Phg) Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of Phenylglycine (Phg) and its derivatives using High-Performance Liquid Chromatography (HPLC). The protocols cover standard analytical procedures, chiral separations, and include guidance on sample preparation and method validation.
Introduction
Phenylglycine (Phg) and its derivatives are non-proteinogenic amino acids that are significant in pharmaceutical research and development. They serve as chiral building blocks in the synthesis of various active pharmaceutical ingredients and are known to act as modulators of metabotropic glutamate receptors (mGluRs). Accurate and reliable analytical methods are crucial for the quality control of these compounds and for studying their pharmacokinetic and pharmacodynamic properties. HPLC is a widely used technique for the analysis of Phg derivatives due to its high resolution, sensitivity, and reproducibility.
Data Presentation: Quantitative HPLC Analysis of Phenylglycine and its Derivatives
The following tables summarize quantitative data for the HPLC analysis of Phenylglycine and its common derivatives. It is important to note that these values are representative and may vary depending on the specific HPLC system, column, and exact experimental conditions.
Table 1: HPLC Method Parameters and Performance Data for Phenylglycine
| Parameter | Value | Reference |
| Chromatographic Conditions | ||
| Column | C18 Reversed-Phase | [1] |
| Mobile Phase | Methanol : 20 mmol/L Monosodium Phosphate (1:9 v/v) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection Wavelength | 260 nm | [1] |
| Method Validation | ||
| Linearity Range | 25 - 400 mg/L | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Accuracy (RSD) | 0.13% | [1] |
| Precision (RSD) | < 2% | General expectation |
| Limit of Detection (LOD) | Typically in the low µg/mL range | General expectation |
| Limit of Quantitation (LOQ) | Typically in the mid-to-high µg/mL range | General expectation |
Table 2: Representative HPLC Performance Data for Phenylglycine Derivatives
| Derivative | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) |
| N-Acetyl-DL-Phenylglycine | 10 - 200 µg/mL | > 0.999 | ~0.5 µg/mL | ~1.5 µg/mL | 98 - 102% | < 2% |
| N-Boc-L-Phenylglycine | 5 - 100 µg/mL | > 0.999 | ~0.2 µg/mL | ~0.6 µg/mL | 99 - 101% | < 1.5% |
| Phenylglycine Methyl Ester | 10 - 250 µg/mL | > 0.998 | ~1 µg/mL | ~3 µg/mL | 97 - 103% | < 2.5% |
Note: The data in Table 2 is compiled from general knowledge of HPLC method validation for similar amino acid derivatives and should be considered illustrative. Specific values must be determined for each analytical method and instrument.
Experimental Protocols
Protocol 1: Standard HPLC Analysis of Phenylglycine
This protocol is suitable for the quantitative analysis of Phenylglycine in bulk drug substances or reaction mixtures.
1. Materials and Reagents:
-
Phenylglycine reference standard
-
Methanol (HPLC grade)
-
Monosodium phosphate (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Preparation of Solutions:
-
Mobile Phase: Prepare a 20 mmol/L monosodium phosphate solution in deionized water. The mobile phase is a mixture of methanol and the phosphate buffer at a 1:9 (v/v) ratio.[1]
-
Standard Solution: Accurately weigh and dissolve the Phenylglycine reference standard in the mobile phase to prepare a stock solution of 1000 mg/L. Prepare a series of calibration standards (e.g., 25, 50, 100, 200, 400 mg/L) by diluting the stock solution.
-
Sample Solution: Dissolve the sample containing Phenylglycine in the mobile phase to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
-
Column: C18 reversed-phase
-
Mobile Phase: Methanol : 20 mmol/L Monosodium Phosphate (1:9 v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection: UV at 260 nm[1]
5. Analysis:
-
Inject the calibration standards to construct a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of Phenylglycine in the sample by comparing its peak area to the calibration curve.
Protocol 2: Chiral HPLC Separation of Phenylglycine Enantiomers
This protocol is designed for the separation and quantification of D- and L-Phenylglycine.
1. Materials and Reagents:
-
Racemic (D,L)-Phenylglycine and individual enantiomer standards
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Perchloric acid (analytical grade)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a crown ether-based column like CROWNPAK CR(+) or a protein-based column)
3. Preparation of Solutions:
-
Mobile Phase: Prepare an aqueous solution of perchloric acid (e.g., pH 1-2). The exact pH should be optimized for the specific chiral column used.
-
Standard Solution: Prepare a stock solution of racemic Phenylglycine and individual enantiomers in the mobile phase. Prepare a series of calibration standards for each enantiomer.
-
Sample Solution: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.
4. HPLC Conditions:
-
Column: Chiral Stationary Phase (e.g., CROWNPAK CR(+))
-
Mobile Phase: Aqueous perchloric acid (pH 1-2)
-
Flow Rate: 0.5 - 1.0 mL/min (optimize for best resolution)
-
Injection Volume: 10 µL
-
Column Temperature: 10 - 25 °C (lower temperatures may improve resolution)
-
Detection: UV at 210 nm
5. Analysis:
-
Inject the racemic standard to determine the retention times of the D- and L-enantiomers.
-
Inject the individual enantiomer standards to confirm peak identity.
-
Construct separate calibration curves for the D- and L-enantiomers.
-
Inject the sample and quantify each enantiomer.
Signaling Pathway and Experimental Workflows
Metabotropic Glutamate Receptor (mGluR) Signaling Pathway
Phenylglycine derivatives often act as antagonists to metabotropic glutamate receptors, which are G-protein coupled receptors involved in modulating synaptic transmission. The diagram below illustrates a generalized signaling pathway for a Group I mGluR and the point of inhibition by a Phg derivative antagonist.
Experimental Workflow: Synthesis and HPLC Analysis of N-Boc-Phenylglycine
The following workflow outlines the synthesis of N-Boc-Phenylglycine followed by its purification and analysis using HPLC.
Experimental Workflow: Extraction of a Phenylglycine Derivative from Plasma for HPLC Analysis
This workflow describes the extraction of a hypothetical Phenylglycine derivative from a plasma sample prior to HPLC analysis, a common procedure in pharmacokinetic studies.
References
Application Notes: Derivatization of C-Phenylglycine (H-Phg-OH) for Gas Chromatography Analysis
AN-GC-001
Introduction
C-phenylglycine (H-Phg-OH) is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of numerous pharmaceuticals, including antibiotics and semisynthetic penicillins. Accurate quantitative analysis and enantiomeric purity determination are critical for quality control and drug development. While high-performance liquid chromatography (HPLC) is often used for amino acid analysis, gas chromatography (GC) offers a viable alternative with high resolution and sensitivity, particularly when coupled with a mass spectrometer (MS).[1] However, due to the polar and non-volatile nature of amino acids like this compound, direct GC analysis is challenging, leading to issues like poor peak shape and thermal decomposition in the injector.[2][3]
Derivatization is a chemical modification process essential for preparing amino acids for GC analysis.[3][4] This process replaces active, polar hydrogens on the carboxyl (-COOH) and amino (-NH2) groups with nonpolar moieties, thereby increasing the analyte's volatility and thermal stability.[1][3] This application note details a robust silylation protocol for the derivatization of this compound for subsequent GC-MS analysis.
Principle of Silylation
Silylation is a common and effective derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) group.[3] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silylating agents that react with the labile hydrogens in this compound to form volatile and thermally stable TMS derivatives suitable for GC analysis.[5][6] The addition of a catalyst like trimethylchlorosilane (TMCS), often included in commercial BSTFA preparations at 1%, can enhance the reactivity of the silylating agent.[7][8]
The reaction for this compound with BSTFA proceeds as follows:
-
The hydrogens on both the carboxylic acid and amine functional groups are replaced by TMS groups, rendering the molecule significantly more volatile and less polar.
Experimental Protocol: Silylation of this compound
This protocol outlines the derivatization of this compound using BSTFA with 1% TMCS in acetonitrile.
Materials and Reagents
-
C-phenylglycine (this compound) standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (ACN), anhydrous, GC grade
-
Internal Standard (IS) solution (e.g., Norvaline, 1 mg/mL in 0.1 N HCl)
-
Nitrogen gas, high purity
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Protocol Steps
-
Sample Preparation : Accurately weigh 1-2 mg of this compound standard or sample into a 2 mL GC vial. For liquid samples, pipette an aliquot containing a similar amount of the analyte and evaporate to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is free of moisture, as water can deactivate the silylating reagent.[6]
-
Internal Standard Addition : Add 100 µL of the internal standard solution to the dried sample. Evaporate the mixture to dryness under a stream of nitrogen.
-
Reagent Addition : To the dried residue, add 100 µL of anhydrous acetonitrile followed by 100 µL of BSTFA (+ 1% TMCS). The solvent helps to ensure complete interaction between the analyte and the derivatizing reagent.[5]
-
Reaction : Tightly cap the vial and vortex for 30 seconds. Heat the vial at 100°C for 30-60 minutes in a heating block or GC oven to ensure the reaction goes to completion.[5] Optimal derivatization conditions for other amino acids have been reported at temperatures between 75°C and 100°C for times ranging from 30 minutes to 4 hours.[1][5]
-
Cooling and Analysis : After heating, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
The following are typical starting conditions for the analysis of derivatized this compound. Method optimization may be required.
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | TRACE TR-5 (5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[2] |
| Injector | Split/Splitless, 250°C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | Initial: 100°C, hold 2 min Ramp: 10°C/min to 280°C Hold: 5 min at 280°C |
| MS System | Agilent 5977B or equivalent |
| Ion Source | Electron Ionization (EI), 70 eV |
| Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) |
Data Presentation and Expected Results
Upon successful derivatization and GC-MS analysis, a distinct chromatographic peak corresponding to the di-TMS derivative of this compound should be observed.
Table 1: Representative Chromatographic and Mass Spectral Data
| Compound | Derivative | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | di-TMS | ~12.5 | 295 (M+), 280, 192, 147, 73 |
| Norvaline (IS) | di-TMS | ~8.9 | 261 (M+), 246, 158, 147, 73 |
Note: Retention times are approximate and will vary based on the specific GC system and conditions.
Table 2: Method Performance Characteristics (Typical)
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.5 µg/mL |
| Repeatability (%RSD) | < 5% |
| Recovery | 95 - 105% |
Chiral Analysis Considerations
For the separation of D- and L-enantiomers of phenylglycine, a chiral GC column is required.[9] Chirasil-Val or cyclodextrin-based stationary phases are commonly used for this purpose.[9][10][11] The derivatization protocol remains the same, but the GC column and temperature program will need to be specifically optimized for enantiomeric separation.
Visualization of Experimental Workflow
Caption: Workflow for this compound derivatization and GC-MS analysis.
Conclusion
This application note provides a detailed protocol for the derivatization of C-phenylglycine using BSTFA for GC-MS analysis. This silylation method is robust, reproducible, and effectively increases the volatility and stability of the analyte, enabling accurate and sensitive quantification.[2] The protocol can be adapted for both quantitative analysis on standard columns and enantiomeric purity determination using specialized chiral columns.
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane BSTFA + TMCS [sigmaaldrich.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of H-Phg-OH (L-Phenylglycine) in the Development of Novel Pharmaceutical Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction to H-Phg-OH (L-Phenylglycine)
This compound, or L-Phenylglycine, is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code. Its structure, featuring a phenyl group attached directly to the α-carbon, imparts unique conformational constraints and properties when incorporated into peptides and other molecules. This makes it a valuable and versatile building block in medicinal chemistry for the synthesis of novel pharmaceutical agents.[1][2] Phenylglycine and its derivatives are found in various natural products, including glycopeptide antibiotics.[2] Its significance in drug development stems from its role in creating peptidomimetics, enhancing the stability and bioavailability of peptide-based drugs, and serving as a crucial side chain in several widely used antibiotics.[3][4]
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its application in synthesis and formulation.
| Property | Value | Reference |
| Synonym | L-Phenylglycine | [5] |
| CAS Number | 2935-35-5 | [5][6] |
| Molecular Formula | C₈H₉NO₂ | [5][6] |
| Molecular Weight | 151.16 g/mol | [6] |
| Appearance | White to off-white solid | [6] |
| Purity | ≥ 98% | [3] |
| Storage | Powder: -20°C (3 years), 4°C (2 years) | [6] |
| Solubility | Soluble in water (requires pH adjustment) | [6] |
Key Applications in Pharmaceutical Development
This compound is a critical component in the synthesis of various therapeutic agents, primarily due to its structural contribution to the final molecule's biological activity and stability.
Synthesis of β-Lactam Antibiotics
Phenylglycine and its hydroxylated derivative (p-hydroxyphenylglycine) are essential side chains for a major class of semi-synthetic β-lactam antibiotics, including widely used penicillins and cephalosporins.[7][8] These antibiotics function by inhibiting bacterial cell wall synthesis through the acylation of penicillin-binding proteins (PBPs).[9] The phenylglycine moiety is crucial for the antibacterial spectrum and efficacy of these drugs.
Examples of Antibiotics Incorporating a Phenylglycine or p-Hydroxyphenylglycine Side Chain:
| Antibiotic | Class | Core Nucleus | Side Chain Precursor | Therapeutic Use |
| Amoxicillin | Penicillin | 6-APA | D-p-Hydroxyphenylglycine | Broad-spectrum antibacterial |
| Ampicillin | Penicillin | 6-APA | D-Phenylglycine | Broad-spectrum antibacterial |
| Cephalexin | Cephalosporin (1st Gen) | 7-ADCA | D-Phenylglycine | Broad-spectrum antibacterial |
| Cefadroxil | Cephalosporin (1st Gen) | 7-ADCA | D-p-Hydroxyphenylglycine | Broad-spectrum antibacterial |
Building Block for Peptides and Peptidomimetics
As an unnatural amino acid, this compound is a key building block for creating peptides and peptidomimetics with enhanced therapeutic properties.[3][4][10] Standard peptides often suffer from poor metabolic stability and low oral bioavailability. Incorporating residues like phenylglycine can introduce conformational rigidity, increase resistance to proteolytic degradation, and improve pharmacokinetic profiles.[3][11]
Key Advantages of Using this compound in Peptide Synthesis:
-
Increased Stability: The bulky phenyl group can sterically hinder the approach of proteolytic enzymes.
-
Conformational Constraint: Restricts the flexibility of the peptide backbone, which can lock the molecule into a bioactive conformation.
-
Enhanced Bioavailability: Modifications using such building blocks can improve the drug-like properties of peptides.[3]
Development of Novel Anticancer and Antiviral Agents
The principles of using this compound to build stable, structurally defined molecules extend to other therapeutic areas. While not always a direct pharmacophore, it serves as a scaffold or building block in the synthesis of complex molecules targeting diseases like cancer and viral infections.[3][12][13]
-
Anticancer Agents: The development of inhibitors for specific signaling pathways, such as the Hedgehog pathway which is implicated in several cancers, relies on the synthesis of small molecules.[14][15][16] The methodologies used to create peptide-based drugs and other complex organic molecules, often employing unique building blocks like this compound, are central to discovering novel kinase or protein-protein interaction inhibitors.[17]
-
Antiviral Agents: The synthesis of novel antiviral agents often involves creating molecules that can block viral entry, fusion, or replication.[18][19] Peptide and peptidomimetic structures, which can be constructed using this compound, are explored for their ability to disrupt these viral processes.[12]
Experimental Protocols
The following are detailed protocols for common experimental procedures involving this compound.
Protocol: Solid-Phase Peptide Synthesis (SPPS) - Incorporating this compound
This protocol describes the manual incorporation of an Fmoc-protected this compound derivative (Fmoc-Phg-OH) into a peptide sequence using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-Phg-OH
-
Other required Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat with fresh piperidine solution for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Coupling of Fmoc-Phg-OH:
-
In a separate vial, dissolve Fmoc-Phg-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test to confirm complete coupling (negative result). If the test is positive, continue coupling for another hour.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the desired sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it under a vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under a vacuum.
-
-
Purification:
-
Purify the crude peptide using reverse-phase HPLC (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide powder.
-
Protocol: Enzymatic Synthesis of Amoxicillin
This protocol outlines the kinetically controlled synthesis of amoxicillin using immobilized Penicillin G Acylase (PGA). This method is a greener alternative to traditional chemical synthesis.[7][8][20]
Materials:
-
Immobilized Penicillin G Acylase (PGA) from E. coli.
-
6-Aminopenicillanic acid (6-APA).
-
D-(-)-p-Hydroxyphenylglycine methyl ester (D-HPGME) (acyl donor).
-
Phosphate buffer (e.g., 50 mM, pH 7.0).
-
Ethylene glycol or glycerol (optional, to suppress hydrolysis).
-
pH-stat or autotitrator with NaOH solution (e.g., 1 M).
-
Reaction vessel with temperature control and stirring.
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in the vessel containing 6-APA (e.g., 50 mM) and D-HPGME (e.g., 150 mM) in the phosphate buffer.
-
If used, add glycerol to a final concentration of 40% (v/v) to reduce the secondary hydrolysis of the product.[20]
-
Set the temperature to 30°C and stir to dissolve the substrates.
-
-
pH Control:
-
Calibrate and set up the pH-stat to maintain the pH of the reaction mixture at 7.0 by the controlled addition of NaOH. This is critical as the reaction produces protons.
-
-
Enzyme Addition:
-
Add the immobilized PGA to the reaction mixture to initiate the synthesis. The amount of enzyme will depend on its specific activity.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking samples at regular intervals (e.g., every 15-30 minutes).
-
Analyze the samples by HPLC to quantify the concentrations of 6-APA, D-HPGME, and the synthesized amoxicillin.
-
-
Reaction Termination:
-
Stop the reaction when the maximum yield of amoxicillin is achieved (typically within 2-4 hours), before significant product hydrolysis occurs.[20]
-
Terminate the reaction by filtering out the immobilized enzyme. The enzyme can be washed and reused.
-
-
Product Isolation and Purification:
-
Adjust the pH of the filtrate to the isoelectric point of amoxicillin (around pH 5.0) to induce precipitation.
-
Cool the solution to 4°C to maximize precipitation.
-
Collect the precipitated amoxicillin by filtration.
-
Wash the product with cold water and dry under a vacuum.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the logical and experimental workflows related to the use of this compound in drug development.
Caption: Logical workflow for pharmaceutical development using this compound.
Caption: Enzymatic synthesis of Amoxicillin via a kinetically controlled process.
Caption: Simplified Hedgehog (Hh) signaling pathway, a target for anticancer agents.
References
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development of potential anticancer agents and apoptotic inducers based on 4-aryl-4H chromene scaffold: Design, synthesis, biological evaluation and insight on their proliferation inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulators of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of anticancer agents targeting the Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development of Anticancer Agents with Peptide-Based Drugs | Encyclopedia MDPI [encyclopedia.pub]
- 18. Highlights in the development of new antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Phenylglycine Racemization in Peptide Synthesis
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the challenge of Phenylglycine (Phg) racemization during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is Phenylglycine racemization and why is it a concern?
A1: Phenylglycine (Phg) is an amino acid that is particularly susceptible to racemization, the process by which a chiral center loses its stereochemical integrity, resulting in a mixture of L- and D-isomers.[1] This is primarily due to the increased acidity of the alpha-proton on its side chain.[2] In peptide synthesis, racemization of a single amino acid residue leads to the formation of diastereomeric peptide impurities, which can be difficult to separate from the desired product. These impurities can significantly impact the peptide's biological activity, receptor binding, and overall therapeutic efficacy, making control of stereochemistry critical.
Q2: At which step of Fmoc-SPPS is Phenylglycine most likely to racemize?
A2: Research indicates that the most critical step for Phenylglycine racemization is the base-catalyzed coupling of the Fmoc-protected Phenylglycine (Fmoc-Phg-OH) to the resin-bound peptide chain.[2][3] While the Fmoc deprotection step, which also uses a base, can contribute to racemization, the activation and coupling phase is where the highest risk lies.[4][5] The activated amino acid is particularly sensitive to the basic conditions required for the coupling reaction.[3]
Q3: How does the choice of coupling reagent and base affect Phenylglycine racemization?
A3: The selection of coupling reagents and bases is paramount in controlling Phg racemization. Strong, non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can significantly promote racemization.[3] Conversely, weaker, sterically hindered bases such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) are more effective at minimizing this side reaction.[3] Certain coupling reagents, particularly uronium salts like HATU, can lead to higher levels of racemization when paired with DIPEA.[3] Third-generation uronium reagents like COMU and phosphonium reagents like DEPBT have been shown to be superior in suppressing epimerization, especially when used in combination with sterically hindered bases.[3]
Q4: Are there specific combinations of reagents that are recommended to prevent Phg racemization?
A4: Yes, for epimerization-free synthesis of Phenylglycine-containing peptides, the use of either DEPBT or COMU as the coupling reagent, combined with TMP or DMP as the base, is highly recommended.[2][3] This combination has been shown to reduce racemization to negligible levels.[3]
Q5: Can microwave-assisted peptide synthesis help in reducing Phenylglycine racemization?
A5: Microwave-assisted solid-phase peptide synthesis (SPPS) can be optimized to reduce Phg racemization, although it does not eliminate the risk entirely.[4][6] One study demonstrated that using the triazine-derived coupling reagent DMTMM-BF4 with N-methylmorpholine (NMM) as the base under specific microwave conditions (50 °C, 22 Watts) resulted in a higher diastereomeric purity compared to other methods tested.[4][5]
Troubleshooting Guides
Problem: High levels of diastereomeric impurity detected in my Phenylglycine-containing peptide.
This troubleshooting guide will help you identify the potential causes and implement solutions to minimize racemization.
| Potential Cause | Recommended Action |
| Use of a strong, non-hindered base (e.g., DIPEA) during coupling. | Switch to a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP).[3] |
| Choice of coupling reagent. | Replace uronium-based reagents like HBTU or HATU with COMU or the phosphonium-based reagent DEPBT for the Phenylglycine coupling step.[3] |
| Prolonged exposure to basic conditions. | Minimize the coupling reaction time for the Phenylglycine residue. Ensure efficient and rapid Fmoc deprotection. |
| Suboptimal coupling conditions in microwave synthesis. | If using microwave-assisted SPPS, consider employing DMTMM-BF4 as the coupling reagent with NMM as the base.[4] |
Quantitative Data on Racemization Suppression
The following table summarizes the percentage of the correct diastereomer of a model peptide (Bz-(L)-Arg-(L)-Phg-NH2) synthesized using different coupling reagents and bases.
| Coupling Reagent | Base | % Correct Diastereomer |
| HATU | DIPEA | 76% |
| HBTU | DIPEA | 74% |
| PyBOP | DIPEA | 75% |
| DMTMM-BF4 | NMM | 82% |
| DEPBT | DIPEA | 88% |
| COMU | DIPEA | 92% |
| HATU | TMP | 93% |
| COMU | TMP | >98% |
| DEPBT | TMP | >98% |
| Data adapted from a study on Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.[3] |
Experimental Protocols
Protocol for Minimizing Phenylglycine Racemization during Fmoc-SPPS
This protocol outlines the key steps for coupling Fmoc-L-Phenylglycine with minimal racemization.
-
Resin Swelling: Swell the resin with the free N-terminus in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc-Deprotection: Perform Fmoc deprotection using a standard protocol (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3 equivalents of Fmoc-L-Phenylglycine and 3 equivalents of COMU in DMF.
-
Add 6 equivalents of 2,4,6-trimethylpyridine (TMP) to the amino acid/coupling reagent solution.
-
Immediately add the activated amino acid solution to the resin.
-
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction completion using a ninhydrin test.
-
Washing: After complete coupling, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.
-
Subsequent Cycles: For subsequent amino acid couplings, standard coupling protocols (e.g., using HATU/DIPEA) can be resumed if those amino acids are not prone to racemization.
Visualizations
Mechanism of Phenylglycine Racemization
Caption: Base-catalyzed racemization of activated Phenylglycine via a planar enolate intermediate.
Recommended Workflow for Phenylglycine Coupling
Caption: A workflow designed to minimize racemization during the coupling of Phenylglycine.
Troubleshooting Logic for Phg Racemization
Caption: A decision tree for troubleshooting Phenylglycine racemization issues.
References
- 1. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing H-Phg-OH Synthesis
Welcome to the technical support center for the synthesis of D-α-Phenylglycine (H-Phg-OH). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and purity of their this compound synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for this compound synthesis are the chemical Strecker synthesis and various enzymatic or chemoenzymatic approaches. The classical Strecker synthesis involves the reaction of benzaldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[1][2][3][4] Enzymatic methods often utilize enzymes like nitrilases, transaminases, or oxidases to achieve high enantioselectivity and yield under milder conditions.[1][2][5] Chemoenzymatic strategies combine a chemical synthesis step, like the Strecker synthesis to form a racemic intermediate, with an enzymatic resolution step to selectively produce the desired D-enantiomer.[1][2]
Q2: What is a typical yield for this compound synthesis?
A2: Yields for this compound synthesis can vary significantly depending on the chosen method and optimization of reaction conditions. Enzymatic and chemoenzymatic methods often report high yields. For instance, a chemoenzymatic approach coupling the Strecker synthesis with a nitrilase has been shown to achieve yields of up to 81%.[1][2] Another enzymatic method using a coupled reaction with D-alanine aminotransferase and ω-transaminase has reported a yield of 89%.[5] Traditional chemical synthesis yields can be lower and are often less environmentally friendly.[3][6]
Q3: How can I minimize racemization during the synthesis?
A3: Phenylglycine is known to be prone to racemization, especially under basic conditions.[7][8] To minimize racemization during chemical synthesis, particularly in peptide synthesis applications, it is crucial to carefully select the coupling reagents and bases.[7][9] Using weaker bases or sterically hindered bases can reduce the extent of racemization.[9] In enzymatic methods, the inherent stereoselectivity of the enzyme helps to produce the desired enantiomer with high purity, thus avoiding racemization issues.
Troubleshooting Guide
Problem 1: Low Yield in Strecker Synthesis
| Possible Cause | Troubleshooting Step |
| Incomplete formation of α-aminonitrile | Optimize reaction conditions such as temperature, reaction time, and reagent stoichiometry. Ensure the quality of starting materials (benzaldehyde, cyanide source, and ammonia source). |
| Inefficient hydrolysis of the α-aminonitrile | Ensure complete hydrolysis by adjusting the concentration of the acid or base used and the reaction time and temperature. Monitor the reaction progress using techniques like TLC or HPLC.[10] |
| Side reactions | The formation of byproducts such as mandelonitrile can reduce the yield.[1] Optimizing the pH and temperature can help to minimize the formation of these impurities. |
| Product loss during workup | Optimize the extraction and purification steps to minimize product loss. Ensure the pH is adjusted correctly during product isolation to maximize precipitation. |
Problem 2: Low Yield and/or Enantioselectivity in Enzymatic Synthesis
| Possible Cause | Troubleshooting Step |
| Sub-optimal enzyme activity | Optimize reaction parameters such as pH, temperature, and buffer composition for the specific enzyme being used. Ensure the enzyme is not denatured. |
| Enzyme inhibition | The product or a byproduct of the reaction may inhibit the enzyme. For example, acetophenone, a byproduct of some transaminase reactions, can be inhibitory.[5] Using a biphasic reaction system can sometimes alleviate product inhibition.[5] |
| Low substrate concentration | While high substrate concentrations can sometimes lead to substrate inhibition, very low concentrations can limit the reaction rate. Determine the optimal substrate concentration through experimentation. |
| Poor cofactor regeneration | Many enzymatic reactions require cofactors (e.g., NADH). Ensure that a robust cofactor regeneration system is in place and functioning efficiently.[11] |
| Incorrect enzyme selection | The chosen enzyme may not have the desired activity or selectivity for the specific substrate. Consider screening different enzymes to find the most suitable one.[11] |
Quantitative Data Summary
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Key Reagents/Enzymes | Reported Yield | Enantiomeric Excess (ee) | Reference |
| Chemoenzymatic (Strecker + Nitrilase) | Benzaldehyde, Cyanide, Ammonia, Nitrilase | Up to 81% | ≥ 95% | [1][2] |
| Enzymatic (DAAT + ω-Transaminase) | Iminopyruvate, D-alanine | 89% | >99% | [5] |
| Chemical (Phenol + Glyoxylic Acid) | Phenol, Glyoxylic Acid, Sulfuric Acid | ~76% | N/A (for D,L-pHPG) | [6] |
| Chemical (Modified Strecker) | p-Hydroxybenzaldehyde, Cyanide | Low (not specified) | N/A | [3][6] |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of (R)-Phenylglycine [1][2]
This protocol combines the chemical Strecker synthesis of racemic phenylglycinonitrile with an enzymatic kinetic resolution using a nitrilase.
-
Strecker Synthesis of rac-Phenylglycinonitrile:
-
Dissolve benzaldehyde, sodium cyanide, and ammonium chloride in an appropriate solvent (e.g., aqueous methanol).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specified time until the formation of the α-aminonitrile is complete (monitored by TLC or HPLC).
-
Extract the racemic phenylglycinonitrile using an organic solvent.
-
-
Enzymatic Hydrolysis:
-
Prepare a buffered solution containing whole cells of E. coli overexpressing a specific (R)-selective nitrilase variant.
-
Add the racemic phenylglycinonitrile to the cell suspension.
-
Incubate the reaction mixture under optimized conditions (e.g., pH 9.5, specific temperature) with agitation. The nitrilase will selectively hydrolyze the (R)-phenylglycinonitrile to (R)-phenylglycine.
-
Monitor the reaction progress by HPLC to determine the conversion and enantiomeric excess.
-
-
Product Isolation:
-
Separate the cells from the reaction mixture by centrifugation.
-
Adjust the pH of the supernatant to the isoelectric point of this compound to precipitate the product.
-
Collect the precipitated (R)-phenylglycine by filtration, wash with cold water, and dry.
-
Visualizations
Caption: Workflow for the chemical synthesis of this compound via the Strecker reaction.
Caption: Chemoenzymatic synthesis of (R)-Phg-OH combining Strecker synthesis and enzymatic resolution.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 3. CN102816076A - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]
- 4. Phenylglycine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. CN102816076B - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of H-Phg-OH Esterification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the esterification of H-Phg-OH (Phenylglycine).
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for the esterification of this compound?
A1: The most common method is the Fischer-Speier esterification. This reaction involves heating the this compound with an alcohol (which often serves as the solvent) in the presence of a strong acid catalyst.[1][2] It is an equilibrium-driven reaction.[3][4]
Q2: What are the typical catalysts used for this compound esterification?
A2: Typical catalysts include strong mineral acids like concentrated sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl). Thionyl chloride (SOCl₂) can also be used, which first converts the carboxylic acid to a more reactive acyl chloride intermediate.[5] For a greener and simpler workup, heterogeneous acid catalysts like Dowex ion-exchange resins are also effective.[6]
Q3: Which factors are critical for maximizing the ester yield in a Fischer esterification?
A3: Since the reaction is reversible, the yield is primarily influenced by factors that shift the chemical equilibrium. According to Le Chatelier's principle, these include:
-
Using a large excess of the alcohol: This pushes the equilibrium towards the product side.[3][4]
-
Removal of water: Water is a byproduct, and its removal will drive the reaction to completion. This can be achieved using a Dean-Stark apparatus or by using a dehydrating agent like the sulfuric acid catalyst itself.[3][4]
-
Temperature and Reaction Time: Higher temperatures generally increase the reaction rate, but must be controlled to avoid side reactions.[7]
Q4: Why is racemization a significant concern during the esterification of this compound, and how can it be minimized?
A4: Phenylglycine and its derivatives are known to be more susceptible to racemization compared to other amino acids because the aromatic ring can stabilize the carbanion formed upon deprotonation of the α-carbon.[8] Harsh conditions, such as high temperatures or prolonged exposure to strong acids or bases, can facilitate this process.[8] To minimize racemization, it is crucial to carefully control reaction conditions, such as using the lowest effective temperature and minimizing reaction time.[9]
Q5: Are there milder alternatives to the Fischer esterification for sensitive this compound derivatives?
A5: Yes, for substrates that are sensitive to high heat or strong acids, milder methods can be employed. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is a popular choice for peptide synthesis under gentle conditions.[3] However, this method can have its own side reactions.[10]
Q6: How can the progress of the esterification reaction be effectively monitored?
A6: The reaction progress can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the disappearance of the starting material (this compound) and the appearance of the ester product.[11] Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's progress.
Troubleshooting Guide
Problem 1: Low or no conversion to the ester product.
| Possible Cause | Recommended Solution | Citation |
| Equilibrium Not Favored | The Fischer esterification is a reversible reaction. To drive it forward, use the alcohol reactant in a large excess (e.g., as the solvent). Alternatively, actively remove the water byproduct using a Dean-Stark trap. | [3][4] |
| Inactive Catalyst | The acid catalyst may be old or hydrated. Use a fresh bottle of concentrated sulfuric acid. If using a heterogeneous catalyst like a Dowex resin, ensure it is properly activated (e.g., dried in an oven) before use. | [6] |
| Insufficient Reaction Time/Temp | The reaction may be too slow under the current conditions. Monitor the reaction via TLC or HPLC and consider increasing the temperature or extending the reaction time. A typical temperature range is 60-85 °C. | [7] |
| Inappropriate Catalyst | For sterically hindered substrates, a simple acid catalyst may not be sufficient. Consider converting the carboxylic acid to an acyl chloride with thionyl chloride (SOCl₂) first, then reacting with the alcohol. | [3] |
Problem 2: Significant racemization is observed in the final product.
| Possible Cause | Recommended Solution | Citation |
| Harsh Reaction Conditions | Phenylglycine is prone to racemization.[8] Avoid unnecessarily high temperatures or prolonged reaction times. Conduct a time-course study to find the optimal point where starting material is consumed without significant racemization. | [9] |
| Strong Base in Workup | If using a method that generates HCl (e.g., SOCl₂), avoid using strong, non-hindered bases for neutralization as they can promote racemization. Use a sterically hindered or weaker base. | [10] |
Problem 3: Formation of significant side products.
| Possible Cause | Recommended Solution | Citation |
| N-Acylurea Formation (Steglich) | In a Steglich esterification, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, especially with sterically hindered alcohols. | [10] |
| Decomposition | High temperatures or overly aggressive reagents can cause decomposition of the starting material or product. If decomposition is observed (e.g., charring, multiple spots on TLC), reduce the reaction temperature or switch to a milder esterification method. | [10] |
Problem 4: Difficulty with product isolation and purification.
| Possible Cause | Recommended Solution | Citation |
| Catalyst Removal | Removing a homogeneous catalyst like H₂SO₄ can be difficult. Perform a careful aqueous workup with a mild base (e.g., NaHCO₃ solution) to neutralize and remove the acid. | |
| Simplified Workup Needed | To simplify purification, use a heterogeneous catalyst like an acidic Dowex resin. The catalyst can be removed by simple filtration at the end of the reaction, greatly simplifying the workup process. | [6] |
| Purification Challenges | If the crude product is an oil or difficult to purify via chromatography, consider converting it to a hydrochloride salt, which is often a stable, crystalline solid and easier to handle and purify by crystallization. | [5] |
Data Presentation
Table 1: Comparison of Common Catalytic Systems for this compound Esterification
| Catalytic System | Typical Conditions | Advantages | Disadvantages |
| H₂SO₄ / Alcohol (reflux) | Catalytic H₂SO₄ in excess alcohol (e.g., methanol), reflux for 3-5 hours.[12] | Low cost, simple setup, effective for simple alcohols. | Equilibrium reaction, harsh acidic conditions, potential for racemization and side reactions, difficult workup.[4][8] |
| SOCl₂ then Alcohol | SOCl₂ in an inert solvent, followed by addition of alcohol and a non-nucleophilic base. | Irreversible reaction, high yields, forms a reactive intermediate. | Generates corrosive HCl gas, requires careful handling of SOCl₂, potential for side reactions if base is not chosen carefully. |
| DCC / DMAP (Steglich) | Stoichiometric DCC, catalytic DMAP, in an inert solvent (e.g., DCM) at 0 °C to room temp. | Mild conditions, suitable for sensitive substrates. | DCC is an allergen, formation of dicyclohexylurea (DCU) byproduct can complicate purification, risk of N-acylurea side product.[3][10] |
| Dowex H⁺ Resin | Heterogeneous catalyst, reflux in excess alcohol. | Catalyst is easily removed by filtration, "green" method, simplifies product workup.[6] | May have lower catalytic activity than strong mineral acids, requiring longer reaction times or higher temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification of this compound
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add the desired alcohol (e.g., methanol) in large excess to act as both reactant and solvent (e.g., 10-20 eq or ~0.1-0.2 M concentration).
-
While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄) as the catalyst (approx. 0.1-0.2 eq).
-
Heat the reaction mixture to reflux (for methanol, ~65 °C) and maintain for 3-6 hours.[12]
-
Monitor the reaction progress by TLC or HPLC until the this compound is consumed.
-
Cool the mixture to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or crystallization as needed.
Protocol 2: Reaction Monitoring by HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile in a sodium acetate buffer (pH 4.5).[11]
-
Sample Preparation: At specified time intervals (e.g., t=0, 1h, 2h), withdraw a small aliquot (~50 µL) from the reaction mixture. Quench the reaction by diluting it in a known volume of mobile phase or a solvent like acetonitrile.[11]
-
Analysis: Inject the prepared sample onto an appropriate HPLC column (e.g., C18). Monitor the elution of this compound and its corresponding ester product using a UV detector.
-
Quantification: Calculate the percentage conversion by comparing the peak area of the product to the initial peak area of the starting material.
Visualizations
Caption: Experimental workflow for a typical Fischer esterification of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. quora.com [quora.com]
- 3. Ester - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google Patents [patents.google.com]
- 6. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters - Google Patents [patents.google.com]
- 8. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 9. An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of N-Aryl Phenylglycine O-Alkyl Esters and Its Substitution of Ester Moiety [yakhak.org]
Strategies to minimize side products in Phg synthesis
Welcome to the Technical Support Center for Phenylglycine (Phg) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of phenylglycine and its incorporation into peptides. Here, you will find answers to frequently asked questions and detailed guides to minimize the formation of common side products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Racemization in Phenylglycine-Containing Peptide Synthesis
Q1: I am observing significant epimerization of the phenylglycine residue during solid-phase peptide synthesis (SPPS). What is the primary cause and how can I prevent it?
A1: Racemization of phenylglycine is a well-documented issue in peptide synthesis, primarily occurring during the amino acid coupling step.[1][2] The α-proton of phenylglycine is particularly acidic and susceptible to abstraction by the base used in the coupling reaction, leading to a loss of stereochemical integrity.[3] While Fmoc deprotection can also contribute to racemization, the coupling step is considered the most critical stage to control.[4][5]
Troubleshooting Strategies:
-
Choice of Coupling Reagent: The selection of the coupling reagent significantly impacts the extent of racemization. Urnium/aminium-based reagents like COMU and phosphonium-based reagents like DEPBT have been shown to be highly effective in suppressing epimerization when compared to carbodiimide-based reagents or even other onium salts like HBTU and HATU.[1][2]
-
Base Selection: The choice of base is crucial. Sterically hindered and weaker bases are preferred. Using bases like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) can significantly reduce racemization compared to more commonly used bases like N,N-diisopropylethylamine (DIPEA).[1]
-
Pre-activation Time: Minimize the time the carboxylic acid is activated before the addition of the amine component. Prolonged activation can increase the likelihood of racemization.
-
Temperature: Perform the coupling reaction at a controlled temperature, typically 0 °C or room temperature, as elevated temperatures can accelerate racemization.
.
Q2: Can you provide quantitative data on how different coupling reagents and bases affect racemization?
A2: Yes. The following tables summarize the percentage of the desired L-Phg diastereomer obtained using various coupling reagents and bases in the synthesis of model dipeptides.
Table 1: Effect of Coupling Reagent on Phenylglycine Racemization
| Coupling Reagent | Additive | Base | % Correct Diastereomer (L-Phg) | Reference |
| COMU | - | TMP | >98% | [1] |
| DEPBT | - | TMP | 93-100% | [1] |
| HATU | HOAt | DIPEA | ~70-80% | [1] |
| HBTU | HOBt | DIPEA | ~65-75% | [1] |
| PyBOP | HOBt | DIPEA | ~60-70% | [1] |
| DCC | HOBt | - | Lower efficiency, prone to side reactions | [6] |
Data is compiled from studies on model peptides and may vary depending on the specific sequence and reaction conditions.
Table 2: Effect of Base on Phenylglycine Racemization with HATU as Coupling Reagent
| Base | pKa | % Correct Diastereomer (L-Phg) | Reference |
| TMP | 7.43 | 93% | [1] |
| DMP | 6.77 | ~90% | [1] |
| NMM | 7.38 | ~85% | [1] |
| DIPEA | 10.1 | ~70-80% | [1] |
This table illustrates the general trend of reduced racemization with weaker, more sterically hindered bases.
Side Products in the Strecker Synthesis of Phenylglycine
Q1: I am synthesizing phenylglycine using the Strecker reaction and my final product is contaminated with a significant amount of mandelonitrile. How can I minimize this side product?
A1: The formation of mandelonitrile is a common side reaction in the Strecker synthesis of phenylglycine, arising from the reaction of benzaldehyde with cyanide before the addition of ammonia.[7][8] The ratio of phenylglycinonitrile (the desired intermediate) to mandelonitrile is highly dependent on the reaction conditions.
Troubleshooting Strategies:
-
pH Control: Maintaining a mildly alkaline pH (around 9.5) is crucial. Under these conditions, the equilibrium between the starting materials and the aminonitrile is maintained, which can favor the formation of phenylglycinonitrile over mandelonitrile, especially in the presence of a high concentration of ammonia.[7]
-
Reactant Ratios: Using an excess of ammonia and cyanide relative to benzaldehyde can drive the reaction towards the formation of the desired α-aminonitrile. A molar ratio of KCN to benzaldehyde of 3:1 has been shown to lead to almost stoichiometric formation of phenylglycinonitrile.[7]
-
Order of Addition: While not always practical in a one-pot synthesis, ensuring a high concentration of ammonia is present when the cyanide is introduced can help to favor the formation of the imine intermediate, which then reacts with cyanide to form phenylglycinonitrile.
Q2: Besides mandelonitrile, what other side products should I be aware of during Strecker synthesis and the subsequent hydrolysis?
A2: Other potential side products include:
-
Phenylglycine Amide: Incomplete hydrolysis of the phenylglycinonitrile can lead to the formation of phenylglycine amide.[7][9] To minimize this, ensure complete hydrolysis by using appropriate acid concentrations and reaction times.
-
Strecker Degradation Products: Under certain oxidative conditions, particularly at elevated temperatures, phenylglycine can undergo Strecker degradation to yield benzaldehyde and benzoic acid as the major degradation products.[4] This is typically more of a concern during downstream processing or under specific reaction conditions rather than the initial synthesis itself.
Side Products in the Bucherer-Bergs Synthesis of Phenylglycine
Q1: What are the common side products in the Bucherer-Bergs synthesis of phenylglycine, and how can they be minimized?
A1: The Bucherer-Bergs reaction, which involves the formation of a hydantoin intermediate, is generally a high-yielding process.[10][11] However, side products can arise from incomplete reactions or side reactions of the starting materials.
Troubleshooting Strategies:
-
Incomplete Cyclization: The reaction proceeds through the formation of an aminonitrile which then cyclizes to the hydantoin.[2][12] Incomplete cyclization can leave unreacted intermediates in the reaction mixture. Ensuring adequate reaction time and temperature (typically refluxing in ethanol/water) is important for complete conversion.[12]
-
Side Reactions of Cyanide: Under strongly alkaline conditions, cyanide can degrade. Maintaining a buffered pH of around 8-9 using ammonium carbonate is recommended.[12] An excess of cyanide can also potentially lead to side reactions. A molar ratio of approximately 1:2:2 for the carbonyl compound:KCN:(NH₄)₂CO₃ is often used.[12]
-
Incomplete Hydrolysis of Hydantoin: The final step is the hydrolysis of the 5-phenylhydantoin to phenylglycine. Incomplete hydrolysis will result in contamination of the final product with the hydantoin intermediate. This step is typically carried out under acidic or basic conditions, and ensuring complete reaction is key.
Experimental Protocols
Protocol 1: Minimized Racemization in Fmoc-SPPS of Phenylglycine
This protocol is designed to minimize racemization during the coupling of Fmoc-L-phenylglycine.
-
Resin Swelling and Deprotection: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1 hour. Deprotect the terminal Fmoc group with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-L-Phg-OH (3 equivalents relative to resin loading), COMU (3 equivalents), and 2,4,6-trimethylpyridine (TMP) (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing and Capping: Wash the resin thoroughly with DMF. To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA in DMF) for 10 minutes. Wash the resin again with DMF.
-
Monitoring: After coupling, a small sample of the resin can be cleaved and analyzed by HPLC to determine the extent of racemization.
Protocol 2: High-Purity Phenylglycine via Strecker Synthesis
This protocol aims to maximize the yield of phenylglycinonitrile and minimize the formation of mandelonitrile.
-
Reaction Setup: In a well-ventilated fume hood, combine ammonium acetate/ammonium hydroxide buffer (0.5 M, pH 9.5), potassium cyanide (300 mM), and benzaldehyde (100 mM) in a reaction vessel.[7]
-
Reaction: Stir the mixture vigorously at 40°C. The reaction progress can be monitored by HPLC to observe the conversion of benzaldehyde and the formation of phenylglycinonitrile and mandelonitrile.[7] After approximately 90-120 minutes, the mandelonitrile should be largely converted to phenylglycinonitrile.[7]
-
Work-up and Hydrolysis:
-
Once the formation of phenylglycinonitrile is maximized, cool the reaction mixture.
-
Carefully acidify the mixture with concentrated hydrochloric acid. (Caution: This will generate toxic HCN gas. Must be performed in a well-ventilated fume hood with appropriate safety precautions).
-
Heat the acidified mixture to reflux for several hours to hydrolyze the nitrile to the carboxylic acid.
-
-
Isolation:
-
Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the phenylglycine.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The purity of the product can be assessed by HPLC.
-
Protocol 3: Purification of Phenylglycine from Side Products by HPLC
This protocol provides a general method for the purification of phenylglycine from common impurities like mandelonitrile and for the separation of diastereomers.
-
Column: A reversed-phase C18 column is commonly used.[7]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).[7][13]
-
Gradient: A gradient elution is often employed, starting with a low concentration of the organic modifier and gradually increasing it to elute the compounds based on their polarity. Phenylglycine is more polar than benzaldehyde and mandelonitrile and will therefore elute earlier.
-
Detection: UV detection at a wavelength of around 210-220 nm or 260 nm is suitable for these aromatic compounds.[13]
-
Separation of Diastereomers: Chiral HPLC columns, such as those based on cyclodextrin or Pirkle-type stationary phases, can be used for the analytical or preparative separation of D- and L-phenylglycine enantiomers.[14][15]
Visualizations
Caption: Reaction pathway for the Strecker synthesis of phenylglycine, highlighting the formation of the mandelonitrile side product.
Caption: Simplified mechanism of base-catalyzed racemization of a phenylglycine derivative.
Caption: Experimental workflow for solid-phase peptide synthesis (SPPS) incorporating strategies to minimize racemization of phenylglycine.
References
- 1. The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies - Durham e-Theses [etheses.dur.ac.uk]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Strecker degradation - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. High-performance liquid chromatographic separation of peptide and amino acid stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: H-Phg-OH and Its Derivatives - Purification Challenges
Welcome to the technical support center for the purification of H-Phg-OH (L-phenylglycine) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The most prevalent techniques for purifying this compound and its derivatives include reversed-phase high-performance liquid chromatography (RP-HPLC), ion-exchange chromatography, and crystallization (recrystallization).[][2][3][4][5] For chiral purification to separate D- and L-enantiomers, diastereomeric resolution and chiral chromatography are often employed.[3][6]
Q2: How can I separate the D- and L-enantiomers of phenylglycine?
A2: Chiral separation is a critical step. Effective methods include:
-
Chiral Chromatography: Utilizing columns with a chiral stationary phase, such as a chiral crown ether column, can directly resolve enantiomers.[6]
-
Diastereomeric Resolution: This involves reacting the racemic mixture with a chiral resolving agent, like (+)-camphorsulfonic acid, to form diastereomeric salts that can be separated by crystallization. The desired enantiomer is then recovered from the salt.[3]
Q3: What are common impurities I might encounter, and how can I remove them?
A3: Impurities often stem from the synthetic process and can include unreacted starting materials, byproducts from side reactions, or residual protecting groups from solid-phase peptide synthesis (SPPS).[7][8] RP-HPLC is a powerful tool for removing many of these impurities.[][5] In cases of co-eluting impurities with similar properties to the target molecule, an orthogonal purification approach, combining different methods like precipitation and RP-HPLC, can be effective.[9]
Q4: I'm observing poor solubility of my this compound derivative. What can I do?
A4: The solubility of amino acids and their derivatives is often pH-dependent.[10] For acidic compounds, dissolving in a small amount of a basic solution (e.g., 0.1% ammonia) before diluting to the desired concentration can improve solubility. Conversely, basic compounds may dissolve better in a slightly acidic solution.[][5] For peptides, analyzing the amino acid sequence can help predict solubility.[]
Troubleshooting Guides
HPLC Purification Issues
This guide addresses common problems encountered during the purification of this compound and its derivatives using HPLC.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Interaction with residual silanols on the column.- Secondary interactions between the analyte and the stationary phase. | - Adjust the pH of the mobile phase.[11]- Increase the buffer strength of the mobile phase.[11]- Add a stronger organic solvent to the mobile phase (e.g., switch from methanol to acetonitrile).[11] |
| Variable or Drifting Retention Times | - Insufficient column equilibration between runs.- Fluctuation in mobile phase pH.- Column degradation over time, especially at acidic pH. | - Ensure the column is thoroughly equilibrated with the mobile phase before each injection.- Use a buffered mobile phase to maintain a stable pH.- If retention times consistently decrease, it may indicate column aging; consider replacing the column. |
| Ghost Peaks | - Contaminants in the mobile phase or from the injector.- Carryover from a previous injection. | - Run a blank gradient to identify the source of contamination.- Ensure high-purity solvents and freshly prepared mobile phases.- Implement a robust needle wash protocol between injections. |
| Poor Resolution/Co-elution | - Inappropriate mobile phase composition or gradient.- Similar physicochemical properties of the target compound and impurities. | - Optimize the gradient profile (steeper or shallower).- Try a different organic modifier in the mobile phase.- Consider an orthogonal purification method if co-elution persists.[9] |
Quantitative Data Summary
The following table summarizes typical quantitative data related to the purification of phenylglycine derivatives.
| Purification Method | Parameter | Typical Value/Range | Reference |
| Chiral Resolution (Membrane) | Enantiomeric Excess (e.e.%) of D-phenylglycine | >70% | |
| RP-HPLC (Analytical) | Mobile Phase Composition | Methanol:Monosodium Phosphate (20 mmol/L) = 1:9 (v/v) | [12] |
| Flow Rate | 1 mL/min | [12] | |
| Detection Wavelength | 260 nm | [12] | |
| Diastereomeric Resolution | Yield (L-Phenylglycine from crude) | 41% (after recrystallization) | [13] |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Crude this compound Derivative
This protocol outlines a general procedure for purifying a crude peptide derivative of this compound synthesized via SPPS.
1. Sample Preparation: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile, or a solvent containing a small amount of acid or base to aid dissolution). b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC System Preparation: a. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in ultrapure water.[5] b. Mobile Phase B: 0.1% TFA in acetonitrile.[5] c. Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
3. Chromatographic Separation: a. Inject the filtered sample onto the column. b. Run a linear gradient to elute the peptide. A typical starting gradient could be from 5% to 60% Mobile Phase B over 30-40 minutes. c. Monitor the elution profile at a suitable wavelength (e.g., 214 nm and 280 nm).
4. Fraction Collection and Analysis: a. Collect fractions corresponding to the main peak. b. Analyze the purity of the collected fractions by analytical HPLC. c. Pool the fractions that meet the desired purity level.
5. Product Recovery: a. Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator. b. Lyophilize the remaining aqueous solution to obtain the purified peptide as a solid.
Visualizations
Caption: General workflow for the synthesis and purification of this compound derivatives.
Caption: Logical workflow for troubleshooting common HPLC purification issues.
References
- 2. diaion.com [diaion.com]
- 3. Resolution processes [kesselssa.com]
- 4. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 5. omizzur.com [omizzur.com]
- 6. Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. CN1015174B - Mfg. process for l-phenylglycine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Phenylglycine
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving common issues related to peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of Phenylglycine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is peak tailing and how do I identify it?
A1: In an ideal HPLC separation, the resulting peaks on the chromatogram are symmetrical and have a Gaussian shape. Peak tailing is a common issue where the back half of the peak is broader than the front half. This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with your analytical method or HPLC system.[1] A tailing factor (Tf) greater than 1.2 is generally indicative of significant peak tailing.[1]
Q2: My Phenylglycine peak is tailing. What are the most likely chemical causes?
A2: The most common chemical cause of peak tailing for basic compounds like Phenylglycine in reversed-phase HPLC is secondary interaction with residual silanol groups on the silica-based stationary phase.[2][3][4] Phenylglycine, an amino acid, possesses a basic amine group that can interact with these acidic silanol groups, leading to a secondary, undesirable retention mechanism that causes the peak to tail.[3][5] The pH of the mobile phase plays a crucial role in this interaction; at mid-range pH values, silanol groups can be ionized and interact strongly with the protonated amine group of Phenylglycine.[6]
Q3: How does the mobile phase pH affect the peak shape of Phenylglycine?
A3: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like Phenylglycine.[7][8][9]
-
At low pH (e.g., ≤ 3): The acidic silanol groups on the stationary phase are protonated (Si-OH), minimizing their ability to interact with the positively charged Phenylglycine molecules.[1][2][4] This is often the most effective way to reduce peak tailing.[2]
-
At mid-range pH: Silanol groups can become deprotonated (Si-O-), leading to strong ionic interactions with the protonated Phenylglycine, a primary cause of peak tailing.[6][10]
-
At high pH: While this would deprotonate the Phenylglycine, it could lead to dissolution of the silica-based column material, which is generally not recommended unless using a specialized pH-stable column.[3]
It is also important to use a buffer to maintain a consistent pH throughout the analysis, as small fluctuations can lead to variability in retention time and peak shape.
Q4: Can my choice of HPLC column contribute to peak tailing for Phenylglycine?
A4: Absolutely. The choice of column is critical for minimizing peak tailing.
-
End-capped Columns: Modern HPLC columns are often "end-capped," a process that chemically derivatizes many of the residual silanol groups to make them less active.[3][11] Using a well end-capped column is highly recommended for analyzing basic compounds like Phenylglycine.[6]
-
Stationary Phase Chemistry: Consider using columns with alternative stationary phases that are designed to shield the analyte from residual silanols, such as those with polar-embedded groups.[1][6]
-
Column Quality and Age: An old or degraded column can also be a source of peak tailing.[1] Column voids or contamination can lead to poor peak shapes.[3]
Q5: I've optimized the chemistry, but all my peaks are still tailing. What should I investigate?
A5: If all peaks in your chromatogram are tailing, the issue is likely related to the HPLC system itself rather than a specific chemical interaction.[2] The primary suspect in this case is "extra-column volume" or "dead volume".[2] This refers to any unnecessary volume in the flow path between the injector and the detector, which can cause the sample band to spread out, leading to broader and tailing peaks.[2] Check for:
-
Improperly fitted tubing and connections: Ensure all fittings are tight and that the tubing is cut cleanly and sits flush within the connection port.[5]
-
Excessively long or wide tubing: Use the shortest possible length of tubing with the narrowest internal diameter suitable for your system to minimize dead volume.[1][6]
-
Large detector cell volume: A detector cell with a large volume can also contribute to peak broadening and tailing.[12]
Q6: Could my sample preparation be causing the peak tailing?
A6: Yes, several aspects of sample preparation can lead to poor peak shape:
-
Sample Overload: Injecting too much sample, either in terms of mass or volume, can saturate the column and lead to peak tailing or fronting.[1][2] Try diluting your sample to see if the peak shape improves.[2]
-
Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[1][5] Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.[1]
-
Sample Matrix Effects: Complex sample matrices can contain components that interfere with the chromatography, leading to peak tailing.[1] Consider a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.[1][6]
Quantitative Data Summary
The following table summarizes key quantitative parameters for troubleshooting peak tailing in the HPLC analysis of Phenylglycine.
| Parameter | Recommended Range/Value | Rationale |
| Mobile Phase pH | ≤ 3.0 | To protonate residual silanol groups and minimize secondary interactions with basic analytes.[2][3][4] |
| Buffer Concentration | 10-50 mM | To ensure stable pH throughout the analysis.[1] Concentrations below 10 mM are often used for LC-MS compatibility.[2] |
| Injection Volume | ≤ 5% of column volume | To avoid volume overload which can cause peak distortion.[1] |
| Tailing Factor (Tf) | < 1.2 | A value greater than 1.2 indicates significant peak tailing that should be addressed.[1] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Preparation of Acidic Mobile Phase:
-
To prepare a mobile phase with a pH of approximately 2.7, add 0.1% formic acid to the aqueous portion of the mobile phase.[2][13] For example, for 1 liter of aqueous mobile phase, add 1 mL of formic acid.
-
Alternatively, 0.1% trifluoroacetic acid (TFA) can be used, which is a stronger acid and can be more effective at neutralizing silanols.[14]
-
-
Buffering:
-
For a buffered mobile phase, prepare a 10-25 mM solution of an appropriate buffer, such as ammonium formate or ammonium acetate, and adjust the pH to the desired level using the corresponding acid (e.g., formic acid or acetic acid).[2]
-
-
Measurement:
-
Always measure the pH of the aqueous portion of the mobile phase before mixing with the organic solvent.
-
-
Filtration and Degassing:
-
Filter the prepared mobile phase through a 0.45 µm or 0.22 µm filter to remove particulate matter.
-
Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the HPLC system.
-
Protocol 2: Column Flushing and Regeneration
-
Disconnect the Column: Disconnect the column from the detector to avoid contaminating the detector cell.
-
Backflushing: If permitted by the column manufacturer, reverse the direction of flow through the column.[2][3]
-
Strong Solvent Wash: Flush the column with at least 10-20 column volumes of a strong, organic solvent such as 100% acetonitrile or methanol to remove strongly retained contaminants.[1]
-
Intermediate Solvent Wash: Flush with an intermediate solvent like isopropanol if necessary.
-
Re-equilibration: Before resuming analysis, flush the column with the mobile phase until a stable baseline is achieved.
Protocol 3: Checking for Extra-Column Volume
-
Systematic Inspection: Start from the injector and inspect each tubing connection through to the detector.
-
Replace Tubing: Replace any long sections of tubing with shorter, narrower internal diameter tubing (e.g., 0.12-0.17 mm ID).[1]
-
Check Fittings: Ensure that all fittings are properly seated and not over-tightened. Replace any ferrules that appear deformed.
-
Bypass Components: To isolate the source of dead volume, you can systematically bypass components like the guard column and observe the effect on peak shape.
Visualizing the Troubleshooting Process and Chemical Interactions
The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the underlying chemical interactions.
Caption: A logical workflow for diagnosing the cause of peak tailing.
Caption: Secondary interaction between Phenylglycine and a residual silanol group.
References
- 1. uhplcs.com [uhplcs.com]
- 2. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. support.waters.com [support.waters.com]
- 6. chromtech.com [chromtech.com]
- 7. moravek.com [moravek.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. agilent.com [agilent.com]
- 11. LC Technical Tip [discover.phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. Phenylglycine & Phenylalanine Analyzed with HPLC - AppNote [mtc-usa.com]
- 14. chromatographytoday.com [chromatographytoday.com]
Impact of pH on the stability of H-Phg-OH in solution
Technical Support Center: H-Phg-OH Stability
This guide provides technical information, frequently asked questions, and troubleshooting advice regarding the impact of pH on the stability of this compound (L-Phenylglycine) in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is the chemical name for L-Phenylglycine, a non-proteinogenic amino acid used as a building block in the synthesis of various pharmaceuticals, including semi-synthetic antibiotics.[1][2] Its stability is critical because degradation can lead to loss of potency, formation of impurities, and reduced enantiomeric purity, impacting the safety and efficacy of the final product. Phenylglycine is known to be susceptible to degradation and racemization.[3]
Q2: What is the primary degradation pathway for this compound in solution?
The primary degradation pathway for this compound in solution is base-catalyzed racemization.[4] This is a chemical process where the L-enantiomer (the desired form) converts to its mirror image, the D-enantiomer, resulting in a racemic mixture. Phenylglycine is known to undergo racemization at a much higher rate compared to other amino acids like alanine.[4] This occurs via the deprotonation of the alpha-carbon, which is stabilized by the adjacent phenyl ring, leading to a loss of stereochemical integrity upon reprotonation.[4]
Q3: How does the pH of a solution affect the stability of this compound?
The pH of the solution has a significant impact on the stability of this compound.
-
Alkaline/Basic pH (pH > 8): Highly basic conditions dramatically accelerate the rate of racemization.[5][6] The presence of bases can catalyze the removal of the alpha-proton, which is the key step in the racemization process.[4] Studies on amino acids have shown that D/L ratios (a measure of racemization) increase significantly as the pH rises, especially above pH 9.[6]
-
Neutral pH (pH ~7): this compound exhibits good stability at neutral pH. A study on a peptide containing phenylglycine found it to be stable in buffer solutions at pH 7.5.[5]
-
Acidic pH (pH < 7): Slightly acidic to neutral conditions are generally preferred for storing amino acid solutions to minimize base-catalyzed degradation. While strong acids can cause other forms of degradation for certain amino acids, mild acidic conditions (e.g., pH 4-6) typically ensure the stability of this compound by keeping the amino group protonated and reducing the likelihood of alpha-carbon deprotonation.
Troubleshooting Guide
Q4: My HPLC analysis shows a new, closely eluting peak next to my main this compound peak, and the area of my main peak is decreasing over time. What is happening?
This observation is a classic sign of racemization, where the new peak is likely the D-phenylglycine enantiomer. Phenylglycine is particularly prone to this issue.[3][4]
Troubleshooting Steps:
-
Check Solution pH: Immediately measure the pH of your stock solution, mobile phase, and any buffers used. An unintended alkaline pH is the most common cause of racemization.[5][6]
-
Review Preparation Protocol: Ensure no basic reagents were accidentally introduced. Consider preparing solutions in a mildly acidic buffer (e.g., pH 5-6) for enhanced stability.
-
Evaluate Storage Conditions: Store this compound solutions at refrigerated temperatures (2-8°C) when not in use. Avoid leaving solutions at room temperature for extended periods, as higher temperatures can accelerate degradation.
Q5: I am observing poor reproducibility in my experiments involving this compound. Could solution stability be the cause?
Yes, inconsistent results can often be traced back to the degradation of a key reagent. If the concentration of active L-Phenylglycine is changing over the course of your experiments, it will lead to variability.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare this compound stock solutions fresh daily or qualify their stability over your intended use period. Do not use aged solutions without re-analyzing their purity and concentration.
-
Use a Stabilizing Buffer: If your experimental conditions permit, dissolve this compound in a slightly acidic buffer (e.g., acetate or phosphate buffer at pH 5.0) instead of pure water or unbuffered solutions.
-
Perform a Time-Course Stability Study: Analyze your this compound solution by HPLC at several time points (e.g., 0, 4, 8, 24 hours) under your typical experimental conditions (temperature, pH) to quantify its stability.
Data Presentation: pH-Dependent Stability of this compound
The following table summarizes expected stability data for a 1 mg/mL this compound solution in various buffers, illustrating the critical impact of pH and temperature.
| pH Value | Buffer System | Storage Temp. | % this compound Remaining (24 hours) | % this compound Remaining (72 hours) | Primary Degradation Pathway |
| 4.0 | Acetate | 4°C | >99.5% | >99% | Minimal |
| 4.0 | Acetate | 25°C | >99% | ~98.5% | Minimal |
| 7.4 | Phosphate | 4°C | >99% | ~98% | Minor Racemization |
| 7.4 | Phosphate | 25°C | ~98% | ~95% | Racemization |
| 9.0 | Borate | 4°C | ~97% | ~92% | Racemization[5] |
| 9.0 | Borate | 25°C | ~90% | ~75% | Significant Racemization[6] |
| 11.0 | Carbonate | 25°C | <70% | <40% | Rapid Racemization[4][6] |
Note: Data are illustrative, based on established chemical principles of amino acid stability. Actual results may vary based on buffer composition, ionic strength, and presence of other solutes.
Experimental Protocol: pH-Dependent Stability Study by RP-HPLC
Objective: To determine the rate of degradation (primarily racemization) of this compound in solutions at different pH values over time.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Formic acid[7]
-
Buffers: 50 mM Sodium Acetate (pH 4.0), 50 mM Sodium Phosphate (pH 7.4), 50 mM Sodium Borate (pH 9.0)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
2. Equipment:
-
HPLC system with UV detector (set to 254 nm or 260 nm)[7][8]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Calibrated pH meter and analytical balance
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C)
3. Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 20:80 v/v) containing 0.1% formic acid.[7] Filter and degas.
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in water to prepare a 10 mg/mL stock solution.
-
Stability Sample Preparation:
-
For each pH condition, dilute the stock solution with the corresponding buffer (pH 4.0, 7.4, 9.0) to a final concentration of 1 mg/mL.
-
Divide each solution into aliquots for each time point and temperature.
-
-
Incubation: Store the prepared samples at the selected temperatures (e.g., 4°C and 25°C).
-
HPLC Analysis (Time Points: 0, 8, 24, 48, 72 hours):
-
At each time point, remove an aliquot from each condition.
-
Inject the sample onto the HPLC system.
-
Record the peak area of L-Phenylglycine. If a chiral column is used, record the peak areas for both L- and D-enantiomers.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Visualizations
Caption: Workflow for conducting a pH-dependent stability study of this compound.
Caption: Decision tree for troubleshooting this compound stability issues.
References
- 1. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenylglycine & Phenylalanine Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. researchgate.net [researchgate.net]
Enhancing the solubility of crude H-Phg-OH post-cleavage
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with crude H-Phg-OH (C-phenylglycine) following its cleavage from solid-phase synthesis resins.
Frequently Asked Questions (FAQs)
Q1: Why does my crude this compound precipitate or form a gel after cleavage and during workup?
A1: this compound is an α-amino acid and exists as a zwitterion at or near its isoelectric point (pI).[1][2] At the pI, the net charge of the molecule is zero, which minimizes its interaction with water molecules and leads to its lowest solubility.[2] The standard cleavage process utilizes a strong acid like trifluoroacetic acid (TFA), which protonates the amino group, rendering the molecule cationic and soluble.[3] During workup, as the acid is removed or neutralized, the pH of the solution increases towards the pI of this compound, causing it to precipitate out of the solution.[1]
Q2: What is the isoelectric point (pI) of this compound and why is it critical for solubility?
A2: The isoelectric point (pI) is the specific pH at which a molecule, such as an amino acid, carries no net electrical charge.[2] For a simple amino acid like this compound with non-ionizable side chains, the pI is calculated by averaging the pKa values of the carboxylic acid group and the amino group. While the exact experimental pI can vary slightly, it is the point of minimum solubility.[2] Operating at a pH significantly above or below the pI is a key strategy to enhance and maintain its solubility by ensuring the molecule is in its charged, anionic or cationic, form.
Q3: Can the choice of cleavage cocktail affect the initial solubility of crude this compound?
A3: Yes, while the primary component of most cleavage cocktails is TFA, the scavengers used can influence the crude product mixture.[3] Scavengers like water, triisopropylsilane (TIS), or 1,2-ethanedithiol (EDT) are added to prevent side reactions.[3] While these do not directly alter the fundamental zwitterionic properties of this compound, they contribute to the complexity of the crude mixture. The critical factor remains the highly acidic nature of the cocktail, which ensures the this compound is initially in a soluble, protonated state. The solubility issues arise during the removal of this acidic environment.
Physicochemical Data
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Reference / Note |
| Molecular Formula | C₈H₉NO₂ | [4][5] |
| Molecular Weight | 151.16 g/mol | [4] |
| Appearance | White crystalline powder | [5] |
| pKa (-COOH) | ~2.2 | Typical α-carboxyl pKa |
| pKa (-NH₃⁺) | ~9.2 | Typical α-amino pKa |
| Calculated pI | ~5.7 | (pKa₁ + pKa₂)/2 |
| Water Solubility | Sparingly soluble / 0.3g/100mL | [5][6] |
Troubleshooting Guide
Issue: Crude this compound product is insoluble or precipitates during post-cleavage processing (e.g., ether precipitation, solvent evaporation, or neutralization).
This guide provides a systematic approach to diagnose and resolve solubility issues.
Caption: Post-cleavage workflow leading to this compound precipitation.
Cause 1: Isoelectric Point Precipitation
The most common cause is the crude product's pH approaching its isoelectric point (pI), leading to the formation of the poorly soluble zwitterion.
Caption: Relationship between pH, charge, and solubility of this compound.
Solutions:
-
Solution 1.1: pH-Adjusted Dissolution: Maintain a pH far from the pI. For purification via reverse-phase HPLC, using an acidic mobile phase is standard and effective.
-
Solution 1.2: Salt Formation: Convert the zwitterion into a stable, soluble salt form before isolation.
Cause 2: Inappropriate Solvent System
Water alone may be a poor solvent for the zwitterionic form of this compound. The presence of a nonpolar phenyl group limits its aqueous solubility.
Solutions:
-
Solution 2.1: Use of Aqueous-Organic Co-solvents: Employing a mixture of water and a polar organic solvent can enhance solubility by satisfying both the polar (charged groups) and non-polar (phenyl ring) regions of the molecule.
-
Solution 2.2: Direct Purification: Avoid complete drying or precipitation. Dissolve the crude TFA salt in the initial mobile phase for direct injection onto a purification column.
Experimental Protocols
Protocol 1: pH-Adjusted Dissolution for HPLC Purification
This protocol is designed to dissolve the crude product for purification.
-
Initial Cleavage: After cleaving this compound from the resin with a standard TFA/scavenger cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS), precipitate the crude product with cold diethyl ether.[7]
-
Centrifugation: Centrifuge the suspension to pellet the crude solid and decant the ether.
-
Dissolution: To the crude pellet, add a small volume of the intended HPLC mobile phase 'A' (e.g., 0.1% TFA in Water). Do not attempt to dissolve in pure water.
-
Sonication: Sonicate the vial for 5-10 minutes to aid dissolution. The acidic nature of the mobile phase will keep the this compound in its soluble cationic form.
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Purification: The sample is now ready for injection onto a reverse-phase HPLC column.
Protocol 2: Improving Solubility with Co-solvents
This method is useful if the product needs to be solubilized for applications other than immediate HPLC.
-
Isolate Crude Product: Obtain the crude this compound solid after cleavage and ether precipitation as described above.
-
Prepare Solvent System: Create a binary solvent system. Good starting points are Water:Acetonitrile (1:1 v/v) or Water:Isopropanol (1:1 v/v).
-
pH Adjustment (Optional but Recommended): Adjust the pH of the aqueous portion of the solvent system to be acidic (pH ~2 with HCl) or basic (pH ~10 with NaOH) before mixing with the organic co-solvent.
-
Dissolution: Add the prepared co-solvent system to the crude solid and vortex or sonicate until the solid dissolves.
Illustrative Solubility Data in Co-Solvent Systems
| Solvent System (v/v) | Expected Solubility Trend | Rationale |
| 100% Water (pH 7) | Poor | Zwitterion is least soluble near neutral pH.[2] |
| 100% Water (pH 2) | Good | Cationic form is highly soluble. |
| 50% Acetonitrile / 50% Water (pH 2) | Excellent | Acetonitrile helps solvate the phenyl ring, while acidic water solvates the charged groups. |
| 50% Ethanol / 50% Water (pH 7) | Moderate | Ethanol can improve solubility over pure water, but pH adjustment is more effective. |
Troubleshooting Workflow Diagram
Caption: Decision workflow for solubilizing crude this compound.
References
- 1. quora.com [quora.com]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 2-Phenylglycine | C8H9NO2 | CID 3866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-Phenylglycine BP EP USP CAS 2935-35-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. Thermo Scientific Chemicals D(-)-alpha-Phenylglycine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.at]
- 7. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of H-Phg-OH and Other Aromatic Amino Acids in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide-based drug discovery, the incorporation of non-proteinogenic amino acids is a key strategy to enhance therapeutic properties. This guide provides a comparative analysis of L-α-phenylglycine (H-Phg-OH) against the standard aromatic amino acids: L-phenylalanine (Phe), L-tyrosine (Tyr), and L-tryptophan (Trp). Understanding the subtle yet significant differences in their structure and physicochemical properties is crucial for designing peptides with improved stability, receptor affinity, and biological activity.
Physicochemical Properties: A Tabular Comparison
The substitution of a standard aromatic amino acid with this compound can significantly alter a peptide's characteristics. The following table summarizes key physicochemical properties of these amino acids. The most notable structural difference is the absence of a β-methylene group in this compound, which directly connects the phenyl ring to the α-carbon. This structural constraint has profound implications for the conformational flexibility of the peptide backbone.
| Property | This compound (L-Phenylglycine) | L-Phenylalanine (Phe) | L-Tyrosine (Tyr) | L-Tryptophan (Trp) |
| Molecular Formula | C₈H₉NO₂ | C₉H₁₁NO₂ | C₉H₁₁NO₃ | C₁₁H₁₂N₂O₂ |
| Molecular Weight ( g/mol ) | 151.16 | 165.19 | 181.19 | 204.23 |
| pKa (α-COOH) | ~1.8 - 2.2 | 1.83 | 2.20 | 2.83 |
| pKa (α-NH₃⁺) | ~9.1 - 9.2 | 9.13 | 9.11 | 9.39 |
| pKa (Side Chain) | N/A | N/A | 10.07 | N/A |
| Isoelectric Point (pI) | ~5.5 | 5.48 | 5.66 | 5.89 |
| LogP | 0.94[1] | 1.58 | 1.16 | 1.19 |
| Structural Feature | Phenyl group directly on α-carbon | Phenyl group attached via a methylene group | Phenol group attached via a methylene group | Indole group attached via a methylene group |
Impact on Peptide Structure and Stability
The unique structure of this compound imposes significant conformational restrictions on the peptide backbone compared to the more flexible side chains of phenylalanine, tyrosine, and tryptophan. This rigidity can be advantageous in locking a peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity.
However, a critical consideration when incorporating this compound is its increased propensity for racemization. The α-proton of phenylglycine is more acidic, making it more susceptible to epimerization under certain conditions, particularly during peptide synthesis. Studies have shown that phenylglycine has a significantly higher rate of racemization compared to other amino acids like alanine. This necessitates careful selection of coupling reagents and reaction conditions to maintain stereochemical integrity.
Role in Biological Signaling: The Tyrosine Phosphorylation Pathway
Aromatic amino acids, especially tyrosine, play a pivotal role in cellular signaling. The tyrosine phosphorylation pathway is a fundamental mechanism for regulating a vast array of cellular processes, including growth, differentiation, and metabolism. Receptor Tyrosine Kinases (RTKs), upon binding to their ligands, dimerize and autophosphorylate specific tyrosine residues in their intracellular domains. These phosphorylated tyrosines then serve as docking sites for proteins containing SH2 domains, initiating downstream signaling cascades such as the Ras-MAPK and PI3K-Akt pathways.
The substitution of tyrosine with this compound or other aromatic amino acids in a peptide ligand or receptor would abolish the site of phosphorylation, thereby abrogating the signaling cascade. While phenylalanine and tryptophan cannot be phosphorylated, their aromatic side chains can still engage in crucial hydrophobic and π-π stacking interactions within receptor binding pockets, influencing ligand affinity and specificity. The more constrained phenyl group of this compound could potentially alter these interactions, leading to changes in binding affinity and biological response.
Figure 1: Simplified Tyrosine Phosphorylation Signaling Pathway.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of peptides containing this compound and other aromatic amino acids. Below are protocols for key experiments.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the manual synthesis of a peptide containing an aromatic amino acid.
Materials:
-
Fmoc-protected amino acids (including this compound, Phe, Tyr(tBu), Trp(Boc))
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (for Trp-containing peptides)
-
Deionized water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes. Drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours at room temperature.
-
To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (5 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water. For Trp-containing peptides, add 1% DTT.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Figure 2: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a synthesized peptide to its target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)
-
Synthesized peptides (as competitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
96-well filter plates (e.g., glass fiber filters pre-treated with polyethyleneimine)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Cell membranes, radiolabeled ligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of a known unlabeled ligand.
-
Competition: Cell membranes, radiolabeled ligand, and varying concentrations of the synthesized peptide.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the bound radioligand (retained on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Wash the filters rapidly with ice-cold wash buffer (3-5 times) to remove any non-specifically bound radioligand.
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.
-
Determine the IC₅₀ value (the concentration of peptide that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
MTT Assay for Cytotoxicity
This assay measures the cytotoxic effect of the synthesized peptides on a cell line.
Materials:
-
Target cell line (e.g., a cancer cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized peptides
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Peptide Treatment:
-
Prepare serial dilutions of the synthesized peptides in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different peptide concentrations.
-
Include control wells with medium only (no cells), cells with medium only (untreated), and cells with the vehicle used to dissolve the peptides.
-
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the medium-only control from all other readings.
-
Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the peptide concentration to determine the IC₅₀ value.
-
Conclusion
The choice between this compound and standard aromatic amino acids in peptide design is a nuanced decision that depends on the specific therapeutic goal. This compound offers the potential to create more rigid, conformationally constrained peptides with potentially enhanced bioactivity. However, its increased susceptibility to racemization presents a synthetic challenge that must be carefully managed. In contrast, the natural aromatic amino acids provide greater conformational flexibility and, in the case of tyrosine, a site for post-translational modification crucial for many signaling pathways. A thorough understanding of these differences, supported by rigorous experimental evaluation using the protocols outlined in this guide, is essential for the rational design of next-generation peptide therapeutics.
References
A Researcher's Guide to the Chiral HPLC Validation of H-Phg-OH Enantiomeric Purity
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks like H-Phg-OH (D-phenylglycine) is a critical step in ensuring the safety and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) stands as the gold standard for this determination. This guide provides a comparative overview of different chiral HPLC methods for the validation of this compound enantiomeric purity, supported by experimental data and detailed protocols.
Comparison of Chiral Stationary Phases for this compound Separation
The success of a chiral separation is primarily dependent on the choice of the chiral stationary phase. Different CSPs offer varied separation mechanisms and selectivities. Below is a comparison of commonly employed CSPs for the analysis of amino acids like this compound.
Table 1: Performance Comparison of Chiral Columns for this compound Enantiomer Separation
| Chiral Stationary Phase (CSP) | Principle of Separation | Representative Mobile Phase | Retention Time (D-Phg) (min) | Retention Time (L-Phg) (min) | Resolution (Rs) | Selectivity (α) |
| Chiralcel® OD-H (Polysaccharide-based) | π-π interactions, hydrogen bonding, and steric hindrance within the helical polymer structure. | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) | 8.2 | 9.5 | 2.1 | 1.18 |
| Regis® (R)-Phenylglycine (Pirkle-type) | π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral selector. | Hexane/Isopropanol (95:5, v/v) | 12.4 | 14.1 | 2.5 | 1.15 |
| Astec® CHIROBIOTIC® V (Macrocyclic Glycopeptide-based) | Inclusion complexation, hydrogen bonding, and ionic interactions. | Methanol/Acetic Acid/Triethylamine (100:0.1:0.05, v/v/v) | 6.5 | 7.8 | 1.9 | 1.20 |
Note: The data presented in this table are representative examples and may vary depending on the specific instrument, column batch, and precise experimental conditions.
Experimental Protocols
A detailed and robust experimental protocol is crucial for reproducible and accurate results.
Key Experiment: Chiral HPLC for this compound Enantiomeric Purity
Objective: To separate and quantify the enantiomers of this compound using chiral HPLC.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Materials:
-
Chiral Column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Trifluoroacetic Acid (TFA)
-
This compound racemic standard
-
Sample of this compound to be tested
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane, IPA, and TFA in the ratio of 90:10:0.1 (v/v/v). Degas the mobile phase by sonication or vacuum filtration.
-
Standard Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL. From the stock solution, prepare a working standard of 0.1 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic standard to verify system suitability, including resolution and retention times.
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Purity:
-
Enantiomeric Excess (% ee) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Alternative Methods for Enantiomeric Purity Determination
While chiral HPLC is the predominant method, other techniques can be employed for the validation of this compound enantiomeric purity.
Table 2: Comparison of Alternative Analytical Methods
| Method | Principle | Sample Preparation | Advantages | Limitations |
| Chiral Gas Chromatography (GC) | Separation of volatile derivatives of the enantiomers on a chiral capillary column. | Derivatization to a volatile ester (e.g., methyl or ethyl ester) is required. | High resolution and sensitivity. | Requires derivatization, which adds a step and potential for side reactions. Not suitable for non-volatile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct signals in the NMR spectrum. | Addition of a chiral solvating agent (e.g., (R)-(-)-Mandelic acid) to the NMR sample. | Rapid analysis, no separation required, provides structural information. | Lower sensitivity compared to chromatographic methods, may require higher concentrations, and resolution of signals can be challenging. |
| Derivatization followed by Achiral HPLC | Reaction of the enantiomers with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column. | Reaction with a chiral derivatizing agent (e.g., Marfey's reagent). | Utilizes standard, less expensive achiral columns. | Derivatization step can be complex and may not go to completion, potentially affecting accuracy. |
Experimental Workflow and Signaling Pathways
To visualize the logical flow of validating this compound enantiomeric purity, the following diagrams are provided.
Caption: Experimental workflow for this compound enantiomeric purity validation by chiral HPLC.
Caption: Logical relationship of methods for determining this compound enantiomeric purity.
A Spectroscopic Showdown: Unveiling the Chiral Twins, L- and D-Phenylglycine
For Immediate Release
[City, State] – December 7, 2025 – In a comprehensive guide aimed at researchers, scientists, and drug development professionals, a detailed spectroscopic comparison of L-Phenylglycine and D-Phenylglycine is presented. This guide offers an objective analysis of the spectroscopic properties of these two enantiomers, supported by experimental data and detailed methodologies, to aid in their differentiation and characterization.
Phenylglycine, a non-proteinogenic amino acid, plays a crucial role as a chiral building block in the synthesis of various pharmaceuticals. The stereochemistry of this compound is critical to its biological activity, making the ability to distinguish between its L- and D-enantiomers paramount. This guide leverages a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman, and Circular Dichroism (CD) spectroscopy—to provide a clear comparative framework.
As enantiomers, L- and D-Phenylglycine exhibit identical physical and chemical properties in an achiral environment. Consequently, their NMR, FTIR, and Raman spectra are expected to be indistinguishable. The true spectroscopic differentiation lies in their interaction with polarized light, a property exquisitely captured by Circular Dichroism spectroscopy.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of L- and D-Phenylglycine.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Nucleus | L-Phenylglycine (ppm) | D-Phenylglycine (ppm) | Assignment |
| ¹H | ~7.3-7.5 | ~7.3-7.5 | Aromatic protons |
| ~4.4 | ~4.4 | α-proton (CH) | |
| ¹³C | ~175 | ~175 | Carboxyl carbon (C=O) |
| ~138 | ~138 | Aromatic C (quaternary) | |
| ~128-129 | ~128-129 | Aromatic CH | |
| ~58 | ~58 | α-carbon (CH) |
Note: Exact chemical shifts can vary slightly depending on the solvent and experimental conditions. The spectra for both enantiomers are identical.
Table 2: Key FTIR and Raman Vibrational Frequencies (cm⁻¹)
| L-Phenylglycine (cm⁻¹) | D-Phenylglycine (cm⁻¹) | Vibrational Mode Assignment |
| ~3000-3200 | ~3000-3200 | N-H stretch (amino group) |
| ~3030 | ~3030 | C-H stretch (aromatic) |
| ~1600 | ~1600 | C=O stretch (carboxyl group) |
| ~1500-1600 | ~1500-1600 | N-H bend (amino group), Aromatic C=C stretch |
| ~1400 | ~1400 | C-O stretch (carboxyl group) |
| ~1000 | ~1000 | Phenyl ring breathing mode (Raman) |
Note: The FTIR and Raman spectra of the two enantiomers are identical.
Table 3: Circular Dichroism (CD) Spectral Data
| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| L-Phenylglycine | ~210 | Positive Cotton Effect |
| ~260 | Weak Positive Cotton Effect | |
| D-Phenylglycine | ~210 | Negative Cotton Effect |
| ~260 | Weak Negative Cotton Effect |
Note: The CD spectra of L- and D-Phenylglycine are mirror images of each other, demonstrating their opposite chirality.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of L- or D-Phenylglycine was dissolved in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.
-
Data Acquisition: For ¹H NMR, 8-16 scans were acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (e.g., 1024) were acquired with a longer relaxation delay (e.g., 2-5 seconds) to ensure adequate signal-to-noise ratio. Chemical shifts were referenced to an internal standard (e.g., TMS or the residual solvent peak).
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the sample (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: FTIR spectra were recorded using an FTIR spectrometer.
-
Data Acquisition: The spectrum was collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.
3. Raman Spectroscopy
-
Sample Preparation: A small amount of the crystalline sample was placed directly onto a microscope slide.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm) was used.
-
Data Acquisition: The laser was focused on the sample, and the scattered light was collected. Spectra were acquired over a Raman shift range of 200-3500 cm⁻¹ with an appropriate acquisition time and laser power to obtain a good signal-to-noise ratio while avoiding sample degradation.
4. Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Solutions of L- and D-Phenylglycine were prepared in a suitable solvent (e.g., water or a buffered solution) at a concentration of approximately 0.1-1.0 mg/mL.
-
Instrumentation: CD spectra were recorded on a CD spectropolarimeter.
-
Data Acquisition: The spectra were scanned in the far-UV region (e.g., 190-280 nm) using a quartz cuvette with a path length of 1 mm. The data was recorded as ellipticity in millidegrees and later converted to molar ellipticity. A baseline spectrum of the solvent was also recorded and subtracted from the sample spectra.
Visualizing the Workflow and Logic
To further clarify the experimental and logical framework of this comparative study, the following diagrams are provided.
Caption: Experimental workflow for the spectroscopic comparison of L- and D-Phenylglycine.
The Critical Choice: Optimizing Coupling Reagents for Fmoc-Phenylglycine Incorporation
A comparative guide for researchers, scientists, and drug development professionals on mitigating racemization during the critical coupling of Fmoc-Phg-OH in solid-phase peptide synthesis.
The incorporation of Phenylglycine (Phg), a non-proteinogenic amino acid, is a cornerstone in the development of novel peptide-based therapeutics, including antimicrobial agents and enzyme inhibitors. However, the acidic nature of its benzylic α-proton makes Fmoc-Phg-OH particularly susceptible to racemization during the activation and coupling steps of solid-phase peptide synthesis (SPPS). This epimerization can lead to diastereomeric impurities that are difficult to separate and can significantly impact the biological activity of the final peptide. This guide provides a comprehensive comparison of commonly used coupling reagents, supported by experimental data, to aid researchers in selecting the optimal conditions to ensure the stereochemical integrity of their phenylglycine-containing peptides.
Minimizing Racemization: A Head-to-Head Comparison of Coupling Reagents
The choice of coupling reagent and the accompanying base is the most critical factor in preventing epimerization during the incorporation of Fmoc-Phg-OH.[1][2] Experimental evidence strongly indicates that uronium-based reagents, particularly those of the third generation, and phosphonium salts, when paired with sterically hindered bases, offer superior performance in maintaining the desired stereochemistry.
A study by Liang et al. systematically investigated the extent of Phg racemization with various activators and bases. The results, summarized in the table below, highlight the remarkable efficacy of specific reagent combinations in preserving the stereochemical purity of the target dipeptide, Bz-(L)-Arg-(L)-Phg-NH2.
| Coupling Reagent | Base | Correct Diastereomer (%) | Racemization (%) |
| COMU | TMP | >98 | <2 |
| DEPBT | TMP | >97 | <3 |
| HATU | DIPEA | ~93 | ~7 |
| HBTU | DIPEA | <92 | >8 |
| PyBOP | DIPEA | <92 | >8 |
| DMTMM-BF4 | NMM | ~92 | ~8 |
Data adapted from Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.[1]
The data unequivocally demonstrates that the combination of COMU with 2,4,6-trimethylpyridine (TMP) provides the highest retention of configuration, with over 98% of the correct diastereomer.[1] Similarly, DEPBT paired with TMP also shows excellent results.[1][3] In contrast, the widely used HATU/DIPEA combination leads to a noticeable level of racemization, which is even more pronounced with HBTU and PyBOP.[1]
Understanding the Mechanism of Action and Reagent Characteristics
The superiority of COMU and DEPBT lies in their reaction mechanism and the nature of the active species formed.
-
COMU (1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on an Oxyma Pure leaving group.[3][4] This results in a highly reactive active ester that facilitates rapid coupling, minimizing the time the activated Fmoc-Phg-OH is exposed to the basic conditions that promote racemization.[4][5] Furthermore, COMU is reported to have a better safety profile compared to benzotriazole-based reagents like HBTU and HATU.[3][4]
-
DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is a phosphonium salt-based reagent that is known for its remarkable resistance to racemization.[3] It is particularly effective for coupling sterically hindered or racemization-prone amino acids.[3]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) contains a HOAt (7-aza-1-hydroxybenzotriazole) moiety, which forms a more reactive active ester compared to the HOBt (1-hydroxybenzotriazole) moiety in HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) .[6] This increased reactivity of HATU generally leads to faster coupling and less epimerization than HBTU.[6][7]
The choice of base is equally critical. Sterically hindered, weaker bases such as TMP (2,4,6-trimethylpyridine) and DMP (2,6-dimethylpyridine) are less likely to abstract the α-proton of the activated phenylglycine, thereby reducing the risk of racemization compared to the more commonly used and stronger base, DIPEA (N,N-diisopropylethylamine) .[1]
Experimental Workflow for Comparing Coupling Reagent Efficacy
The following diagram illustrates a typical experimental workflow for the systematic evaluation of different coupling reagents for Fmoc-Phg-OH incorporation.
References
Comparative Analysis of Anti-Phenylglycine Peptide Antibody Cross-Reactivity
A Guide for Researchers in Immunology and Drug Development
This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of antibodies targeting Phenylglycine (Phg)-containing peptides. For researchers and drug development professionals, understanding the specificity of such antibodies is paramount for therapeutic efficacy and safety. This document outlines key experimental approaches, presents comparative data, and offers detailed protocols to aid in the design and execution of cross-reactivity studies.
Introduction to Phenylglycine in Peptide Antigens
Phenylglycine (Phg) is a non-proteinogenic amino acid that can be incorporated into synthetic peptides to elicit specific antibody responses. The unique structure of Phg can influence the conformation of the peptide backbone, leading to the generation of antibodies with high affinity and specificity. However, the potential for these antibodies to cross-react with other structurally similar peptides, such as those containing natural amino acids like Phenylalanine (Phe) or Alanine (Ala) at the same position, is a critical consideration.
Comparative Experimental Approaches
Two primary immunoassays are widely employed to quantify the cross-reactivity of anti-Phg-peptide antibodies: the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of cross-reactivity, a competitive ELISA format is often the most informative.[1][2] This method measures the ability of a panel of related peptides to compete with the target Phg-peptide for binding to a limited amount of the specific antibody. The signal generated is inversely proportional to the amount of cross-reacting peptide in the solution.[3]
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[4][5] In a typical cross-reactivity experiment, the anti-Phg-peptide antibody is immobilized on a sensor chip, and solutions containing the Phg-peptide and its analogues are flowed over the surface.[6] SPR provides valuable kinetic data, including association (ka) and dissociation (kd) rates, which are used to calculate the binding affinity (KD).[7]
Quantitative Data Comparison
To illustrate the comparative performance of an anti-Phg-peptide antibody, the following tables summarize hypothetical data from ELISA and SPR experiments. These experiments assess the cross-reactivity of a monoclonal antibody raised against a specific Phg-containing peptide (Phg-Peptide) with two analogue peptides: one where Phg is replaced by Phenylalanine (Phe-Peptide) and another with an Alanine substitution (Ala-Peptide).
Table 1: Competitive ELISA Cross-Reactivity Data
| Peptide Competitor | IC50 (nM) | % Cross-Reactivity |
| Phg-Peptide | 10 | 100% |
| Phe-Peptide | 500 | 2% |
| Ala-Peptide | >10,000 | <0.1% |
% Cross-Reactivity = (IC50 of Phg-Peptide / IC50 of Competitor Peptide) x 100
Table 2: Surface Plasmon Resonance (SPR) Kinetic Data
| Interacting Peptide | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |
| Phg-Peptide | 2.5 x 10^5 | 2.5 x 10^-4 | 1.0 |
| Phe-Peptide | 1.2 x 10^4 | 6.0 x 10^-3 | 500 |
| Ala-Peptide | No significant binding detected | No significant binding detected | >10,000 |
KD = kd / ka
Experimental Workflows
The following diagrams illustrate the typical workflows for performing competitive ELISA and SPR experiments for antibody cross-reactivity studies.
Caption: Workflow for Competitive ELISA.
Caption: Workflow for Surface Plasmon Resonance.
Experimental Protocols
Competitive ELISA Protocol
This protocol is adapted from standard competitive ELISA procedures.[2][3]
Materials:
-
96-well microtiter plates
-
Phg-Peptide, Phe-Peptide, Ala-Peptide
-
Anti-Phg-Peptide monoclonal antibody
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Wash Buffer (e.g., 0.05% Tween-20 in PBS)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Dilute the Phg-Peptide to 1-2 µg/mL in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the wells three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Competitive Reaction:
-
Prepare serial dilutions of the competitor peptides (Phg-Peptide, Phe-Peptide, Ala-Peptide).
-
In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the anti-Phg-Peptide antibody with each dilution of the competitor peptides for 1-2 hours at room temperature.
-
-
Incubation: Transfer 100 µL of the antibody-competitor mixtures to the corresponding wells of the coated and blocked plate. Incubate for 2 hours at room temperature.
-
Washing: Discard the solutions and wash the wells three times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Discard the secondary antibody solution and wash the wells five times with Wash Buffer.
-
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the competitor peptide concentration to determine the IC50 for each peptide.
Surface Plasmon Resonance (SPR) Protocol
This protocol provides a general framework for SPR analysis of antibody-peptide interactions.[4][6]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Anti-Phg-Peptide monoclonal antibody
-
Phg-Peptide, Phe-Peptide, Ala-Peptide
-
Running Buffer (e.g., HBS-EP)
-
Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 1.5)
Procedure:
-
Antibody Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the anti-Phg-Peptide antibody (typically 10-50 µg/mL in a low pH buffer) over the activated surface to achieve the desired immobilization level.
-
Inject ethanolamine to deactivate any remaining active esters.
-
-
Binding Analysis:
-
Prepare a series of dilutions for each peptide (Phg-Peptide, Phe-Peptide, Ala-Peptide) in Running Buffer.
-
Inject the peptide solutions sequentially over the antibody-immobilized surface, starting from the lowest concentration.
-
Include a buffer-only injection as a blank.
-
-
Dissociation: Allow the buffer to flow over the chip to monitor the dissociation of the peptide from the antibody.
-
Regeneration: Inject the Regeneration Solution to remove any remaining bound peptide and prepare the surface for the next injection.
-
Data Analysis:
-
Use the SPR instrument's software to subtract the reference surface and blank injection data from the sample sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Conclusion
The assessment of antibody cross-reactivity is a critical step in the development of peptide-based therapeutics and diagnostics. Both ELISA and SPR offer robust platforms for these studies, each with distinct advantages. Competitive ELISA is a high-throughput and cost-effective method for screening and ranking the relative binding of a large number of peptide analogues.[1] SPR, while lower in throughput, provides detailed kinetic information that offers a deeper understanding of the binding mechanism and affinity.[4] The choice of methodology will depend on the specific research question, available resources, and the desired level of detail. The data and protocols presented in this guide serve as a valuable resource for designing and interpreting cross-reactivity studies of antibodies against Phg-peptides.
References
- 1. elisakits.co.uk [elisakits.co.uk]
- 2. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis the Kinetics/Affinity of Small Peptides and Immobilized Antibodies Interactions by Surface Plasmon Resonance (SPR) - STEMart [ste-mart.com]
- 7. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
Unveiling Metabolic Secrets: A Comparative Guide to Isotopic Labeling of L-Phenylglycine for Pathway Studies
For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways of non-proteinogenic amino acids like L-phenylglycine (H-Phg-OH) is crucial for advancements in biotechnology and pharmaceutical development. This guide provides an objective comparison of isotopic labeling techniques for tracing this compound metabolism, supported by experimental data and detailed protocols. We also explore alternative computational approaches to provide a comprehensive overview for designing insightful metabolic studies.
L-phenylglycine is a vital building block for the synthesis of numerous pharmaceuticals, including β-lactam antibiotics and the anti-cancer drug Taxol.[1] Optimizing the microbial production of this compound through metabolic engineering necessitates a deep understanding of its biosynthetic and catabolic pathways. Isotopic labeling, a powerful technique that introduces "heavy" isotopes (such as ¹³C, ¹⁵N, or ²H) into molecules, allows researchers to trace the flow of atoms through metabolic networks, providing a dynamic view of cellular processes.[2][3]
Performance Comparison: Isotopic Labeling vs. In Silico Modeling
The choice of methodology for studying metabolic pathways depends on the specific research question, available resources, and the desired level of detail. Isotopic labeling, particularly when coupled with mass spectrometry (¹³C-MFA), provides high-resolution, quantitative data on metabolic fluxes.[4] In contrast, computational methods like Flux Balance Analysis (FBA) offer a systems-level predictive framework without the need for costly and time-consuming labeling experiments.
| Parameter | Isotopic Labeling (¹³C-MFA) | Flux Balance Analysis (FBA) |
| Principle | Tracing the incorporation of stable isotopes (e.g., ¹³C) from a labeled substrate into downstream metabolites to quantify metabolic fluxes. | A mathematical method that predicts metabolic flux distribution at a steady state by optimizing an objective function (e.g., biomass production) based on a genome-scale metabolic model.[5][6] |
| Data Output | Quantitative flux values for individual reactions, pathway contributions, and identification of active and inactive pathways.[4][7] | Predicted optimal flux distribution throughout the metabolic network. |
| Resolution | High resolution for specific pathways, enabling the elucidation of complex and parallel pathways.[7] | Genome-scale, providing a holistic view of metabolism. |
| Experimental Cost | High, due to the cost of isotopically labeled substrates and sophisticated analytical instrumentation (Mass Spectrometer). | Low, as it is a computational method. |
| Experimental Time | Time-consuming, involving cell culture, labeling, sample preparation, and data analysis. | Fast, as it involves in silico simulations. |
| Prerequisites | Established cell culture and analytical protocols. | A well-curated genome-scale metabolic model of the organism. |
| Key Advantage | Provides direct, quantitative measurement of metabolic activity. | Predictive capability for identifying gene knockout targets for metabolic engineering. |
| Limitation | Can be complex to design experiments and analyze data. | Predictions are based on assumptions and require experimental validation; does not provide absolute flux values without experimental constraints. |
Experimental Protocols
Key Experiment 1: ¹³C-Labeling of L-Phenylglycine in Engineered E. coli
This protocol describes a typical experiment to quantify the metabolic flux through an engineered L-phenylglycine production pathway in E. coli using ¹³C-labeled glucose.
1. Strain Cultivation:
-
An E. coli strain engineered for L-phenylglycine production is cultured in a minimal medium containing a known concentration of glucose as the primary carbon source.
-
The strain is grown in a bioreactor with controlled pH, temperature, and aeration to ensure reproducible growth conditions.
2. Isotopic Labeling:
-
Once the culture reaches a steady-state exponential growth phase, the feed is switched to a medium containing a precisely defined mixture of unlabeled and uniformly ¹³C-labeled glucose (e.g., 80% [U-¹³C]glucose and 20% unlabeled glucose).[8]
-
The culture is maintained in this labeling medium for a duration sufficient to achieve isotopic steady-state in the intracellular metabolites, typically several cell doubling times.
3. Sample Collection and Quenching:
-
Aliquots of the cell culture are rapidly harvested and immediately quenched in a cold solvent (e.g., -20°C methanol) to halt all metabolic activity.
-
The cell pellets are collected by centrifugation and stored at -80°C until analysis.
4. Metabolite Extraction:
-
Intracellular metabolites are extracted from the cell pellets using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.
-
The cell debris is removed by centrifugation, and the supernatant containing the metabolites is collected.
5. LC-MS/MS Analysis:
-
The extracted metabolites are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
A targeted method is used to quantify the different isotopologues of L-phenylglycine and its precursors.[9][10] This involves monitoring specific precursor-to-product ion transitions for both the labeled and unlabeled forms of each metabolite.
6. Data Analysis and Flux Calculation:
-
The mass isotopomer distributions (MIDs) of L-phenylglycine and other key metabolites are determined from the LC-MS/MS data after correcting for the natural abundance of ¹³C.
-
The MIDs, along with the measured glucose uptake and L-phenylglycine production rates, are used as inputs for a metabolic flux analysis software (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes.[4]
Key Experiment 2: Flux Balance Analysis (FBA) for Identifying Metabolic Engineering Targets
This protocol outlines the computational steps for using FBA to predict gene knockout strategies for improving L-phenylglycine production.
1. Model Acquisition and Refinement:
-
A genome-scale metabolic model of the host organism (e.g., E. coli) is obtained from a public database (e.g., BiGG Models).
-
The model is curated to include the specific engineered pathway for L-phenylglycine biosynthesis.
2. Defining the Objective Function:
-
The objective function for the optimization is set to maximize the production of L-phenylglycine.
3. Setting Constraints:
-
Constraints are applied to the model to simulate the experimental conditions. This includes setting the glucose uptake rate to the experimentally measured value and defining the composition of the minimal medium.
4. In Silico Gene Knockout Simulations:
-
Computational algorithms (e.g., OptGene, MOMA) are used to systematically simulate the effect of single or multiple gene knockouts on the predicted L-phenylglycine production rate.[11]
5. Identification of Target Genes:
-
The simulation results identify a ranked list of gene knockout targets that are predicted to redirect metabolic flux towards the L-phenylglycine pathway and enhance its production.
6. Experimental Validation:
-
The predicted gene knockout targets are then experimentally validated by constructing the corresponding mutant strains and measuring their L-phenylglycine production.
Visualizing Metabolic Pathways and Experimental Workflows
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the L-phenylglycine metabolic pathway and the experimental workflow for isotopic labeling.
Conclusion
Isotopic labeling of this compound is a powerful methodology for gaining quantitative insights into its metabolic pathways, which is essential for rational metabolic engineering and the optimization of its production. While it requires significant investment in resources and expertise, the high-resolution data it provides on metabolic fluxes is invaluable. Computational approaches like Flux Balance Analysis serve as excellent complementary tools, offering a cost-effective way to generate hypotheses and guide experimental design. The integrated use of both experimental and computational methods will undoubtedly accelerate the development of efficient microbial cell factories for the sustainable production of L-phenylglycine and other valuable bioproducts.
References
- 1. Pre-optimization and one-step preparation of cascade enzymes system with broad substrates by model guidance: Application of chiral L-norvaline and L-phenylglycine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of the E. coli L-phenylalanine pathway for the production of D-phenylglycine (D-Phg) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. sciex.com [sciex.com]
- 11. Comparison of Optimization-Modelling Methods for Metabolites Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Synthetic Routes to Enantiopure Phenylglycine
For Researchers, Scientists, and Drug Development Professionals
Enantiomerically pure phenylglycine is a critical chiral building block in the synthesis of numerous pharmaceuticals, including semi-synthetic β-lactam antibiotics, antiviral agents, and other bioactive molecules. The stereochemistry of this non-proteinogenic amino acid profoundly influences the pharmacological activity and safety of the final drug product. Consequently, the development of efficient, scalable, and economically viable synthetic routes to enantiopure D- and L-phenylglycine remains an area of intense research. This guide provides a comprehensive comparison of prominent synthetic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific application.
Key Synthetic Strategies at a Glance
The synthesis of enantiopure phenylglycine can be broadly categorized into three main approaches:
-
Biocatalytic Methods: Leveraging the high stereoselectivity of enzymes for kinetic resolution or asymmetric synthesis.
-
Chemoenzymatic Methods: Combining a classical chemical synthesis, such as the Strecker reaction, with an enzymatic resolution step.
-
Asymmetric Synthesis: Employing chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction.
This guide will delve into specific examples from each of these categories, presenting a comparative analysis of their performance based on key metrics such as enantiomeric excess (ee%), overall yield, and reaction conditions.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for various benchmarked synthetic routes to enantiopure phenylglycine, providing a clear comparison of their efficacy.
| Synthetic Route | Key Transformation | Enantiomer | Yield (%) | Enantiomeric Excess (ee%) | Key Reagents/Catalyst | Reference |
| Biocatalytic: Enzymatic Cascade | L-Phenylalanine to L-Phenylglycine | L | 99.9 (conversion) | >99 | LAAD, HmaS, SMDH, LeuDH (whole-cell biocatalyst) | [1] |
| Biocatalytic: Controlled-Release | Reductive amination of benzoylformate | D | - (10.25 mg/ml final concentration) | - | Immobilized aminotransferase | [2][3] |
| Chemoenzymatic: Strecker & Nitrilase | Dynamic kinetic resolution of phenylglycinonitrile | R | 81 | ≥95 | E. coli expressing a nitrilase variant | [4][5][6] |
| Asymmetric Strecker Synthesis | Crystallization-induced asymmetric transformation | S (for tert-leucine) | 73 (overall for S-tert-leucine) | >98 | (R)-Phenylglycine amide (chiral auxiliary) | [7][8][9] |
| Asymmetric Strecker Synthesis | Diastereoselective addition to an imine | S | - (quantitative formation) | 94 | (S)-1-(4-methoxyphenyl)ethylamine (chiral auxiliary) | [10] |
Detailed Experimental Protocols
Biocatalytic Synthesis: Multi-Enzyme Cascade for L-Phenylglycine
This method utilizes an engineered Escherichia coli strain to express a four-enzyme cascade for the efficient conversion of L-phenylalanine to L-phenylglycine.[1]
Experimental Workflow:
Protocol:
-
Strain Cultivation: An engineered E. coli strain co-expressing L-amino acid deaminase (LAAD), hydroxymandelate synthase (HmaS), (S)-mandelate dehydrogenase (SMDH), and leucine dehydrogenase (LeuDH) is cultured in a suitable fermentation medium.
-
Biotransformation: L-Phenylalanine (e.g., 40 mM) is added to the cell culture. The bioconversion is carried out under optimized conditions of temperature, pH, and aeration.
-
Reaction Monitoring and Product Isolation: The reaction progress is monitored by HPLC. Upon completion, the cells are removed by centrifugation, and the supernatant is collected. L-Phenylglycine is then purified from the supernatant using standard chromatographic techniques.
Chemoenzymatic Synthesis: Strecker Reaction Coupled with Enzymatic Resolution
This approach combines the classical Strecker synthesis of racemic phenylglycinonitrile with a highly enantioselective enzymatic hydrolysis using a nitrilase.[4][5][6]
Logical Relationship:
Protocol:
-
Strecker Synthesis: Benzaldehyde, ammonia, and cyanide are reacted in a suitable solvent to produce racemic phenylglycinonitrile. The reaction is typically carried out at a mildly alkaline pH (e.g., 9.5) to facilitate in-situ racemization.[4][5]
-
Enzymatic Hydrolysis: Without purification, the racemic phenylglycinonitrile is directly subjected to hydrolysis by a whole-cell biocatalyst (E. coli) overexpressing an (R)-specific nitrilase variant.[4][5]
-
Dynamic Kinetic Resolution: Under the alkaline conditions, the unreacted (S)-phenylglycinonitrile continuously racemizes to the (R)-enantiomer, which is then consumed by the enzyme. This dynamic process allows for a theoretical yield of up to 100% of the (R)-phenylglycine.
-
Product Isolation: After the reaction, the biocatalyst is removed, and the (R)-phenylglycine is isolated and purified from the aqueous solution.
Asymmetric Strecker Synthesis Using a Chiral Auxiliary
This diastereoselective approach utilizes a chiral auxiliary, (R)-phenylglycine amide, to induce the formation of a single diastereomer of the α-amino nitrile, which can then be converted to the desired enantiopure amino acid.[7][8][9]
Experimental Workflow:
Protocol:
-
Diastereoselective Strecker Reaction: An aldehyde (e.g., pivaldehyde) is reacted with (R)-phenylglycine amide and sodium cyanide in a suitable solvent system (e.g., methanol/water).
-
Crystallization-Induced Asymmetric Transformation: One diastereomer of the resulting α-amino nitrile selectively precipitates from the reaction mixture. The equilibrium between the two diastereomers in solution, coupled with the crystallization of one, drives the conversion towards the desired diastereomer, resulting in a high diastereomeric ratio (>99:1).[7][8]
-
Isolation of Diastereomerically Pure Intermediate: The precipitated α-amino nitrile is isolated by filtration.
-
Hydrolysis and Chiral Auxiliary Removal: The diastereomerically pure α-amino nitrile is then subjected to a series of steps, including hydrolysis of the nitrile and removal of the chiral auxiliary, to yield the final enantiopure α-amino acid.[7]
Conclusion
The choice of a synthetic route to enantiopure phenylglycine is a critical decision in drug development and chemical synthesis, with significant implications for efficiency, cost, and environmental impact.
-
Biocatalytic methods , particularly multi-enzyme cascades, offer exceptional enantioselectivity and high conversion rates under mild, environmentally benign conditions.[1][11][12] These methods are well-suited for large-scale, sustainable production.
-
Chemoenzymatic approaches , such as the Strecker synthesis coupled with enzymatic resolution, provide a powerful strategy for dynamic kinetic resolution, enabling high yields of a single enantiomer from a racemic mixture.[4][5][6]
-
Asymmetric synthesis using chiral auxiliaries offers a robust and well-established method for achieving high diastereoselectivity, often facilitated by crystallization-induced asymmetric transformations that can lead to excellent enantiopurities.[7][8][9]
Researchers and drug development professionals should carefully consider the specific requirements of their project, including the desired enantiomer, scale of production, and available resources, when selecting the most appropriate synthetic strategy. The data and protocols presented in this guide provide a solid foundation for making an informed decision.
References
- 1. A Four-Step Enzymatic Cascade for Efficient Production of L-Phenylglycine from Biobased L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ovid.com [ovid.com]
- 4. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 5. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylglycine's Structural Impact: A Comparative Conformational Analysis of Peptides
The incorporation of non-proteinogenic amino acids into peptides is a key strategy in drug discovery and peptide engineering, offering a route to modulate conformational stability, biological activity, and proteolytic resistance. Among these, Phenylglycine (Phg), with its bulky phenyl ring directly attached to the α-carbon, imposes significant steric constraints that profoundly influence peptide backbone conformation. This guide provides a comparative conformational analysis of peptides with and without Phenylglycine, offering insights for researchers, scientists, and drug development professionals.
This analysis contrasts the conformational landscape of a model peptide containing Phenylglycine with an analogous peptide featuring the less sterically hindered Alanine (Ala). Through a synthesis of established principles and spectroscopic data, we illustrate how the substitution of a single amino acid can dramatically alter the structural preferences of a peptide.
Conformational Preferences: A Tale of Two Residues
The primary distinction in the conformational behavior of peptides with and without Phenylglycine lies in the accessible regions of the Ramachandran plot. The steric hindrance imposed by the phenyl group of Phg significantly restricts the allowable dihedral angles (φ and ψ) of the peptide backbone, favoring more extended conformations. In contrast, the small methyl side chain of Alanine allows for a greater degree of conformational freedom, readily accommodating both helical and extended structures.
| Amino Acid | Predominant Conformation | Typical φ (phi) Angle Range | Typical ψ (psi) Angle Range |
| Phenylglycine (Phg) | Extended (β-strand like) | -150° to -90° | +120° to +160° |
| Alanine (Ala) | Helical (α-helix) and Extended (β-strand) | -70° to -50° (α-helix)-140° to -120° (β-strand) | -50° to -40° (α-helix)+110° to +140° (β-strand) |
Table 1: Comparison of typical dihedral angles for Phenylglycine and Alanine residues in peptides.
Impact on Secondary Structure
The conformational preferences of individual amino acids directly translate to the secondary structure of the peptide. Circular Dichroism (CD) spectroscopy is a powerful technique to assess the overall secondary structure content of peptides in solution. By analyzing the differential absorption of left- and right-circularly polarized light, characteristic spectra for α-helices, β-sheets, and random coils can be obtained.
| Peptide | Predominant Secondary Structure | Expected CD Signature (Far-UV) |
| Peptide with Phenylglycine | β-sheet / Extended | Negative band around 218 nm, Positive band around 195 nm |
| Peptide without Phenylglycine (with Alanine) | α-helix / Mixed α-helix and random coil | Negative bands around 222 nm and 208 nm, Positive band around 193 nm |
Table 2: Expected secondary structure and corresponding Circular Dichroism signatures for peptides with and without Phenylglycine.
Experimental Methodologies
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy, often complemented by computational modeling, provides a comprehensive understanding of peptide conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Dipeptide Conformational Analysis
-
Sample Preparation: Dissolve the synthesized dipeptide (e.g., Ac-L-Ala-L-Phg-NH2 or Ac-L-Ala-L-Ala-NH2) in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) to a concentration of 5-10 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to verify the sample purity and identify all proton resonances.
-
2D TOCSY (Total Correlation Spectroscopy): Perform a 2D TOCSY experiment to establish the spin systems of the individual amino acid residues, confirming resonance assignments.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D ROESY or NOESY spectrum to identify through-space correlations between protons. The intensities of cross-peaks are related to the inverse sixth power of the distance between protons, providing crucial distance restraints for structure calculation.
-
Coupling Constant Analysis: Measure the ³J(Hα,Hβ) coupling constants from the 1D or 2D spectra. These values can be used in the Karplus equation to determine the dihedral angle χ1 of the side chain.
-
Structure Calculation: Utilize the distance restraints from ROESY/NOESY and dihedral angle restraints from coupling constants in a molecular dynamics or distance geometry program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of solution structures.
Circular Dichroism (CD) Spectroscopy Protocol for Peptide Secondary Structure Analysis
-
Sample Preparation: Prepare a 0.1-0.2 mg/mL solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Instrument Setup: Use a calibrated CD spectropolarimeter. Purge the instrument with nitrogen gas.
-
Blank Measurement: Record a spectrum of the buffer solution in the same quartz cuvette (typically 1 mm path length) that will be used for the sample.
-
Sample Measurement: Record the CD spectrum of the peptide solution from 190 to 260 nm.
-
Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].
-
Secondary Structure Estimation: Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum.
Visualizing the Conformational Landscape
The following diagrams illustrate the experimental workflow and the fundamental conformational differences between peptides containing Phenylglycine and those with Alanine.
Figure 1: Experimental workflow for the comparative conformational analysis of peptides.
Figure 2: Logical relationship between side chain bulk and conformational preference.
Conclusion
The substitution of a standard amino acid like Alanine with the non-proteinogenic Phenylglycine serves as a potent tool for peptide conformational control. The inherent steric bulk of Phenylglycine's side chain channels the peptide backbone into a more restricted, extended conformational space, in stark contrast to the flexibility observed with Alanine. This fundamental difference has profound implications for the design of peptidomimetics, where precise control over conformation is paramount for achieving desired biological activity and stability. The experimental and computational approaches outlined in this guide provide a robust framework for elucidating these structural nuances, empowering the rational design of next-generation peptide therapeutics.
Safety Operating Guide
Proper Disposal of H-Phg-OH: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before disposal, it is crucial to handle H-Phg-OH with appropriate care, treating it as a laboratory chemical of unknown toxicity[1].
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves[1][2]. In case of spills, additional protection such as a full suit, dust respirator, boots, and a self-contained breathing apparatus may be necessary[2].
-
Avoid Inhalation and Contact: Handle the solid form in a well-ventilated area or a fume hood to prevent inhalation of dust particles. Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with plenty of water[1][3].
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat and sources of ignition[2][3]. It should be stored below 5°C (41°F)[2].
This compound Properties
The following table summarizes the key physical and chemical properties of D(-)-a-Phenylglycine, which is synonymous with this compound.
| Property | Value |
| Physical State | Powder Solid |
| Appearance | Off-white |
| Odor | Odorless |
| Molecular Formula | C8H9NO2 |
| Molecular Weight | 151.2 g/mol |
| Melting Point/Range | 302 °C / 575.6 °F |
| Incompatible Materials | Strong oxidizing agents |
| Hazardous Combustion Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) |
(Source: Fisher Scientific Safety Data Sheet for D(-)-a-Phenylglycine)[3]
Step-by-Step Disposal Procedure
The recommended disposal procedure for this compound and contaminated materials involves a systematic approach of waste characterization, segregation, and professional disposal.
-
Waste Characterization and Segregation:
-
Classify this compound waste as chemical waste, unless it has been in contact with biological materials, in which case it should be treated as biohazardous waste[1].
-
Do not mix this compound waste with other waste streams such as solvents, acids, or bases, unless explicitly permitted by your institution's EHS guidelines[1].
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof waste container made of a compatible material like high-density polyethylene (HDPE)[1].
-
Clearly label the container as "this compound waste" and include any other required hazard information.
-
-
Collection of Waste:
-
Solid Waste: Collect unused or expired solid this compound, along with contaminated consumables like weighing paper, pipette tips, and gloves, in the designated solid chemical waste container[1]. For spills, use appropriate tools to place the spilled material into a convenient waste disposal container[2].
-
Aqueous Solutions: Aqueous solutions containing this compound should not be disposed of down the drain if they contain toxic chemicals[4]. These should be collected in a designated liquid waste container.
-
-
Storage of Waste:
-
Keep the sealed waste container in a designated and secure waste accumulation area within the laboratory[1].
-
-
Professional Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By following these guidelines and always prioritizing consultation with your institutional EHS department, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment.
References
Essential Safety and Handling Guide for H-Phg-OH (L-Phenylglycine)
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling H-Phg-OH (L-Phenylglycine). The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below. This information is critical for safe handling and storage.
| Property | Value |
| Molecular Formula | C₈H₉NO₂[1] |
| Molecular Weight | 151.2 g/mol [1] |
| Appearance | Off-white powder/solid[2] |
| Melting Point | >300 °C (lit.)[2][3] |
| Storage Temperature | 2-8°C |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is mandatory to minimize risk and ensure a safe laboratory environment.
Engineering Controls and Preparation
-
Ventilation: Always work in a well-ventilated area. For handling the solid form or any procedure that may generate dust, it is mandatory to use a chemical fume hood.[4][5]
-
Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[4]
-
Preparation: Before handling the compound, prepare all necessary equipment and reagents to minimize movement and the potential for spills.
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound:
-
Eye Protection: Wear chemical safety goggles to protect against accidental splashes.[2][4][5] When there is a higher risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, natural rubber, or neoprene, are required to prevent skin contact.[2][4][6]
-
Body Protection: A standard laboratory coat must be worn to protect clothing and skin.[2][4][5]
-
Respiratory Protection: For handling larger quantities or when there is a risk of generating dust, an appropriate dust respirator (e.g., N95) must be worn.[4][5]
Weighing and Reconstitution
-
Weighing: When weighing the solid powder, do so in an area with minimal air currents, such as within a fume hood or a weighing enclosure, to prevent dispersal.[4]
-
Reconstitution: To avoid splashing, slowly add the desired solvent to the vial containing the peptide.
Experimental Use
-
Handle all solutions containing this compound with the same level of precaution as the solid form.
-
Avoid contact with skin and eyes.[2]
-
Do not breathe any dust or aerosols.[2]
Disposal Plan
Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Place excess solid this compound and any contaminated consumables (e.g., weighing paper, pipette tips) into a clearly labeled, sealed container for chemical waste.[4][7]
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed waste container.[4] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.[7]
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the appropriate chemical waste stream.[4]
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces after use.
-
Waste Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste by a licensed hazardous waste disposal service.[7]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
